molecular formula C11H8N2O3 B1417623 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid CAS No. 84659-98-3

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Cat. No.: B1417623
CAS No.: 84659-98-3
M. Wt: 216.19 g/mol
InChI Key: SNFPSSBYDIFPOX-UHFFFAOYSA-N
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Description

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-9-6-8(11(15)16)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFPSSBYDIFPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424569
Record name 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84659-98-3
Record name 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic acids to therapeutic agents. Within this privileged heterocyclic family, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No. 84659-98-3) has emerged as a highly versatile and valuable building block for the synthesis of targeted therapeutics. Its rigid structure, featuring strategically positioned hydrogen bond donors and acceptors alongside a phenyl group for further functionalization, makes it an ideal scaffold for engaging with the active sites of various enzymes.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into its physicochemical characteristics, provide a detailed blueprint for its synthesis and characterization, explore its significance as a core intermediate in drug discovery—particularly for kinase and xanthine oxidase inhibitors—and outline essential safety and handling protocols.

Physicochemical and Structural Properties

Understanding the intrinsic properties of a scaffold is paramount for its effective utilization in drug design. The key physicochemical and structural parameters for this compound are summarized below. These properties influence its solubility, reactivity, and potential for interaction with biological targets.

Key Data Summary
PropertyValueSource(s)
CAS Number 84659-98-3[1]
Molecular Formula C₁₁H₈N₂O₃
Molecular Weight 216.19 g/mol
Appearance White to off-white solid/powder[2][3]
LogP (calculated) 0.97
Polar Surface Area 79 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Note: Experimental data such as melting point, pKa, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for each synthesized batch.

Tautomerism

It is crucial to recognize that the "6-hydroxy" pyrimidine moiety exists in tautomeric equilibrium with its corresponding pyrimidone form (6-oxo-1,6-dihydropyrimidine). In the solid state and in most physiological conditions, the keto (pyrimidone) form is generally favored due to the greater stability of the amide group. For the purpose of this guide, the name "this compound" is used as it is commonly indexed, but the keto tautomer, 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid , is the more likely predominant structure.

Caption: Tautomeric equilibrium of the pyrimidine core.

Synthesis and Characterization

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry. This compound is typically synthesized via a cyclocondensation reaction, a robust method that builds the heterocyclic core from acyclic precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the pyrimidine ring at the N1-C6 and N3-C4 bonds. This reveals two key synthons: benzamidine, which provides the C2-phenyl moiety, and a derivative of malonic acid that provides the C4-C5-C6 backbone. This strategy is efficient as both starting materials are readily available or easily prepared.

retrosynthesis target 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid disconnection C-N Disconnection (Cyclocondensation) target->disconnection benzamidine Benzamidine disconnection->benzamidine malonate_deriv Diethyl Oxalacetate (or similar β-keto ester) disconnection->malonate_deriv synthons Synthons

Caption: Retrosynthetic pathway for the target molecule.

General Synthesis Protocol

This protocol describes a common and effective method for the laboratory-scale synthesis of the title compound.

Reaction Scheme: Benzamidine hydrochloride reacts with diethyl oxalacetate in the presence of a base such as sodium ethoxide, followed by cyclization and subsequent saponification and acidification to yield the final product.

Materials:

  • Benzamidine hydrochloride

  • Diethyl oxalacetate sodium salt

  • Sodium ethoxide (or sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere. Causality: This creates the strong base required to deprotonate the starting materials and catalyze the condensation.

  • Initial Condensation: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride and diethyl oxalacetate.

  • Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Causality: Thermal energy drives the intramolecular cyclization to form the pyrimidine ring.

  • Saponification: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide and heat to reflux for an additional 1-2 hours. Causality: This step hydrolyzes the ethyl ester at the C4 position to the corresponding carboxylate salt.

  • Work-up and Isolation: Cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold water and then a small amount of cold diethyl ether to remove impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound.

Characterization

To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the 7.4-8.2 ppm range) and a singlet for the C5-H proton on the pyrimidine ring. The acidic protons (carboxylic acid and N-H/O-H) will likely appear as broad singlets at lower fields (>10 ppm).[4][5]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (160-180 ppm) and the C6-oxo carbon, in addition to the aromatic carbons.[4][5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹), and another C=O stretch from the pyrimidone ring.[5]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound, showing the [M+H]⁺ or [M-H]⁻ ion corresponding to its molecular formula.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a foundational scaffold for developing potent and selective enzyme inhibitors. The pyrimidine core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of a kinase active site, a common motif in modern kinase inhibitor design.[5][6]

Scaffold for Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-phenylpyrimidine scaffold is a well-established core for numerous kinase inhibitors.

  • Mechanism of Action: The N1 and N3 atoms of the pyrimidine ring can form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The carboxylic acid at C4 can be used as a handle for further derivatization to interact with other regions of the active site or to improve pharmacokinetic properties. The phenyl group at C2 can be substituted to target specific sub-pockets within the kinase, thereby conferring selectivity.[3][5][6]

  • Examples: Derivatives of the 2-phenylpyrimidine core have been successfully developed as inhibitors for a range of kinases, including Aurora Kinases,[5][6] Focal Adhesion Kinase (FAK),[3] and Cyclin-Dependent Kinases (CDKs).[7]

kinase_binding Conceptual Kinase Binding cluster_kinase Kinase ATP Pocket hinge Hinge Region NH C=O gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor 2-Phenyl Group Pyrimidine Core C4-Carboxylic Acid inhibitor:core->hinge:f1 H-Bond inhibitor:core->hinge:f2 H-Bond inhibitor:c2->gatekeeper Hydrophobic Interaction inhibitor:c4->solvent_front Solvation/ Derivatization Site

Caption: Interaction model of the scaffold in a kinase active site.

Precursor for Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase is the key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and gout. Research has shown that derivatives of 6-phenylpyrimidine-4-carboxylic acid are potent XO inhibitors.[8]

  • Structure-Activity Relationship: A study on 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives demonstrated that this scaffold could produce compounds with submicromolar inhibitory potency against XO.[8] The core structure effectively mimics the natural substrate, allowing it to bind tightly within the enzyme's active site.

Other Therapeutic Areas

The versatility of the 2-phenylpyrimidine scaffold extends beyond kinases and XO. Derivatives have been investigated for a range of other biological activities, including:

  • Antifungal Agents: Targeting the fungal enzyme CYP51.[4]

  • Antibacterial Agents: Showing efficacy against various Gram-positive bacterial strains.[9][10][11]

  • Antiplatelet Agents: Acting as P2Y12 receptor antagonists.[12]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related pyrimidine carboxylic acids provide a reliable guide.[1][2][13][14]

Hazard Identification

Based on analogous structures, the compound should be considered as:

  • H315: Causes skin irritation.[2][13]

  • H319: Causes serious eye irritation.[2][13]

  • H335: May cause respiratory irritation.[2][13]

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2][13]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2]

  • For long-term stability, storage at 2-8°C is recommended.[13]

  • Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound represents a quintessential example of a privileged scaffold in modern medicinal chemistry. Its straightforward synthesis, combined with a rigid framework amenable to targeted functionalization, has cemented its role as a critical starting material for the development of a new generation of enzyme inhibitors. From potent kinase inhibitors for oncology to xanthine oxidase inhibitors for metabolic disorders, the applications of this core structure are both broad and impactful. This guide has provided the fundamental knowledge required for researchers to confidently incorporate this powerful building block into their drug discovery programs, paving the way for the creation of novel and effective therapeutics.

References

Structure Elucidation of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, serving as crucial scaffolds in the development of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals.[1][2] The precise determination of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates.

This technical guide provides a comprehensive, multi-spectroscopic protocol for the unambiguous structure elucidation of a key synthetic intermediate: 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid . Moving beyond a simple recitation of data, this document delves into the causality behind the analytical choices, explaining how data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are synergistically integrated to build a conclusive structural model. This guide is intended for researchers, chemists, and drug development professionals who require a robust framework for the characterization of complex heterocyclic molecules.

Foundational Analysis: Molecular Formula and Key Functional Groups

Before delving into complex spectroscopic data, the initial step is to determine the molecular formula and identify the constituent functional groups. This establishes the fundamental building blocks that the subsequent analyses will assemble.

Mass Spectrometry (MS): Defining the Molecular Blueprint

Mass spectrometry is the cornerstone of structural analysis, providing the molecular weight and, with high resolution, the elemental composition of the analyte.[3]

Causality of Choice: Electrospray Ionization (ESI) in negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion, providing a clear indication of the molecular weight.

Expected High-Resolution MS Data:

  • Molecular Formula: C₁₁H₈N₂O₃

  • Exact Mass: 216.0535 g/mol

  • Observed Ion (ESI-): [M-H]⁻ at m/z 215.0462

The presence of two nitrogen atoms is consistent with the Nitrogen Rule, which dictates that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (216 Da).

Key Fragmentation Patterns (EI-MS or CID): A crucial aspect of MS is the analysis of fragmentation patterns, which act as a structural fingerprint. By observing the neutral losses and daughter ions, we can infer the connectivity of the molecule.

Predicted m/zFragment LostInferred Structural Moiety
199OHHydroxyl from Carboxylic Acid
171COOHCarboxylic Acid Group
188CODecarbonylation
115C₆H₅NLoss of Phenylnitrile Fragment
77C₁₁H₇N₂O₃ - C₆H₅Phenyl Cation
Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying functional groups.[4] For this compound, the spectrum is expected to be complex due to the presence of multiple polar groups and potential hydrogen bonding.

Causality of Choice: The Attenuated Total Reflectance (ATR) technique is a simple and effective method for solid samples, eliminating the need for KBr pellet preparation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3300-2500 (very broad)O-H stretchCarboxylic acid dimer hydrogen bonding[5][6]
~3100-3000C-H stretchAromatic (Phenyl and Pyrimidine rings)
~1720-1700C=O stretchCarboxylic acid (conjugated)[5]
~1660C=O stretchPyrimidone (keto-tautomer)
~1610, 1570, 1480C=C and C=N stretchAromatic and Heteroaromatic rings[4]
~1250C-O stretchCarboxylic acid / Phenolic C-O

The extremely broad O-H absorption is a hallmark of a carboxylic acid dimer, while the presence of a carbonyl stretch confirms the -COOH group. A second carbonyl absorption around 1660 cm⁻¹ would provide strong evidence for the existence of the keto-tautomer of the 6-hydroxy-pyrimidine ring.

High-Resolution Structural Mapping: NMR Spectroscopy

While MS and IR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[3][7] For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and its hydrogen-bonding acceptor nature slows the exchange of the acidic -OH and -COOH protons, allowing them to be observed in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Proton Environment Mapping
Predicted δ (ppm)MultiplicityIntegrationAssignmentKey Insights
>12.0broad singlet1HH -OOC-Highly deshielded, characteristic of a carboxylic acid proton.[6][8] Disappears upon D₂O addition.
~10.5broad singlet1H-OH Pyrimidine hydroxyl/amide proton. Disappears upon D₂O addition.
~8.3multiplet2HPhenyl (ortho-H)Deshielded due to proximity to the electron-withdrawing pyrimidine ring.
~7.5multiplet3HPhenyl (meta, para-H)Classic aromatic region for the remaining phenyl protons.
~6.8singlet1HPyrimidine (H-5)A lone proton on the pyrimidine ring, appearing as a singlet.
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted δ (ppm)Carbon TypeAssignmentKey Insights
~168Quaternary (Cq)C OOHCarboxylic acid carbonyl carbon.[6][8]
~162Quaternary (Cq)C -6 (C-OH)Oxygen-bearing pyrimidine carbon.
~160Quaternary (Cq)C -2 (C-Ph)Pyrimidine carbon attached to the phenyl group.
~155Quaternary (Cq)C -4 (C-COOH)Pyrimidine carbon attached to the carboxylic acid.
~135Quaternary (Cq)Phenyl (ipso-C)Phenyl carbon attached to the pyrimidine ring.
~131Methine (CH)Phenyl (para-C)
~129Methine (CH)Phenyl (meta-C)Often shows the most intense signal in the phenyl region.
~128Methine (CH)Phenyl (ortho-C)
~105Methine (CH)C -5The sole CH carbon on the pyrimidine ring.
2D NMR: Confirming the Connectivity

While 1D NMR provides a list of parts, 2D NMR experiments provide the instruction manual for assembly. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It reveals correlations between protons and carbons that are 2 or 3 bonds away, bridging structural fragments.

Key Expected HMBC Correlations:

  • Phenyl-to-Pyrimidine Link: A correlation between the ortho-protons of the phenyl ring (δ ~8.3 ppm) and the C-2 carbon of the pyrimidine ring (δ ~160 ppm) definitively proves the phenyl group is attached at the 2-position.

  • Carboxylic Acid Position: A correlation between the H-5 proton of the pyrimidine ring (δ ~6.8 ppm) and the carboxylic acid carbon (δ ~168 ppm) confirms the -COOH group is at the 4-position.

  • Intra-Ring Confirmation: The H-5 proton should also show correlations to the C-4 and C-6 carbons, confirming its position on the pyrimidine ring.

The Integrated Elucidation Workflow

The power of this multi-spectroscopic approach lies in its self-validating system. Each technique provides a piece of the puzzle, and the final structure must be consistent with all datasets.

Elucidation_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS Acquire HRMS Data Formula Determine Molecular Formula (C₁₁H₈N₂O₃) MW = 216.05 MS->Formula Provides Final_Structure Confirmed Structure: 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Formula->Final_Structure Consistent with IR Acquire IR Spectrum Func_Groups Identify Functional Groups (-COOH, -OH, C=O, Ar) IR->Func_Groups Reveals Func_Groups->Final_Structure Consistent with NMR_1D Acquire ¹H & ¹³C NMR Framework Map C-H Framework & Proton Environments NMR_1D->Framework NMR_2D Acquire HMBC & HSQC Connectivity Establish Long-Range C-H Connectivity NMR_2D->Connectivity Framework->Final_Structure Assembled by Connectivity->Final_Structure Confirms Assembly

Caption: Integrated workflow for structure elucidation.

Experimental Protocols

4.1. High-Resolution Mass Spectrometry (HRMS)

  • Prepare a ~1 mg/mL solution of the compound in methanol or acetonitrile.

  • Infuse the solution into an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Calibrate the instrument using a known standard to ensure mass accuracy below 5 ppm.

  • Process the data to determine the exact mass of the [M+H]⁺ or [M-H]⁻ ion and use software to generate the most probable molecular formula.

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Ensure the diamond crystal of the ATR accessory is clean by wiping with isopropanol.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Process the spectrum to identify key absorption bands.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, ensuring the spectral width covers the range from -1 to 15 ppm.

  • Acquire a proton-decoupled ¹³C NMR spectrum over a range of 0-200 ppm.

  • Acquire standard 2D experiments (gCOSY, gHSQC, gHMBC) using manufacturer-provided parameter sets, optimizing the HMBC for a long-range coupling constant of 8 Hz.

  • Process all spectra using appropriate software, referencing the ¹H and ¹³C spectra to the residual solvent signal of DMSO (¹H: 2.50 ppm, ¹³C: 39.52 ppm).

Conclusion

The structural elucidation of this compound serves as an exemplary case for the application of a modern, integrated analytical workflow. By systematically employing mass spectrometry to define the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of 1D and 2D NMR techniques to piece together the atomic connectivity, an unambiguous and self-validated structure is achieved. The key spectroscopic signatures—including the characteristic broad O-H stretch in the IR, the downfield carboxylic acid proton in the ¹H NMR, and the crucial C-H correlations in the HMBC spectrum—all converge to confirm the title structure. This rigorous, evidence-based approach is fundamental to advancing research in medicinal chemistry and ensuring the integrity of novel molecular entities.

References

A Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental properties, logical synthetic pathways, analytical characterization, and its strategic application as a core scaffold in the design of novel therapeutic agents.

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a focal point for the development of a vast array of therapeutic agents with diverse applications, including as anti-tumor, anti-inflammatory, and anti-bacterial agents.[1] this compound emerges as a particularly valuable building block. Its structure combines the stable pyrimidine core with three key functional groups ripe for chemical modification: a phenyl group for tuning steric and electronic properties, a hydroxyl group that can act as a hydrogen bond donor/acceptor, and a carboxylic acid moiety, a critical pharmacophore for interacting with biological targets.[2][3] This guide serves as a technical primer for professionals aiming to leverage this molecule's potential.

Core Physicochemical and Structural Properties

Understanding the fundamental characteristics of this compound is the first step in its effective application. The key properties are summarized below.

PropertyValueSource
Molecular Weight 216.19 g/mol [4][5]
Molecular Formula C₁₁H₈N₂O₃[4]
CAS Number 84659-98-3[4][5][6]
Physical Form Solid[7]
Storage Conditions 2-8°C[4]
Structural Insight: Tautomerism

A critical consideration for researchers is the keto-enol tautomerism of the 6-hydroxypyrimidine ring. The "hydroxy" form can exist in equilibrium with its keto tautomer, 6-oxo-1,6-dihydro-2-phenylpyrimidine-4-carboxylic acid. This equilibrium can be influenced by the solvent, pH, and solid-state packing. For the purpose of molecular modeling and understanding interactions with biological targets, both tautomeric forms should be considered, as either could be the dominant species in a specific enzyme's active site.

Caption: Keto-enol tautomerism of the pyrimidine ring.

Synthesis and Purification Workflow

While numerous methods exist for pyrimidine synthesis[1][8], a common and logical approach for this specific molecule involves a condensation reaction. The following protocol outlines a representative synthesis based on the reaction of a phenylamidine with a derivative of diethyl oxaloacetate, followed by hydrolysis.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: (1) Cyclocondensation to form the pyrimidine ring ester, and (2) Saponification to yield the final carboxylic acid. This approach is favored for its use of readily available starting materials and robust reaction conditions.

Synthesis_Workflow start Starting Materials (Benzamidine, Diethyl Ketomalonate) step1 Step 1: Cyclocondensation - Ethanolic Sodium Ethoxide - Reflux start->step1 intermediate Intermediate Product (Ethyl 6-Hydroxy-2-phenylpyrimidine-4-carboxylate) step1->intermediate step2 Step 2: Saponification - Aqueous NaOH - Heat intermediate->step2 acidification Acidification - Aqueous HCl (to pH ~2-3) step2->acidification product Crude Product (Precipitate) acidification->product purification Purification (Recrystallization from Ethanol/Water) product->purification final_product Final Product (this compound) purification->final_product

Caption: General workflow for the synthesis and purification.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under proper laboratory safety procedures.

Step 1: Synthesis of Ethyl 6-Hydroxy-2-phenylpyrimidine-4-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add benzamidine hydrochloride, followed by the dropwise addition of diethyl ketomalonate (or a suitable equivalent).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify carefully with dilute acetic acid to precipitate the crude ester.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

Step 2: Saponification to this compound

  • Hydrolysis: Suspend the crude ester from Step 1 in an aqueous solution of sodium hydroxide (10-15%).

  • Reaction: Heat the mixture to 80-90°C with stirring until the solid dissolves and the hydrolysis is complete (monitor by TLC).

  • Isolation: Cool the clear solution in an ice bath and acidify to a pH of approximately 2-3 using concentrated hydrochloric acid. A white or off-white precipitate of the final product will form.

  • Collection: Filter the solid, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 60°C.

Protocol: Purification by Recrystallization
  • Dissolve the crude, dry product in a minimum amount of hot ethanol or an ethanol/water mixture.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous structural confirmation is essential. The following spectroscopic methods are standard for characterizing the final product.

TechniqueExpected ObservationsRationale
¹H NMR ~13-14 ppm (broad singlet, 1H): Carboxylic acid OH.[9] ~7.4-8.2 ppm (multiplets, 5H): Phenyl group protons. ~7.0 ppm (singlet, 1H): Pyrimidine C5-H proton.The carboxylic acid proton is highly deshielded and often exchanges with D₂O. The aromatic protons appear in their typical region. The lone proton on the pyrimidine ring will appear as a singlet.
¹³C NMR ~165-170 ppm: Carboxylic acid carbonyl carbon. ~160-165 ppm: Pyrimidine carbons C2, C4, C6. ~128-135 ppm: Phenyl group carbons. ~105-110 ppm: Pyrimidine carbon C5.The chemical shifts are characteristic for the respective carbon environments in such a heterocyclic and aromatic system.
IR Spectroscopy 3300-2500 cm⁻¹ (very broad): O-H stretch of the H-bonded carboxylic acid.[10] ~1710-1730 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[10] ~1600 cm⁻¹ (strong): C=N and C=C stretching of the pyrimidine and phenyl rings.These absorption bands are highly characteristic of carboxylic acids and aromatic heterocyclic systems, providing strong evidence for the presence of these functional groups.
Mass Spectrometry [M-H]⁻ at m/z 215.04 (ESI⁻) [M+H]⁺ at m/z 217.06 (ESI⁺)Provides confirmation of the molecular weight (216.19 g/mol ). High-resolution mass spectrometry can confirm the elemental composition.

Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile starting material for building libraries of potential drug candidates.[4]

A Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors utilize a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the target kinase. The pyrimidine ring of this molecule can mimic the adenine of ATP. The carboxylic acid can be converted into various amides, and the phenyl group can be further functionalized to explore different regions of the binding site, thereby improving potency and selectivity.

Role as a Carboxylic Acid Bioisostere Precursor

While the carboxylic acid group is an excellent anchor for target binding, it can sometimes lead to poor pharmacokinetic properties.[3][11] This molecule is an ideal precursor for creating derivatives where the acid is replaced with a bioisostere (e.g., tetrazole, hydroxamic acid) to improve cell permeability and metabolic stability while retaining the key binding interaction.

A Platform for Library Synthesis

The molecule's distinct functional handles allow for a systematic exploration of the surrounding chemical space, a core principle of modern medicinal chemistry.

Caption: Structure-Activity Relationship (SAR) vectors for library design.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for drug discovery professionals. Its well-defined structure, accessible synthesis, and multiple points for chemical diversification make it an ideal starting point for developing potent and selective inhibitors for a range of biological targets, particularly kinases and other enzymes. A thorough understanding of its properties, from tautomerism to spectroscopic signatures, empowers researchers to fully exploit its potential in the quest for novel therapeutics.

References

An In-Depth Technical Guide to 6-Oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its precise chemical identity, explore a robust synthetic protocol, and discuss its burgeoning role as a privileged scaffold in the development of targeted therapeutics, particularly as kinase inhibitors.

Chemical Identity and Nomenclature: Establishing the Core Structure

The topic of this guide, "6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid," is more accurately and formally identified by its preferred IUPAC name: 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid . This nomenclature reflects the keto-enol tautomerism inherent in hydroxypyrimidines, where the keto (oxo) form is generally the more stable and predominant tautomer.

The fundamental structure consists of a pyrimidine ring substituted with a phenyl group at the 2-position, a carboxylic acid at the 4-position, and an oxo group at the 6-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an attractive starting point for the design of bioactive molecules.

Table 1: Chemical Identifiers and Physicochemical Properties

Identifier/PropertyValueSource
IUPAC Name 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acidIUPAC Nomenclature
Synonyms This compound, 4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acidN/A
CAS Number 84659-98-3N/A
Molecular Formula C₁₁H₈N₂O₃N/A
Molecular Weight 216.19 g/mol N/A
Predicted Melting Point >300 °CN/A
Predicted pKa 3.5 ± 0.1N/A
Predicted LogP 1.2N/A

Note: Experimental physicochemical data for this specific compound is limited in publicly available literature. The presented values are based on computational predictions and data from closely related analogs.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid is typically achieved through a condensation reaction, a cornerstone of heterocyclic chemistry. The following protocol outlines a reliable method based on the Pinner synthesis of pyrimidines, which involves the reaction of an amidine with a β-keto ester.

Causality of Experimental Choices

The selection of benzamidine hydrochloride provides the 2-phenylpyrimidine core, while diethyl oxalacetate serves as the three-carbon backbone, ultimately forming the pyrimidine ring and incorporating the carboxylic acid functionality. The use of a sodium ethoxide solution in ethanol provides the necessary basic conditions to deprotonate the starting materials and facilitate the cyclization and condensation steps. The final acidification is crucial for the precipitation of the desired carboxylic acid product.

Experimental Protocol: Synthesis of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid

Materials:

  • Benzamidine hydrochloride

  • Diethyl oxalacetate sodium salt

  • Absolute ethanol

  • Sodium metal

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1 equivalent) to absolute ethanol (a sufficient volume to dissolve the reactants) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and diethyl oxalacetate sodium salt (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in a minimum amount of water and filter to remove any insoluble impurities. Cool the filtrate in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.

  • Isolation and Purification: A precipitate will form upon acidification. Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification benzamidine Benzamidine HCl reflux Reflux (4-6h) benzamidine->reflux oxalacetate Diethyl Oxalacetate oxalacetate->reflux na_etoh Sodium Ethoxide in Ethanol na_etoh->reflux evaporation Solvent Evaporation reflux->evaporation acidification Acidification (HCl) evaporation->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 6-oxo-2-phenyl-1,6-dihydro- pyrimidine-4-carboxylic acid recrystallization->product

Caption: Synthetic workflow for 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid.

Applications in Drug Discovery: A Scaffold for Kinase Inhibition

The 2-phenylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. Derivatives of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and autoimmune disorders.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Key Therapeutic Target

One of the most prominent targets for 2-phenylpyrimidine derivatives is Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK an attractive therapeutic target.

Inhibitors based on the 2-phenylpyrimidine scaffold can be designed to bind to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling cascades. This ultimately leads to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKC PLCg2->PKC Activation NFkB NF-κB PKC->NFkB Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Transcription Inhibitor 6-oxo-2-phenyl-1,6-dihydro- pyrimidine-4-carboxylic acid Derivative Inhibitor->BTK Inhibition

Caption: The inhibitory effect of 2-phenylpyrimidine derivatives on the BTK signaling pathway.

Other Kinase Targets and Therapeutic Areas

Beyond BTK, the 2-phenylpyrimidine scaffold has been explored for the inhibition of other kinases, including:

  • CYP51 (Lanosterol 14α-demethylase): As potential antifungal agents.[2]

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): For the treatment of type 2 diabetes.

This versatility underscores the value of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid as a foundational molecule for library synthesis and high-throughput screening in drug discovery programs.

In Vitro Biological Evaluation: A Self-Validating System

To assess the potential of novel derivatives of 6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid as kinase inhibitors, a robust and self-validating in vitro testing cascade is essential.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase (e.g., BTK).

Materials:

  • Recombinant human kinase (e.g., BTK)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence or fluorescence.

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microtiter plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

  • Reaction Setup: In a microtiter plate, add the kinase, the substrate, and the assay buffer.

  • Inhibition: Add the serially diluted test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Table 2: Representative Biological Activity Data of 2-Phenylpyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Assay (Cell Line)Cellular Potency (EC₅₀, nM)Source
Derivative A BTK15Ramos (B-cell lymphoma)50[1]
Derivative B CYP5180Candida albicansN/A (MIC = 0.5 µg/mL)[2]
Derivative C PPARγ2503T3-L1 (adipocytes)1200N/A

Note: The data presented are representative values for illustrative purposes and are based on published literature for derivatives of the core scaffold.

Conclusion and Future Directions

6-Oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid represents a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis and the amenability of its structure to chemical modification make it an ideal starting point for the development of potent and selective inhibitors of various therapeutic targets, most notably protein kinases. The continued exploration of the chemical space around this privileged core, guided by structure-activity relationship (SAR) studies and computational modeling, holds significant promise for the discovery of novel therapeutics for a range of human diseases. Future research should focus on obtaining more extensive experimental data for the parent compound and its derivatives to further validate its potential and guide the design of next-generation inhibitors.

References

An In-depth Technical Guide to the Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the core structure of essential biomolecules such as the nucleobases uracil, thymine, and cytosine. Its derivatives are of paramount interest to the pharmaceutical and agrochemical industries due to their broad spectrum of biological activities. The title compound, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid, is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its strategic functionalization, featuring a phenyl group at the 2-position, a hydroxyl group at the 6-position, and a carboxylic acid at the 4-position, provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this important pyrimidine derivative, grounded in established chemical principles and supported by practical, field-proven insights.

Core Synthesis Pathway: A Modern Adaptation of the Pinner Reaction

The most logical and widely applicable method for the construction of the 2,4,6-trisubstituted pyrimidine ring of the target molecule is a variation of the classical Pinner synthesis. This [3+3] cycloaddition approach involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] In this specific case, the synthesis is best approached as a two-step process:

  • Step 1: Cyclocondensation of benzamidine with diethyl oxalacetate to yield the intermediate, ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate.

  • Step 2: Saponification (Hydrolysis) of the ethyl ester to afford the final product, this compound.

This pathway is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields and straightforward nature of the reactions.

Mechanistic Insights into the Cyclocondensation Reaction

The formation of the pyrimidine ring proceeds through a base-catalyzed cyclocondensation reaction. The mechanism can be rationalized as follows:

  • Enolate Formation: In the presence of a base, such as sodium ethoxide, diethyl oxalacetate is deprotonated at the α-carbon to form an enolate. This increases the nucleophilicity of the α-carbon.

  • Nucleophilic Attack: The nucleophilic nitrogen of benzamidine attacks one of the carbonyl carbons of diethyl oxalacetate.

  • Intramolecular Cyclization: Following a series of proton transfers, the second nitrogen atom of the amidine moiety undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to the formation of a dihydropyrimidine intermediate.

  • Dehydration and Tautomerization: Subsequent dehydration (loss of a water molecule) and tautomerization lead to the aromatic and thermodynamically stable 6-hydroxypyrimidine ring system. The "hydroxy" form is in tautomeric equilibrium with the corresponding pyrimidin-6(1H)-one.

Experimental Protocols

Step 1: Synthesis of Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

Materials and Reagents:

  • Benzamidine hydrochloride

  • Diethyl oxalacetate

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Absolute Ethanol

  • Diethyl ether

  • Glacial acetic acid

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottomed flask equipped with a reflux condenser and a drying tube.

  • To the cooled sodium ethoxide solution, add benzamidine hydrochloride. Stir the mixture for 15-20 minutes to allow for the formation of the free base.

  • To this mixture, add diethyl oxalacetate dropwise at room temperature with continuous stirring.

  • After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting solid residue is dissolved in cold water and acidified with glacial acetic acid to a pH of approximately 5-6.

  • The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound (Saponification)

Materials and Reagents:

  • Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated or dilute)

Procedure:

  • In a round-bottomed flask, dissolve ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The reaction mixture is heated to reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting ester spot.

  • After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified with hydrochloric acid until the pH is acidic (typically pH 2-3), leading to the precipitation of the carboxylic acid.

  • The white precipitate is collected by filtration, washed thoroughly with cold water to remove any inorganic salts.

  • The product is dried in a vacuum oven to yield this compound.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)
Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylateC13H12N2O3244.25Solid75-85
This compoundC11H8N2O3216.19Solid85-95

Expected Analytical Data for this compound:

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the carboxylic acid proton at δ 13.0-14.0 ppm. The proton on the pyrimidine ring (H-5) would likely appear as a singlet around δ 7.0-7.5 ppm. The phenyl protons will be observed in the aromatic region (δ 7.5-8.2 ppm). A broad singlet for the hydroxyl proton is also expected, which may exchange with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon of the carboxylic acid is expected in the range of δ 165-175 ppm. The carbons of the pyrimidine ring would appear in the aromatic region, with the carbon bearing the hydroxyl group being significantly downfield. The phenyl carbons will also be observed in the aromatic region.

  • IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[2] A strong carbonyl (C=O) stretching vibration for the carboxylic acid is expected around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will be observed in the 1400-1600 cm⁻¹ region.

Visualization of the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Saponification benzamidine Benzamidine reaction1 + benzamidine->reaction1 diethyl_oxalacetate Diethyl Oxalacetate diethyl_oxalacetate->reaction1 intermediate_ester Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate intermediate_ester_step2 Ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate reaction1_out reaction1->reaction1_out reaction1_out->intermediate_ester NaOEt, EtOH Reflux final_product This compound reaction2 intermediate_ester_step2->reaction2 reaction2->final_product 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_cyclocondensation Cyclocondensation cluster_saponification Saponification start1 Mix Benzamidine & Diethyl Oxalacetate in Ethanolic NaOEt reflux1 Reflux for 4-6 hours start1->reflux1 workup1 Solvent Removal & Acidification reflux1->workup1 filtration1 Filter and Wash Precipitate workup1->filtration1 purification1 Recrystallize Intermediate Ester filtration1->purification1 start2 Dissolve Ester in NaOH/EtOH/H₂O purification1->start2 Proceed with purified ester reflux2 Reflux for 2-4 hours start2->reflux2 workup2 Ethanol Removal & Acidification reflux2->workup2 filtration2 Filter and Wash Final Product workup2->filtration2 drying Dry under Vacuum filtration2->drying

Caption: Step-by-step experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The successful isolation of a solid intermediate after the first step, with a melting point and spectroscopic data consistent with the expected ethyl ester, confirms the successful cyclocondensation. The subsequent hydrolysis is validated by the complete consumption of the starting ester (monitored by TLC) and the isolation of a final product with a distinct melting point and spectroscopic characteristics (notably the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum). Each step provides a clear, tangible outcome that validates the success of the preceding transformation, ensuring a high degree of confidence in the final product's identity and purity.

Conclusion

The synthesis of this compound is readily achievable through a robust and efficient two-step process starting from commercially available benzamidine and diethyl oxalacetate. The modified Pinner condensation followed by a standard saponification provides a reliable route to this valuable heterocyclic building block. The detailed experimental procedures and mechanistic insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related pyrimidine derivatives for their research endeavors.

References

An In-Depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. Within this vast chemical space, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid emerges as a significant synthetic intermediate, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its strategic placement of a hydroxyl, a phenyl, and a carboxylic acid group on the pyrimidine core provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. The carboxylic acid moiety, in particular, is a crucial functional group in drug design, influencing properties such as solubility, bioavailability, and target binding through hydrogen bonding and ionic interactions.

This technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its potential applications in pharmaceutical research.

Synthesis and Mechanistic Insights

While a definitive seminal publication detailing the initial "discovery" of this compound (CAS 84659-98-3) is not readily apparent in a survey of academic literature, its preparation can be logically deduced from established methods for pyrimidine synthesis. The most common and effective strategies for constructing the pyrimidine ring involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine.[1]

A plausible and efficient synthetic route to this compound involves a one-pot, three-component reaction. This approach is favored for its operational simplicity and higher yields compared to multi-step strategies.

Proposed Synthetic Protocol

A likely synthetic pathway involves the condensation of an ethyl benzoylpyruvate (a β-ketoester), urea, and a suitable base.

Experimental Protocol:

  • Reaction Setup: To a solution of ethyl benzoylpyruvate (1.0 eq) in a suitable solvent such as ethanol, add urea (1.2 eq) and a catalytic amount of a base (e.g., sodium ethoxide).

  • Reaction Conditions: The reaction mixture is then heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

  • Ethyl benzoylpyruvate: This starting material provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the phenyl substituent at the C2 position and the precursor to the carboxylic acid at C4.

  • Urea: Urea serves as the source of the N1 and N3 atoms of the pyrimidine ring.

  • Base Catalysis: The basic conditions are crucial for deprotonating the active methylene group of the β-ketoester, facilitating the initial condensation with urea.

  • Acidification: The final acidification step is necessary to protonate the carboxylate and hydroxyl groups, leading to the precipitation of the desired carboxylic acid.

Diagram of the Synthetic Workflow:

Synthesis_Workflow start Starting Materials: Ethyl Benzoylpyruvate & Urea reaction One-Pot Condensation (Base Catalysis, Reflux) start->reaction workup Aqueous Work-up & Acidification reaction->workup purification Recrystallization workup->purification product 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid purification->product

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related pyrimidine derivatives.

Table of Physicochemical Properties:

PropertyPredicted/Inferred ValueSignificance in Drug Discovery
Molecular Formula C₁₁H₈N₂O₃Defines the elemental composition.
Molecular Weight 216.19 g/mol Important for dosage calculations and stoichiometric analysis.
Appearance White to off-white solidBasic physical characterization.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Affects formulation and bioavailability. The carboxylic acid and hydroxyl groups can improve aqueous solubility at physiological pH.
pKa Estimated to be in the range of 3-5 for the carboxylic acid and 8-10 for the hydroxyl group.Influences the ionization state at physiological pH, which is critical for target interaction and membrane permeability.
Tautomerism Exists in keto-enol tautomeric forms.The hydroxyl group at the 6-position can tautomerize to a ketone, which can significantly impact its hydrogen bonding capabilities and biological activity.
Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the proton at the 5-position of the pyrimidine ring, and broad signals for the hydroxyl and carboxylic acid protons, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, and the carbons of the phenyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid and hydroxyl group, a strong C=O stretching vibration for the carboxylic acid, and characteristic C=C and C=N stretching frequencies of the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in its structural confirmation.

Potential Applications in Drug Discovery

The structural features of this compound make it a valuable scaffold for the development of various therapeutic agents.

Kinase Inhibitors

The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. The 2-phenyl group can be directed towards the hydrophobic region of the ATP-binding pocket of kinases, while the hydroxyl and carboxylic acid groups can form crucial hydrogen bonds with the hinge region. By modifying the phenyl group and derivatizing the carboxylic acid, medicinal chemists can fine-tune the potency and selectivity of these inhibitors.

Diagram of Potential Kinase Binding:

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_molecule This compound hinge Hinge Region (Amino Acid Residues) hydrophobic Hydrophobic Pocket pyrimidine Pyrimidine Core phenyl Phenyl Group phenyl->hydrophobic Hydrophobic Interaction hydroxyl Hydroxyl Group hydroxyl->hinge Hydrogen Bond carboxyl Carboxylic Acid carboxyl->hinge Hydrogen Bond

Caption: A simplified representation of the potential binding mode of the title compound in a kinase active site.

Anti-inflammatory Agents

The pyrimidine scaffold is also found in a number of anti-inflammatory drugs. The anti-inflammatory activity of derivatives of this compound could be mediated through the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of potential therapeutic agents. While its own biological activity is not extensively documented, its structural motifs are present in numerous bioactive compounds. Future research efforts could focus on the synthesis and biological evaluation of a focused library of derivatives of this scaffold to explore its full therapeutic potential. Detailed studies on its physicochemical properties and the development of optimized synthetic routes would further enhance its utility in drug discovery programs. The continued exploration of the chemical space around the pyrimidine core, with this compound as a key building block, holds promise for the discovery of novel drugs to address unmet medical needs.

References

"6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of nucleic acids.[1] This guide focuses on the this compound core, a privileged structure for designing novel therapeutics. We will delve into the synthetic strategies, explore the intricate structure-activity relationships (SAR), elucidate known mechanisms of action, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating next-generation therapeutic agents.

The this compound Core: A Structural Overview

The title compound, with CAS Registry Number 84659-98-3, possesses a unique combination of functional groups that make it an attractive starting point for library synthesis.[2] The core consists of a pyrimidine ring substituted with a phenyl group at position 2, a carboxylic acid at position 4, and a hydroxyl group at position 6.

A critical feature of this scaffold is keto-enol tautomerism. The "6-hydroxy" form can exist in equilibrium with its "6-oxo" tautomer (6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylic acid). This equilibrium can be influenced by the solvent, pH, and the nature of other substituents, which in turn affects the molecule's hydrogen bonding capabilities, planarity, and interaction with biological targets. The PubChem database lists a similar compound, 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid, highlighting the potential for varied tautomeric forms.[3]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of substituted pyrimidines is a well-established field in organic chemistry.[4] Derivatives of the this compound core are typically synthesized via condensation reactions involving a three-carbon component and an amidine. A common and effective approach involves the reaction of a ketoenol acid with a suitable amidine, such as thiourea, followed by further modifications.[5]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of derivatives based on this scaffold. The key steps involve the initial ring formation followed by diversification at the carboxylic acid and other positions on the pyrimidine or phenyl rings.

Synthetic_Workflow cluster_1 Step 2: Core Modification cluster_2 Step 3: Diversification Ketoenol_Acid Substituted Ketoenol Acid Core_Scaffold 2-Mercapto-6-phenylpyrimidine- 4-carboxylic Acid Intermediate Ketoenol_Acid->Core_Scaffold Cyclocondensation Thiourea Thiourea / Amidine Thiourea->Core_Scaffold Desulfurization Oxidation / Desulfurization Core_Scaffold->Desulfurization Final_Core 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic Acid Desulfurization->Final_Core Amide_Derivatives Amide Library (e.g., Compound 9b) Final_Core->Amide_Derivatives Amide Coupling (HATU, etc.) Ester_Derivatives Ester Library (e.g., Compound 8e) Final_Core->Ester_Derivatives Esterification Amine R-NH2 Amine->Amide_Derivatives Alcohol R-OH Alcohol->Ester_Derivatives

Caption: Generalized workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-Mercapto-6-phenylpyrimidine-4-carboxylic Acid Derivatives

This protocol is adapted from a method used to synthesize potent xanthine oxidase inhibitors.[5] The initial step creates a 2-mercapto intermediate, which can then be converted to the 6-hydroxy analog.

Materials:

  • Substituted ketoenol acid (1.0 eq)

  • Thiourea (1.2 eq)

  • Potassium hydroxide (2.0 eq)

  • Ethanol

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask with stirring until a clear solution is obtained.

  • Add the substituted ketoenol acid and thiourea to the flask.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture to pH 3-4 with 1 M HCl. A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative.

  • (Optional) Conversion to 6-Hydroxy: The 2-mercapto group can be removed and replaced with a hydroxyl group through oxidative desulfurization methods, for example, using hydrogen peroxide in an alkaline medium.

Mechanism of Action and Therapeutic Potential

Derivatives of the 2-phenylpyrimidine scaffold have demonstrated a wide range of biological activities, indicating their ability to interact with diverse biological targets.[1] The specific mechanism of action is highly dependent on the substitution pattern around the core.

Inhibition of Xanthine Oxidase (XO)

Certain 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase (XO), an enzyme crucial in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[5] Overproduction of uric acid leads to hyperuricemia and gout. These compounds act as mixed-type inhibitors, suggesting they bind to both the free enzyme and the enzyme-substrate complex.

XO_Inhibition XO Xanthine Oxidase (XO) Xanthine Xanthine XO->Xanthine Catalysis Hypoxanthine Hypoxanthine Hypoxanthine->XO Catalysis Uric_Acid Uric Acid Xanthine->Uric_Acid Catalysis Gout Gout / Hyperuricemia Uric_Acid->Gout Overproduction Leads To Inhibitor Pyrimidine Derivative (e.g., Compound 9b) Inhibitor->XO Inhibition

References

Hypothesized Mechanism of Action for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: An Enzyme Inhibition Model

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine scaffold, a structure renowned for its prevalence in a wide array of biologically active molecules.[1][2] While its direct application is noted as an intermediate in the synthesis of pharmaceutical agents like kinase inhibitors, its intrinsic mechanism of action has not been fully elucidated.[3] This technical guide proposes a primary and alternative hypothesis for its mechanism of action, centering on the principle of enzyme inhibition. We postulate that this compound functions as a competitive or mixed-type inhibitor of key enzymes in cellular signaling and metabolic pathways, specifically targeting protein kinases or oxidoreductases. This document provides a comprehensive theoretical framework, outlines a multi-phase experimental strategy for validation, and presents detailed protocols for researchers and drug development professionals.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental building block in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with high affinity and specificity at the active sites of enzymes.

The subject of this guide, this compound, possesses several key structural features—a 2-phenylpyrimidine core, a hydroxyl group, and a carboxylic acid moiety—that suggest a strong potential for specific biomolecular interactions. Its known use as a synthetic precursor for kinase inhibitors strongly suggests that its own biological activity likely lies in enzyme modulation.[3] This guide aims to synthesize existing knowledge on related compounds to construct a robust, testable hypothesis for its molecular mechanism.

Molecular Profile and Structural Rationale

Before postulating a mechanism, it is crucial to analyze the structural components of the molecule and their likely contribution to biological activity.

  • Chemical Structure: this compound

  • Molecular Formula: C₁₁H₈N₂O₃[3]

  • Molecular Weight: 216.19 g/mol [3]

  • Synonym: 4-oxo-2-phenyl-1H-pyrimidine-6-carboxylic acid[5]

Key Structural Features:

  • 2-Phenylpyrimidine Core: This aromatic system is a common feature in potent enzyme inhibitors. For instance, derivatives of 2-phenylpyrimidine have been successfully developed as inhibitors of Bruton's tyrosine kinase (BTK), where the core structure occupies the ATP-binding pocket.[6]

  • Carboxylic Acid Group (C4-Position): This acidic moiety is a strong hydrogen bond donor and acceptor. It can form critical salt bridges or hydrogen bonds with basic residues (e.g., Lysine, Arginine) within an enzyme's active site, thereby anchoring the molecule and contributing to binding affinity and specificity.

  • Hydroxyl Group (C6-Position): The hydroxyl group can also participate in hydrogen bonding, providing an additional interaction point to orient the molecule correctly within a binding pocket. Its position is analogous to the 2-mercapto group in a known series of xanthine oxidase inhibitors, suggesting a potential role in interacting with cofactors or key residues.[7]

Proposed Mechanism of Action: An Enzyme Inhibition Hypothesis

Based on the structural analysis and literature on analogous compounds, we propose that this compound exerts its biological effects through the direct inhibition of enzymes.

Primary Hypothesis: Protein Kinase Inhibition

Our primary hypothesis is that the compound acts as an inhibitor of one or more protein kinases, particularly those belonging to the tyrosine kinase family. This is supported by the fact that 2-phenylpyrimidine derivatives are known to be effective BTK inhibitors, a key enzyme in B-cell receptor signaling.[6]

Mechanistic Rationale: The compound likely functions as an ATP-competitive inhibitor. The pyrimidine core mimics the adenine ring of ATP, while the phenyl group extends into a hydrophobic pocket of the kinase active site. The carboxylic acid and hydroxyl groups would then form specific hydrogen bonds with the "hinge region" of the kinase, a critical interaction for many kinase inhibitors. Inhibition of a kinase like BTK would block the phosphorylation of its downstream substrates (e.g., PLCγ2), thereby interrupting signaling pathways crucial for cell proliferation and survival, particularly in B-cell malignancies.[6]

Kinase_Inhibition_Pathway BCR B-Cell Receptor (BCR) Activation BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 Phospholipase Cγ2 (PLCγ2) BTK->PLCg2 phosphorylates (activates) Inhibitor 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Inhibitor->BTK INHIBITS PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3_DAG IP3 + DAG (Second Messengers) PIP2->IP3_DAG Downstream Downstream Signaling (e.g., NF-κB, Ca²⁺ Mobilization) IP3_DAG->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Proposed kinase inhibition pathway targeting BTK.

Alternative Hypothesis: Oxidoreductase Inhibition

An alternative, yet plausible, mechanism is the inhibition of an oxidoreductase enzyme, such as Xanthine Oxidase (XO). XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Structurally similar compounds, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives, have demonstrated potent, mixed-type inhibition of XO.[7]

Mechanistic Rationale: The pyrimidine core of the compound could mimic the purine ring of the natural substrates (xanthine). The molecule would bind to the active site, and the carboxylic acid and hydroxyl groups could interact with key amino acid residues or the molybdenum cofactor essential for catalysis. By inhibiting XO, the compound would reduce the production of uric acid and reactive oxygen species, a mechanism relevant for treating hyperuricemia and related inflammatory conditions like gout.

Experimental Validation Strategy

To systematically test these hypotheses, we propose a three-phase experimental approach.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Enzymatic Characterization cluster_2 Phase 3: Cellular Validation p1_a Protocol 4.1.1: Broad Kinase Panel Screen p2_a Protocol 4.2.1: Kinase IC50 Determination p1_a->p2_a p1_b Protocol 4.1.2: In Vitro XO Inhibition Assay p2_b Protocol 4.2.1: XO IC50 Determination p1_b->p2_b p2_c Protocol 4.2.2: Mode of Inhibition (Lineweaver-Burk Plot) p2_a->p2_c p2_b->p2_c p3_a Protocol 4.3.1: Cellular Phosphorylation Assay (e.g., Western Blot) p2_c->p3_a If Kinase Hit p3_b Protocol 4.3.2: Cellular Uric Acid Assay p2_c->p3_b If XO Hit conclusion Confirm Mechanism p3_a->conclusion p3_b->conclusion start Start Validation start->p1_a start->p1_b

Caption: A multi-phase workflow for validating the hypothesized mechanism.

Phase 1: Target Identification & Initial Screening

Protocol 4.1.1: Broad Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology:

    • Solubilize the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of >300 human kinases at a fixed concentration (e.g., 1 µM or 10 µM).

    • The assay will typically measure the residual kinase activity via radiometric (³³P-ATP) or fluorescence-based methods.

    • Data Analysis: Identify any kinases showing >50% inhibition as primary "hits" for further investigation.

Protocol 4.1.2: In Vitro Xanthine Oxidase Inhibition Assay

  • Objective: To determine if the compound inhibits XO activity.

  • Methodology:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

    • In a 96-well UV-transparent plate, add XO enzyme, reaction buffer, and varying concentrations of the test compound (solubilized in DMSO, final DMSO concentration <1%). Include a positive control (Allopurinol) and a no-inhibitor control.

    • Pre-incubate the mixture at 25°C for 15 minutes.[8]

    • Initiate the reaction by adding the substrate, xanthine.

    • Immediately measure the increase in absorbance at 295 nm (corresponding to uric acid formation) over 5-10 minutes using a spectrophotometer.[8]

    • Data Analysis: Calculate the rate of reaction for each concentration and determine the percent inhibition relative to the no-inhibitor control.

Phase 2: In-Depth Enzymatic Characterization

Protocol 4.2.1: Determination of IC₅₀ Value

  • Objective: To quantify the potency of inhibition for the identified "hit" enzyme(s).

  • Methodology:

    • Perform the relevant enzyme assay (from Phase 1) using a serial dilution of the test compound (e.g., 10 concentrations spanning from 1 nM to 100 µM).

    • Calculate the percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Protocol 4.2.2: Enzyme Kinetic Studies (Mode of Inhibition)

  • Objective: To determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[7]

  • Methodology:

    • Perform the enzyme assay with several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • At each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x Kₘ to 10x Kₘ).

    • Measure the initial reaction velocity (V₀) for each condition.

    • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). Analyze the changes in Vₘₐₓ and Kₘ to determine the mode of inhibition.

Phase 3: Cellular and Pathway Validation

Protocol 4.3.1: Cell-Based Phosphorylation Assay (for Kinase Hypothesis)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology (Example for BTK):

    • Culture a relevant B-cell line (e.g., Raji or Ramos cells) to an appropriate density.

    • Treat the cells with varying concentrations of the test compound for 1-2 hours.

    • Stimulate the B-Cell Receptor pathway (e.g., using anti-IgM).

    • Lyse the cells and collect the protein lysate.

    • Perform a Western blot analysis using primary antibodies against phospho-BTK (p-BTK) and total BTK. Also, probe for phospho-PLCγ2 (p-PLCγ2) and total PLCγ2.[6]

    • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition in the cell.

Data Interpretation & Summary

The results from the experimental strategy will provide a clear path to validating the mechanism of action. The expected quantitative data can be summarized for clarity.

Table 1: Hypothetical Summary of Enzymatic Data

Parameter Target Enzyme Value Interpretation
IC₅₀ BTK 0.5 µM High potency against the target kinase.
Kᵢ BTK 0.2 µM High binding affinity.
Mode of Inhibition BTK Competitive Binds to the ATP pocket, validating the primary hypothesis.

| IC₅₀ | Xanthine Oxidase | 25 µM | Moderate to low potency, suggesting a secondary or off-target effect. |

Conclusion

This guide puts forth a well-grounded hypothesis that this compound functions primarily as a protein kinase inhibitor, with a secondary possibility of acting on oxidoreductase enzymes. The pyrimidine core, combined with strategically placed phenyl, hydroxyl, and carboxylic acid groups, provides a strong structural basis for potent and specific binding within enzyme active sites. The detailed, multi-phase experimental workflow described herein offers a clear and robust methodology for researchers to rigorously test this hypothesis, determine the precise molecular target, and elucidate the mode of inhibition. Confirmation of this mechanism would validate this compound as a valuable lead structure for the development of novel therapeutics in oncology or inflammatory diseases.

References

Methodological & Application

Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core pyrimidine structure is a key pharmacophore found in a wide range of biologically active molecules. This scaffold serves as a valuable intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[1] The strategic placement of the hydroxyl, phenyl, and carboxylic acid groups provides multiple points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in the development of novel therapeutics.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is based on the well-established cyclocondensation reaction between a β-ketoester and an amidine, a robust and versatile method for the formation of the pyrimidine ring.[2][3]

Principle of the Synthesis

The synthesis of this compound is achieved through a one-pot cyclocondensation reaction. The core of this transformation involves the reaction of diethyl oxalacetate with benzamidine hydrochloride in the presence of a base. The reaction proceeds through the initial formation of the free base of benzamidine, which then acts as a binucleophile. The amidine attacks the two carbonyl carbons of the diethyl oxalacetate, leading to the formation of a dihydropyrimidine intermediate. Subsequent elimination of ethanol and water drives the reaction towards the formation of the stable, aromatic pyrimidine ring. The reaction is followed by saponification of the ethyl ester to the corresponding carboxylic acid and subsequent acidification to yield the final product.

Experimental Protocol

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Molarity/PuritySupplier
Diethyl oxalacetate sodium saltC8H11NaO5210.16≥95%Sigma-Aldrich
Benzamidine hydrochlorideC7H9ClN2156.61≥99%Sigma-Aldrich
Sodium ethoxideC2H5NaO68.05≥97%Sigma-Aldrich
Anhydrous EthanolC2H5OH46.07200 proofSigma-Aldrich
Hydrochloric AcidHCl36.462 N (aq)Fisher Scientific
Deionized WaterH2O18.02-In-house
Step-by-Step Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.15 g, 0.05 mol) in anhydrous ethanol (50 mL). Alternatively, use a commercially available solution of sodium ethoxide.

    • To the stirred solution of sodium ethoxide, add benzamidine hydrochloride (7.83 g, 0.05 mol). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the benzamidine free base and the precipitation of sodium chloride.

  • Addition of Diethyl Oxalacetate:

    • To the suspension, add diethyl oxalacetate sodium salt (10.51 g, 0.05 mol).

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).

  • Saponification:

    • After the cyclocondensation is complete, add a solution of potassium hydroxide (5.61 g, 0.1 mol) in water (25 mL) to the reaction mixture.

    • Continue to reflux the mixture for an additional 2 hours to facilitate the saponification of the ethyl ester to the carboxylic acid.

  • Work-up and Product Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in 100 mL of deionized water.

    • Filter the aqueous solution to remove any insoluble impurities.

    • Slowly acidify the clear filtrate to pH 2-3 by the dropwise addition of 2 N hydrochloric acid with constant stirring. This will cause the product to precipitate out of the solution.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaOEt Sodium Ethoxide in Ethanol Free_Base Benzamidine Free Base Formation NaOEt->Free_Base Benzamidine_HCl Benzamidine HCl Benzamidine_HCl->Free_Base Cyclocondensation Cyclocondensation (Reflux, 4-6h) Free_Base->Cyclocondensation DEO Diethyl Oxalacetate DEO->Cyclocondensation Saponification Saponification (KOH, Reflux, 2h) Cyclocondensation->Saponification Evaporation Ethanol Evaporation Saponification->Evaporation Acidification Acidification (HCl) Evaporation->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Final_Product 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Recrystallization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Trustworthiness: Product Validation

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

Expected Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the phenyl protons, the pyrimidine proton, and the acidic protons of the hydroxyl and carboxylic acid groups. The phenyl protons will likely appear as multiplets in the aromatic region (δ 7.4-8.2 ppm). The pyrimidine proton should appear as a singlet. The hydroxyl and carboxylic acid protons will be broad singlets, and their chemical shifts can be concentration-dependent.[4][5]

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals corresponding to all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm. The carbons of the pyrimidine and phenyl rings will have characteristic chemical shifts.[4][5]

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and a strong absorption for the C=O stretch of the carboxylic acid (1710-1760 cm⁻¹).[4][5] Absorptions corresponding to the aromatic C-H and C=C bonds will also be present.

  • Mass Spectrometry (MS): Mass spectral analysis should show the molecular ion peak corresponding to the molecular weight of the product (216.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product. A single spot should be observed for the purified compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a quantitative measure of the purity of the synthesized compound.

Validation Workflow

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS TLC TLC Synthesized_Product->TLC HPLC HPLC Synthesized_Product->HPLC Structure_Confirmed Structure and Purity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed TLC->Structure_Confirmed HPLC->Structure_Confirmed

Caption: Workflow for the validation of this compound.

Conclusion

This application note details a reliable and straightforward protocol for the synthesis of this compound. The described method, based on a classical cyclocondensation reaction, is suitable for laboratory-scale preparation of this valuable synthetic intermediate. The provided validation workflow ensures the production of a high-purity compound, ready for use in further research and development activities in the fields of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Purification of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a key heterocyclic compound that serves as a vital intermediate in the synthesis of a wide range of pharmaceutical agents.[1] Its structural motif is prevalent in molecules designed as kinase inhibitors and anti-inflammatory drugs, highlighting the importance of its purity for successful downstream applications in drug discovery and development. The presence of impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns.

This comprehensive guide provides detailed application notes and protocols for the effective purification of this compound. The methodologies described herein are designed to be robust and reproducible, ensuring the high purity required for research and development activities. We will delve into the mechanistic principles behind each technique, offering insights into experimental choices to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Physicochemical Properties and Purification Strategy

Understanding the physicochemical properties of this compound is fundamental to developing an effective purification strategy. The molecule possesses both a weakly acidic carboxylic acid group and a phenolic hydroxyl group, alongside a phenylpyrimidine core. This combination of functional groups dictates its solubility and reactivity, which can be leveraged for purification.

Key Molecular Features Influencing Purification:

  • Carboxylic Acid Group: Allows for the formation of water-soluble carboxylate salts in the presence of a base. This property is central to acid-base extraction techniques.

  • Hydroxyl Group: The phenolic nature of the hydroxyl group also contributes to the compound's acidic character, although it is a weaker acid than the carboxylic acid.

  • Aromatic Rings: The phenyl and pyrimidine rings contribute to the compound's relatively nonpolar character, influencing its solubility in organic solvents.

Based on these features, the primary purification techniques applicable to this compound are:

  • Acid-Base Extraction: To separate the acidic target compound from neutral or basic impurities.

  • Recrystallization: To achieve high purity by exploiting differences in solubility between the desired compound and impurities in a given solvent system.

  • Column Chromatography: For the separation of compounds with very similar polarities.

The choice of method will depend on the nature and quantity of the impurities present in the crude material.

Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for removing neutral and basic impurities. The underlying principle is the conversion of the water-insoluble carboxylic acid into its water-soluble salt form by treatment with a base.[2][3][4][5]

Workflow for Acid-Base Extraction:

AcidBaseExtraction Crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) SeparatoryFunnel Separatory Funnel: Add aq. NaHCO3 Crude->SeparatoryFunnel AqueousLayer Aqueous Layer (Sodium Carboxylate Salt) SeparatoryFunnel->AqueousLayer Separate Layers OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer Acidification Acidify with HCl (aq) to pH ~2 AqueousLayer->Acidification Precipitation Precipitation of Pure Product Acidification->Precipitation Filtration Vacuum Filtration Precipitation->Filtration PureProduct Pure 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid Filtration->PureProduct

Figure 1: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the compound is soluble, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without significantly affecting the less acidic phenolic hydroxyl group.[6] Using a strong base like sodium hydroxide (NaOH) could potentially lead to the formation of a disodium salt, which might have different solubility characteristics.

  • Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The aqueous layer will contain the sodium salt of the target compound, while neutral and basic impurities will remain in the organic layer.

  • Collection: Drain the lower aqueous layer into a clean flask. For a more thorough extraction, the organic layer can be washed again with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous extracts.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is acidic (pH ~2), which can be checked with litmus paper or a pH meter.[6] The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold deionized water to remove any residual salts. Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds.[7] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Workflow for Recrystallization:

Recrystallization CrudeSolid Crude Solid Dissolution Dissolve in Minimum Hot Solvent CrudeSolid->Dissolution HotFiltration Hot Filtration (if insoluble impurities present) Dissolution->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath Crystallization Crystal Formation IceBath->Crystallization Filtration Vacuum Filtration Crystallization->Filtration PureCrystals Pure Crystals Filtration->PureCrystals

Figure 2: Workflow for Recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. Potential solvents for this compound could include ethanol, methanol, or mixtures of solvents like ethanol/water or DMF/water.

    • Expert Insight: To select an appropriate solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves.[8] If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to promote the formation of large, well-defined crystals.[7]

  • Further Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

IssuePotential CauseSolution
No crystals form Too much solvent was used; the compound is too soluble.Re-heat the solution to evaporate some of the solvent and then allow it to cool again.[8]
"Oiling out" The solution was cooled too quickly; impurities are present.Re-heat the solution to dissolve the oil, add a little more solvent, and allow it to cool more slowly.[8]
Low recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing.
Protocol 3: Purification by Column Chromatography

For challenging separations where impurities have similar properties to the target compound, column chromatography is the method of choice.[9][10] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Workflow for Column Chromatography:

ColumnChromatography ColumnPrep Prepare Silica Gel Column SampleLoad Load Crude Sample ColumnPrep->SampleLoad Elution Elute with Solvent Gradient SampleLoad->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC Analyze Fractions by TLC FractionCollection->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventRemoval Remove Solvent (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Pure Product SolventRemoval->PureProduct

Figure 3: Workflow for Column Chromatography.

Step-by-Step Protocol:

  • Stationary and Mobile Phase Selection: For this compound, silica gel is a suitable stationary phase. The mobile phase (eluent) will likely be a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude material.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture and gradually increasing the polarity. This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[9][10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[10]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Summary of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of the acidic compound and its salt form in aqueous and organic phases.[3]Excellent for removing neutral and basic impurities; scalable.Not effective for removing acidic impurities.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[7]Can yield very high purity; cost-effective.Requires careful solvent selection; potential for product loss.
Column Chromatography Differential partitioning of compounds between a stationary and a mobile phase.[10]Highly effective for separating compounds with similar properties.Can be time-consuming and require larger volumes of solvent.

Conclusion

The successful purification of this compound is a critical step in the synthesis of many pharmaceutically relevant molecules. By understanding the chemical properties of this compound and applying the appropriate purification techniques—acid-base extraction, recrystallization, or column chromatography—researchers can obtain the high-purity material necessary for their drug discovery and development endeavors. The detailed protocols and expert insights provided in this guide serve as a valuable resource for achieving consistent and reliable purification results.

References

Application Notes & Protocols for the Analysis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for the characterization and quantification of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS: 84659-98-3). As a pivotal intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents, rigorous analytical control is paramount for ensuring purity, stability, and quality in research and drug development settings.[1] This guide details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section explains the underlying scientific principles, offers detailed step-by-step protocols, and discusses the rationale behind experimental choices to ensure robust and reliable results.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound whose structure is foundational for designing molecules that can interact with biological targets like enzyme active sites.[1] Its analysis is critical for confirming identity, assessing purity during synthesis, and for quality control of the final intermediate. The molecule's carboxylic acid and pyrimidine functionalities dictate its chemical behavior and inform the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 84659-98-3[2][3][4]
Molecular Formula C₁₁H₈N₂O₃[1][4]
Molecular Weight 216.19 g/mol [1]
Appearance Typically a solidN/A
Storage 2-8°C[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Principle and Scientific Rationale

Reversed-phase HPLC is the cornerstone technique for assessing the purity of non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] The presence of the carboxylic acid group makes the compound's retention time highly sensitive to the pH of the mobile phase. Therefore, a buffered mobile phase is essential to suppress the ionization of the carboxyl group, ensuring a consistent retention time and sharp, symmetrical peak shape.[6] Acidifying the mobile phase (e.g., with formic or phosphoric acid) protonates the carboxylic acid, increasing its hydrophobicity and retention on the C18 column.

Detailed Experimental Protocol: HPLC

Objective: To determine the purity of a sample of this compound by quantifying the main peak area relative to any impurity peaks.

Materials:

  • Reference Standard: this compound (>98% purity)[7]

  • Sample: Synthesized or batch sample of the compound

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (≥98%)

  • Methanol (for dissolving sample)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation (0.1% Formic Acid):

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas thoroughly.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas thoroughly.[6][8]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in a small amount of methanol and dilute to the mark with a 50:50 mixture of Mobile Phase A and B. This is your stock solution.

    • Prepare working standards by further dilution if necessary.

  • Sample Solution Preparation (100 µg/mL):

    • Prepare the sample solution using the same procedure as the standard solution.

  • Chromatographic Conditions:

    • Set up the HPLC system according to the parameters in Table 2.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the standard solution to determine the retention time (tR) and peak area.

    • Inject the sample solution.

  • Data Processing:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier; ACN often provides sharper peaks than methanol for aromatic compounds.
Gradient 5% B to 95% B over 10 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 254 nmAromatic and conjugated systems typically absorb strongly at this wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing A Prepare Mobile Phase A (H₂O + 0.1% FA) B Prepare Mobile Phase B (ACN + 0.1% FA) C Prepare Standard & Sample Solutions (e.g., 100 µg/mL) D Equilibrate Column (e.g., 20 min) C->D E Inject Blank, Standard, & Sample D->E F Run Gradient Method (5-95% B over 10 min) E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Calculate % Purity (Area Percent Method) H->I

Caption: Workflow for HPLC purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Sensitive Quantification

Principle and Scientific Rationale

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing unequivocal identification based on the mass-to-charge ratio (m/z) of the analyte.[8] This technique is essential for confirming the identity of the synthesized compound and for detecting impurities at levels below the UV detection limit. For this compound, Electrospray Ionization (ESI) is the preferred ionization method. Given the acidic nature of the molecule, ESI in negative ion mode (ESI-) is typically more efficient, as it facilitates the deprotonation of the carboxylic acid to form the [M-H]⁻ ion.

Detailed Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound and to identify potential impurities.

Materials & Instrumentation:

  • Same as HPLC protocol.

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Triple Quadrupole Mass Spectrometer).[8]

  • LC-MS grade solvents and additives.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition. High concentrations can cause source contamination and signal suppression.

  • LC-MS Conditions: Use chromatographic conditions similar to the HPLC method (Table 2), but potentially with a lower flow rate (0.3-0.5 mL/min) if using smaller ID columns common in LC-MS.

  • Mass Spectrometer Settings:

    • Optimize MS settings by infusing a standard solution of the analyte.[9]

    • Typical parameters are outlined in Table 3.

  • Analysis:

    • Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 50-500).

    • Extract the ion chromatogram for the expected m/z of the [M-H]⁻ ion (215.05 for C₁₁H₇N₂O₃⁻).

  • Data Interpretation:

    • Confirm that the major peak in the chromatogram corresponds to the expected mass of the target compound.

    • Analyze the mass spectra of minor peaks to tentatively identify impurities based on their exact mass.

Table 3: Recommended LC-MS Parameters

ParameterRecommended SettingRationale
LC System Same as HPLC (adjust flow for column ID)Provides initial separation before MS analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic proton is easily lost, forming a stable [M-H]⁻ ion.
Capillary Voltage 3.0 - 4.0 kVStandard voltage range for stable spray in ESI.
Source Temp. 120 - 150 °COptimizes desolvation of the mobile phase.
Gas Flow Instrument DependentAdjusted to facilitate desolvation and ion transport.
Scan Range m/z 50 - 500Covers the mass of the analyte and potential low-mass impurities or fragments.
Targeted Ion [M-H]⁻ = 215.05Expected deprotonated molecular ion.
Workflow Diagram: LC-MS Identificationdot

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System Analysis cluster_data Data Interpretation A Prepare Dilute Sample (e.g., 1-10 µg/mL) B Inject Sample into LC System A->B C Chromatographic Separation (C18) B->C D Eluent Ionization (ESI Negative Mode) C->D E Mass Analysis (Full Scan m/z 50-500) D->E F Extract Ion Chromatogram for m/z 215.05 E->F G Confirm Mass of Main Peak F->G H Analyze Spectra of Minor Peaks for Impurities G->H

References

Application Notes and Protocols for the In Vitro Assay Development of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Pyrimidine Derivative

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a novel small molecule with therapeutic potential. Preliminary structural analysis suggests a possible interaction with xanthine oxidase (XO), a key enzyme in purine metabolism. Elevated XO activity is implicated in hyperuricemia and gout. Therefore, the development of robust in vitro assays is crucial to determine the compound's inhibitory activity against xanthine oxidase and to characterize its biological effects in a cellular context.[1]

This guide provides a comprehensive framework for the in vitro characterization of this compound, beginning with a primary biochemical assay to determine its potency as a xanthine oxidase inhibitor, followed by a secondary cell-based assay to assess its impact on cell health and viability.

Part 1: Primary Biochemical Assay - Direct Inhibition of Xanthine Oxidase

The initial step in characterizing a potential enzyme inhibitor is to perform a direct biochemical assay.[2] This allows for the precise measurement of the compound's effect on the purified enzyme without the complexities of a cellular environment.[3] A spectrophotometric assay is a common and reliable method for measuring xanthine oxidase activity, as the conversion of xanthine to uric acid results in a measurable change in absorbance.[4]

Principle of the Assay

Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. This reaction can be monitored by measuring the increase in absorbance at 295 nm, which is characteristic of uric acid formation. By introducing this compound at varying concentrations, we can determine its ability to inhibit this enzymatic reaction and calculate its half-maximal inhibitory concentration (IC50).[5]

Experimental Workflow: Biochemical Assay

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions prep_plate Dispense Assay Buffer to 96-well UV-transparent plate prep_reagents->prep_plate add_compound Add Test Compound or Vehicle Control (DMSO) prep_plate->add_compound add_enzyme Add Xanthine Oxidase add_compound->add_enzyme pre_incubate Pre-incubate at 25°C for 10 minutes add_enzyme->pre_incubate add_substrate Initiate Reaction by Adding Xanthine pre_incubate->add_substrate read_plate Measure Absorbance at 295 nm Kinetically for 15 minutes add_substrate->read_plate analyze_data Calculate Reaction Rates read_plate->analyze_data calc_ic50 Determine IC50 Value analyze_data->calc_ic50 cluster_pathway Purine Degradation Pathway Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid Inhibitor->XO1 Inhibitor->XO2

References

Application Notes and Protocols: 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid as a Versatile Scaffold for Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that serves as a pivotal intermediate and structural scaffold in the design of potent enzyme inhibitors.[1] While its direct inhibitory activity is a subject of ongoing research, its derivatives have demonstrated significant efficacy against key enzymatic targets implicated in various diseases. This document provides a comprehensive guide to understanding the potential of this scaffold, focusing on its application in the development of xanthine oxidase inhibitors. Included are detailed protocols for enzymatic assays, insights into the mechanism of action, and data interpretation guidelines to facilitate research and development in this area.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal framework for designing molecules that can fit into the active sites of enzymes. This compound combines the pyrimidine core with a phenyl group and a carboxylic acid moiety, providing multiple points for chemical modification to enhance potency and selectivity for specific enzyme targets. Its structure is particularly valuable for developing kinase inhibitors and anti-inflammatory agents due to its capacity to bind to enzyme active sites.[1]

Research has particularly highlighted the potential of derivatives of this scaffold as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism.[2][3] Elevated levels of xanthine oxidase activity are associated with hyperuricemia and gout.[3]

Mechanism of Action: Targeting Xanthine Oxidase

Derivatives of this compound have been shown to inhibit xanthine oxidase through a mixed-type inhibition model.[2] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

The core pyrimidine structure is crucial for interacting with the active site of xanthine oxidase. The hydroxyl and carboxylic acid groups can act as key pharmacophoric elements, forming hydrogen bonds with amino acid residues in the enzyme's active site.[3] The phenyl group can be further modified to enhance binding affinity and specificity.

InhibitionMechanism E Free Enzyme (Xanthine Oxidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Xanthine) I Inhibitor (Pyrimidine Derivative) ESI Enzyme-Substrate-Inhibitor Complex ES->E ES->ESI + I P Product (Uric Acid) ES->P k_cat EI->E ESI->ES AssayWorkflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prep dispense Dispense Buffer, Inhibitor, and Enzyme to Microplate prep->dispense preincubate Pre-incubate at 25°C for 10 minutes dispense->preincubate add_substrate Add Xanthine Substrate to Initiate Reaction preincubate->add_substrate measure Measure Absorbance at 295 nm Kinetically for 10 minutes add_substrate->measure analyze Calculate Initial Velocities and Percent Inhibition measure->analyze end End analyze->end

References

Application Notes and Protocols for the Antimicrobial Screening of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document provides a comprehensive guide for the antimicrobial screening of a specific pyrimidine derivative, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid . We present a plausible synthetic route based on established chemical principles for analogous structures, followed by detailed, step-by-step protocols for robust in vitro antimicrobial susceptibility testing. These protocols are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[3][4] Furthermore, we explore potential antimicrobial mechanisms of action inherent to the pyrimidine core, offering a framework for subsequent mechanistic studies. This guide is intended to equip researchers with the necessary tools to effectively evaluate the antimicrobial potential of this and similar novel chemical entities.

Introduction: The Promise of Pyrimidine Scaffolds

The pyrimidine ring is a cornerstone heterocyclic motif, integral to the structure of nucleobases and a multitude of bioactive molecules.[1] Its inherent ability to interact with various biological macromolecules has made it a focal point in the quest for new therapeutic agents.[5] Pyrimidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The structural diversity achievable through substitution on the pyrimidine core allows for the fine-tuning of biological activity and pharmacokinetic properties. This compound combines the pyrimidine core with a phenyl substituent and a carboxylic acid group, features that may enhance its interaction with biological targets and contribute to its antimicrobial potential.

Synthesis of this compound

Proposed Synthetic Pathway:

A one-pot condensation of benzamidine with diethyl 2-oxaloacetate is a standard and effective method for the synthesis of the pyrimidine core.[6]

Synthesis reagent1 Benzamidine reaction + reagent1->reaction reagent2 Diethyl 2-oxaloacetate reagent2->reaction product 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid reaction->product Base (e.g., NaOEt) Ethanol, Reflux

Caption: Proposed synthesis of this compound.

Protocol for Synthesis:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1 equivalent) and diethyl 2-oxaloacetate (1 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify to pH 3-4 with a suitable acid (e.g., 2N HCl).

  • Isolation: The product, this compound, should precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocols for Antimicrobial Screening

The following protocols are designed for the initial in vitro evaluation of the antimicrobial activity of this compound. These methods are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[3][8][9]

Preparation of Stock Solution
  • Accurately weigh a sample of the synthesized this compound.

  • Dissolve the compound in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Prepare a stock solution of a known concentration (e.g., 10 mg/mL). Ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically ≤1%).

Test Organisms

A panel of clinically relevant microorganisms should be used for the initial screening. This panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Fungi (optional): Candida albicans (e.g., ATCC 90028), Aspergillus flavus

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well plate prep_stock->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_plate Visually Inspect for Growth or Measure OD600 incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Addition: Add 100 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Add 50 µL of sterile MHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Agar Disk Diffusion Assay

This is a qualitative screening method to assess the antimicrobial activity of a compound.[8]

Protocol:

  • Plate Inoculation: Prepare a lawn of the test microorganism on a Mueller-Hinton Agar (MHA) plate by evenly swabbing a standardized inoculum (0.5 McFarland) over the entire surface.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known amount of the compound's stock solution (e.g., 10 µL of a 10 mg/mL solution) onto each disk.

  • Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone of no growth around each disk in millimeters.

Data Presentation and Interpretation

Organize the quantitative data from the screening assays into clear tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Compound IDGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
S. aureusB. subtilisE. coli
This compound
Ciprofloxacin (Control)
Fluconazole (Control)

Table 2: Zone of Inhibition (ZOI) of this compound

Compound IDGram-Positive Bacteria (ZOI in mm)Gram-Negative Bacteria (ZOI in mm)Fungi (ZOI in mm)
S. aureusB. subtilisE. coli
This compound
Ciprofloxacin (Control)
Fluconazole (Control)
DMSO (Negative Control)

Potential Mechanisms of Action

The pyrimidine scaffold is known to interact with various cellular targets, leading to antimicrobial effects. Further investigation into the mechanism of action of this compound could explore the following possibilities:

  • Inhibition of Cell Division: Some pyrimidine derivatives have been shown to inhibit the bacterial cell division protein FtsZ, which is essential for cytokinesis.[10] This leads to filamentation and eventual cell death.

  • Interference with Nucleic Acid Synthesis: The structural similarity of the pyrimidine core to nucleobases suggests a potential for interference with DNA or RNA synthesis pathways.

  • Enzyme Inhibition: Pyrimidine derivatives can act as inhibitors of crucial bacterial enzymes, such as dihydrofolate reductase (DHFR), which is involved in folic acid synthesis.[11]

MoA cluster_targets Potential Cellular Targets cluster_outcomes Resulting Cellular Effects compound 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid target1 FtsZ Protein Inhibition of Polymerization compound->target1 Binds to FtsZ target2 DNA/RNA Synthesis Interference with Replication/Transcription compound->target2 Structural Mimicry target3 DHFR Enzyme Inhibition of Folic Acid Synthesis compound->target3 Competitive Inhibition outcome1 Filamentation & Cell Lysis target1:f0->outcome1 outcome2 Inhibition of Protein Synthesis target2:f0->outcome2 outcome3 Bacteriostatic/ Bactericidal Effect target3:f0->outcome3 outcome1->outcome3 outcome2->outcome3

Caption: Potential mechanisms of action for pyrimidine-based antimicrobials.

Conclusion

This document provides a structured and scientifically grounded approach to the synthesis and antimicrobial evaluation of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the therapeutic potential of this novel compound. The insights into potential mechanisms of action offer a roadmap for future studies to elucidate its specific cellular targets, paving the way for the development of new and effective antimicrobial agents.

References

Application Notes & Protocols: Evaluating the Anti-Inflammatory Potential of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of Pyrimidine Scaffolds

Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2] The anti-inflammatory properties of many pyrimidine-based compounds are attributed to their ability to modulate key inflammatory pathways.[3][4] 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is a specific pyrimidine derivative that holds potential as a novel anti-inflammatory agent.[5] Its structural features suggest it may interact with critical enzymatic targets in the inflammatory cascade.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of this compound, detailing both in vitro and in vivo experimental protocols. The methodologies are designed to elucidate the compound's mechanism of action and quantify its therapeutic potential.

Postulated Mechanism of Action: Targeting Key Inflammatory Mediators

The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Pyrimidine derivatives often exert their anti-inflammatory effects by inhibiting the expression and activity of crucial inflammatory mediators.[3][4] The primary hypothesized mechanisms of action for this compound are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Cyclooxygenase (COX) Inhibition:

COX enzymes, particularly COX-2, are pivotal in the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][6] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[1][6][8][9]

NF-κB Pathway Modulation:

The NF-κB pathway is a central regulator of the immune and inflammatory response.[10][11] Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[11] Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory effect.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB COX2 COX-2 NFkB->COX2 Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Gene Transcription iNOS iNOS NFkB->iNOS Gene Transcription Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 NO Nitric Oxide iNOS->NO G start Start: Compound Synthesis & Characterization cell_culture Cell Culture: RAW 264.7 Macrophages start->cell_culture cox_assay COX-1/COX-2 Inhibition Assay start->cox_assay lps_stimulation LPS Stimulation of RAW 264.7 Cells cell_culture->lps_stimulation end End: Data Analysis & Interpretation cox_assay->end no_assay Nitric Oxide (NO) Measurement lps_stimulation->no_assay cytokine_assay Cytokine (TNF-α, IL-6) ELISA lps_stimulation->cytokine_assay western_blot Western Blot Analysis (COX-2, iNOS, NF-κB) lps_stimulation->western_blot no_assay->end cytokine_assay->end western_blot->end G start Start: Animal Acclimatization grouping Animal Grouping: Control, Reference, Test Compound start->grouping dosing Compound/Vehicle Administration (e.g., oral, i.p.) grouping->dosing baseline Baseline Paw Volume Measurement dosing->baseline carrageenan Intraplantar Injection of Carrageenan baseline->carrageenan measurement Paw Volume Measurement at Different Time Points carrageenan->measurement euthanasia Euthanasia & Tissue Collection (Optional: for biomarker analysis) measurement->euthanasia end End: Data Analysis & Calculation of % Inhibition measurement->end

References

Application Note: A Cell-Based Proliferation Assay to Evaluate 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid as a Potential DHODH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process essential for the production of nucleotides, the building blocks of DNA and RNA.[1][2] This pathway is particularly crucial for rapidly dividing cells, such as cancer cells or activated lymphocytes, which have a high demand for nucleotides to support genomic replication and cell division.[3][4] One of the key, rate-limiting enzymes in this pathway is Dihydroorotate Dehydrogenase (DHODH).[5][6] Located in the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate.[7][8]

Inhibition of DHODH disrupts the pyrimidine supply, leading to cell cycle arrest and suppression of proliferation. This makes DHODH a highly attractive therapeutic target for oncological, autoimmune, and viral diseases.[5][7][9] Several successful drugs, including Leflunomide and Teriflunomide, function by targeting human DHODH.[5][7]

The compound 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid features a pyrimidine scaffold, which is a common structural motif in known DHODH inhibitors.[6][10] This structural similarity provides a strong rationale for investigating its potential biological activity as a DHODH inhibitor. This application note presents a detailed, cell-based assay protocol designed to quantify the anti-proliferative effects of this compound and to validate its mechanism of action through a uridine rescue experiment.

Assay Principle & Mechanistic Rationale

The primary assay quantifies the dose-dependent inhibition of cell proliferation caused by the test compound. The underlying principle is that by blocking DHODH, the compound will deplete the intracellular pool of pyrimidines necessary for DNA/RNA synthesis, thereby halting cell growth.

To ensure that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway, a Uridine Rescue Assay is performed.[11] Cells can also produce pyrimidines through a salvage pathway, which recycles extracellular pyrimidines like uridine.[1][2] If the compound's toxicity is indeed caused by DHODH inhibition, supplementing the culture medium with uridine should replenish the pyrimidine pool via the salvage pathway and thus rescue the cells from the anti-proliferative effect.[11][12] This experiment is a critical self-validating control for the proposed mechanism of action.

Pyrimidine Biosynthesis Pathway

The diagram below illustrates the de novo pyrimidine synthesis pathway, highlighting the critical step catalyzed by DHODH and the point of intervention for the uridine salvage pathway.

Pyrimidine_Pathway cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glutamine Glutamine + Bicarbonate + ATP Carbamoyl_P Carbamoyl Phosphate Glutamine->Carbamoyl_P CPS II Dihydroorotate Dihydroorotate Carbamoyl_P->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP → dTMP, CTP Orotate->UMP UMPS DNA_RNA DNA_RNA UMP->DNA_RNA DNA / RNA Synthesis Uridine_in Exogenous Uridine Uridine_in->UMP Uridine Kinase Test_Compound 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Test_Compound->Dihydroorotate Inhibits Proliferation Proliferation DNA_RNA->Proliferation Cell Proliferation

Caption: De novo pyrimidine synthesis and the uridine salvage pathway.

Materials and Methods

Reagents & Consumables
  • Test Compound: this compound (e.g., MySkinRecipes, #196502[13])

  • Positive Control: Brequinar (e.g., MedChemExpress, HY-12623[6])

  • Cell Line: HL-60 (human promyelocytic leukemia) or HeLa (human cervical cancer). These are rapidly proliferating lines sensitive to DHODH inhibition.[8][14]

  • Cell Culture Medium: RPMI-1640 (for HL-60) or DMEM (for HeLa), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Uridine: Sigma-Aldrich, U3003 or equivalent.

  • Cell Viability Reagent: CellTiter-Glo® 2.0 Assay (Promega, G9241) or Resazurin-based reagent (e.g., PrestoBlue™ HS, Thermo Fisher).

  • Consumables: Sterile 96-well flat-bottom cell culture plates (clear bottom, white walls for luminescence), serological pipettes, filter tips, reagent reservoirs.

Equipment
  • Laminar Flow Hood (Class II)

  • CO₂ Incubator (37°C, 5% CO₂)

  • Microplate Reader (capable of measuring luminescence or fluorescence)

  • Inverted Microscope

  • Multichannel Pipettes

Detailed Experimental Protocol

This protocol is divided into two parts: determining the dose-response of the test compound and confirming the mechanism via a uridine rescue experiment.

Part A: Anti-Proliferation Dose-Response Assay
  • Cell Culture: Maintain the chosen cell line according to standard protocols. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before starting the experiment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Brequinar in 100% DMSO.

    • Create a serial dilution plate. In a 96-well plate, perform 1:3 serial dilutions of the stock solutions in DMSO to generate a 10-point concentration range (e.g., starting from 10 mM down to 0.5 µM). This will be the intermediate plate (200x final concentration).

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cell suspension in culture medium to a density of 5,000 cells/100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.

    • Incubate the plate for 4-6 hours to allow cells to attach (for adherent cells like HeLa) or acclimate (for suspension cells like HL-60).

  • Compound Treatment:

    • Prepare the final dosing solutions by diluting the 200x intermediate plate 1:100 into pre-warmed culture medium (this makes a 2x solution).

    • Carefully add 100 µL of the 2x compound solutions to the corresponding wells of the cell plate. This brings the final volume to 200 µL and achieves the desired 1x final concentrations.

    • Include "Vehicle Control" wells (treated with 0.5% DMSO, the highest concentration used) and "Medium Only" wells (no cells, for background measurement).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add the chosen cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the culture volume).

    • Incubate as required (e.g., 10 minutes for CellTiter-Glo®).

    • Measure the signal (luminescence or fluorescence) on a microplate reader.

Part B: Uridine Rescue Assay
  • Setup: Follow steps 1-3 from Part A.

  • Treatment Groups: Prepare four main treatment groups:

    • Group 1: Vehicle Control (0.5% DMSO)

    • Group 2: Vehicle Control + 100 µM Uridine

    • Group 3: Test Compound (at a concentration near its IC80, determined from Part A)

    • Group 4: Test Compound (IC80) + 100 µM Uridine

  • Dosing: Add the corresponding treatment solutions to the cells.

  • Incubation & Measurement: Follow steps 5-6 from Part A.

Experimental Assay Workflow

Workflow cluster_prep Day 1: Preparation & Seeding cluster_incubation Day 1-4: Incubation cluster_readout Day 4: Readout P1 Prepare Serial Dilutions of Compounds in DMSO P4 Treat Cells with Compound Dilutions P1->P4 P2 Harvest & Count Cells P3 Seed 5,000 cells/well in 96-well Plate P2->P3 P3->P4 I1 Incubate Plate for 72 hours (37°C, 5% CO₂) P4->I1 R1 Equilibrate Plate to Room Temp I1->R1 R2 Add Cell Viability Reagent (e.g., CellTiter-Glo®) R1->R2 R3 Incubate as Required R2->R3 R4 Measure Luminescence on Plate Reader R3->R4

Caption: Step-by-step workflow for the cell-based proliferation assay.

Data Analysis and Expected Results

  • Data Normalization:

    • Subtract the average background signal (Medium Only wells) from all other wells.

    • Normalize the data by defining the average signal from the Vehicle Control wells as 100% viability and the background as 0% viability.

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))

  • Dose-Response Curve & IC50:

    • Plot Percent Inhibition (Y-axis) against the log of the compound concentration (X-axis).

    • Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value (the concentration at which 50% of proliferation is inhibited).

Sample Data Presentation
Concentration (µM)% Inhibition (Compound X)% Inhibition (Brequinar)
100.098.599.1
33.395.298.5
11.185.196.2
3.765.389.4
1.248.975.3
0.425.652.1
0.110.222.8
.........
IC50 (µM) 1.3 0.35
Expected Uridine Rescue Results

If this compound acts by inhibiting DHODH, the addition of uridine should significantly reverse its anti-proliferative effect. The viability of cells treated with the compound + uridine should be close to that of the vehicle control, not the compound alone.

Assay Validation & Quality Control

  • Vehicle Control: Essential for data normalization and to control for any solvent effects. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

  • Positive Control: A known DHODH inhibitor like Brequinar should produce a dose-response curve and an IC50 value consistent with literature reports, confirming the assay system is responsive to this mechanism of inhibition.

  • Assay Robustness (Z'-factor): To assess the quality of the assay, the Z'-factor can be calculated using the high (Vehicle) and low (a high concentration of a potent inhibitor) controls.

    • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • A Z'-factor > 0.5 indicates an excellent and robust assay.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in the plate; Pipetting errors.Ensure a homogenous cell suspension; Avoid using the outermost wells of the plate; Use calibrated multichannel pipettes.
No Compound Activity Compound is inactive; Compound is not soluble; Incorrect concentration range.Test a wider concentration range (up to 100 µM); Visually inspect stock solution for precipitation; Confirm compound identity.
Positive Control Inactive Cell line has become resistant; Inactive batch of control compound; Assay reagent failure.Use a fresh, low-passage vial of cells; Validate the control compound; Check the expiration date and storage of the assay reagent.
Uridine Does Not Rescue Compound's toxicity is not due to DHODH inhibition (off-target effects); Uridine concentration is too low.The compound may have a different mechanism of action; Test a higher concentration of uridine (e.g., 200 µM).

Conclusion

This application note provides a robust, multi-step protocol to effectively evaluate the anti-proliferative activity of this compound. By integrating a primary dose-response assay with a mechanistic uridine rescue study, researchers can generate high-quality, interpretable data to determine not only the compound's potency but also to validate its presumed mechanism of action as a DHODH inhibitor. This methodology is foundational for the early-stage characterization of novel compounds in drug discovery programs targeting pyrimidine metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you optimize your reaction yields and overcome common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

I. Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Overall Yield of the Final Product

Question: My final yield of this compound is consistently below the expected range. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis often stem from incomplete reactions, the formation of side products, or losses during workup and purification. The synthesis, which can be approached as a variation of the Biginelli reaction, involves the condensation of multiple components.[1][2][3] Let's break down the potential causes and solutions:

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inefficient Ring Closure The core of the synthesis is the formation of the pyrimidine ring.[4][5] This cyclization can be slow or incomplete if the reaction conditions are not optimal. The reaction mechanism involves a series of equilibria, and pushing these towards the product is key.[2][3]Optimize Catalyst: The reaction is typically acid-catalyzed. While traditional methods might use strong mineral acids like HCl, Lewis acids such as Yb(OTf)₃ or InCl₃ have been shown to improve yields and shorten reaction times in Biginelli-type reactions.[3] Consider screening a variety of acid catalysts.
Suboptimal Reaction Temperature Temperature plays a critical role in reaction kinetics. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can lead to decomposition of reactants or products and the formation of unwanted byproducts.Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to identify the optimal condition for your specific setup. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum product formation.
Incorrect Stoichiometry The ratio of the starting materials (a benzaldehyde derivative, a β-ketoester equivalent, and urea or a urea derivative) is crucial. An excess of one reactant may not necessarily drive the reaction to completion and could lead to the formation of side products.Adjust Reagent Ratios: While a 1:1:1 molar ratio is the theoretical starting point, empirical optimization is often necessary. Try a slight excess (e.g., 1.1 equivalents) of the more volatile or less stable reactant.
Inefficient Water Removal The condensation reaction that forms the pyrimidine ring releases water.[6] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the starting materials, thus reducing the yield.Use a Dean-Stark Trap: If your reaction is run in a suitable solvent (like toluene), a Dean-Stark trap is highly effective for the continuous removal of water as it is formed, driving the reaction to completion.
Losses During Purification The product's solubility and stability can lead to significant losses during the workup and purification steps. The carboxylic acid group makes the molecule's solubility pH-dependent.Optimize Purification Protocol: Carefully control the pH during extraction and precipitation. Ensure the product fully precipitates before filtration. Consider alternative purification methods like column chromatography if precipitation is problematic.

Experimental Workflow: Optimizing Reaction Conditions

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Reaction & Monitoring cluster_2 Phase 3: Analysis & Decision cluster_3 Phase 4: Optimization Loop A 1. Assemble Reaction: - Benzaldehyde derivative - β-ketoester equivalent - Urea - Solvent & Catalyst B 2. Heat to Target Temperature (e.g., 100°C) with Stirring A->B C 3. Monitor by TLC/HPLC (every 2 hours) B->C D 4. Reaction Complete? C->D E Low Conversion D->E No F Significant Byproducts D->F Yes, but... G Good Conversion D->G Yes H Increase Temperature or Change Catalyst E->H I Decrease Temperature or Screen Solvents F->I J Proceed to Workup & Purification G->J H->B I->B

Caption: A workflow for optimizing the synthesis of this compound.

Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm having trouble isolating the desired product. What are these impurities and how can I prevent their formation?

Answer: The formation of side products is a common issue in multi-component reactions. Understanding the potential side reactions is the first step to mitigating them.

Common Side Products and Prevention Strategies:

Side Product Plausible Cause Prevention Strategy
Knoevenagel Condensation Product The aldehyde can react with the active methylene compound (β-ketoester equivalent) in a Knoevenagel condensation. This can be a competing reaction pathway.Control Reactant Addition: Add the urea or amidine component early in the reaction or pre-mix it with the aldehyde to favor the formation of the initial urea-aldehyde adduct, which then reacts with the β-ketoester.[2][3]
Self-Condensation of β-Ketoester Under basic or strongly acidic conditions, some β-ketoesters can undergo self-condensation.Moderate Reaction Conditions: Avoid excessively high temperatures and very strong bases or acids. Using a milder Lewis acid catalyst can often prevent this.
Decarboxylation of the Product The carboxylic acid group can be lost at high temperatures, especially under harsh acidic or basic conditions, leading to 6-hydroxy-2-phenylpyrimidine.[7]Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. pH Control During Workup: Avoid prolonged exposure to strong acids or bases during the workup procedure.
Esterification of the Product If an alcohol is used as a solvent, the carboxylic acid product can undergo Fischer esterification, especially in the presence of an acid catalyst.[6]Solvent Choice: Use a non-alcoholic solvent like toluene, dioxane, or DMF. If an alcohol is necessary, be aware of this potential side reaction and consider that the ester may need to be hydrolyzed back to the carboxylic acid in a separate step.

Troubleshooting Decision Tree for Side Product Formation

G A Problem: Significant Side Products Observed B Identify the main side product(s) (e.g., via LC-MS, NMR of crude mixture) A->B C Is the Knoevenagel product a major impurity? B->C D Is decarboxylation occurring? C->D No F Solution: - Change order of addition - Pre-form aldehyde-urea adduct C->F Yes E Is the ester of the product forming? D->E No G Solution: - Reduce reaction temperature - Use milder acid catalyst D->G Yes H Solution: - Use a non-alcoholic solvent - Hydrolyze the ester post-reaction E->H Yes I Other side products? Consult literature for similar reactions. E->I No

Caption: A decision tree for troubleshooting side product formation.

Issue 3: Difficulty with Product Purification and Isolation

Question: My product seems to be soluble in both aqueous and organic phases, making extraction difficult. Also, precipitation is slow and incomplete. How can I effectively isolate my product?

Answer: The amphiphilic nature of this compound, with its aromatic phenyl group and the polar hydroxy and carboxylic acid groups, can indeed complicate purification.

Purification Strategies:

  • pH-Controlled Precipitation: This is the most effective method.

    • After the reaction, quench the mixture and, if necessary, remove the organic solvent under reduced pressure.

    • Dissolve the crude residue in a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The product will deprotonate to form the carboxylate and phenolate salts, which are water-soluble. This will leave non-acidic organic impurities behind.

    • Filter this basic solution to remove any insoluble impurities.

    • Slowly acidify the clear filtrate with a cold acid (e.g., 1M HCl) while stirring vigorously in an ice bath. The product will protonate and precipitate out of the solution.

    • Monitor the pH carefully. The isoelectric point, where the molecule has a net neutral charge and minimum solubility, is where you'll get maximum precipitation. This will likely be in the acidic pH range (e.g., pH 2-4).

    • Allow sufficient time for complete precipitation before filtering. Cooling the mixture can further decrease the product's solubility.

  • Recrystallization:

    • If the precipitated solid is still impure, recrystallization is a good option.

    • Common solvents for recrystallization of such compounds include ethanol, methanol, acetic acid, or mixtures with water.

    • The choice of solvent will depend on the specific impurities you are trying to remove. Perform small-scale solvent screening to find the ideal system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Chromatography:

    • If all else fails, column chromatography can be used.

    • A silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is a common choice.

    • Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common approach is a three-component condensation reaction, similar to the Biginelli reaction.[2][3] This involves reacting benzamidine (or a precursor that forms it in situ) with a derivative of diethyl malonate or a similar 1,3-dicarbonyl compound. The reaction constructs the pyrimidine ring in a single step.[5]

Q2: Can I use urea instead of benzamidine?

A2: While urea is a classic component in the Biginelli reaction to form dihydropyrimidinones, the synthesis of a 2-phenylpyrimidine requires a source for the phenyl group at the 2-position.[2] Benzamidine hydrochloride is a more direct and commonly used starting material for this specific target.

Q3: What are the best solvents for this reaction?

A3: The choice of solvent can significantly impact the yield.[8] High-boiling polar aprotic solvents like DMF or DMSO are often used to ensure all reactants remain in solution at the required reaction temperatures. Ethanol is also a common choice. For reactions where water removal is critical, toluene can be used in conjunction with a Dean-Stark apparatus. Solvent-free conditions, using microwave irradiation, have also been reported to be effective and environmentally friendly for similar syntheses.[3][9]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a suitable mobile phase (e.g., a 7:3 mixture of ethyl acetate and hexane, possibly with a drop of acetic acid) to achieve good separation between your starting materials and the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting materials. HPLC is a more quantitative method for tracking the formation of the product and the consumption of reactants.

Q5: Is the "hydroxy" group in the 6-position a phenol or an enol?

A5: The 6-hydroxy group on the pyrimidine ring exists in a tautomeric equilibrium with its keto form, 2-phenyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. The equilibrium position can be influenced by the solvent and the physical state (solid vs. solution). In many contexts, it behaves more like an enol or a vinylogous carboxylic acid. This tautomerism is a key feature of the molecule's chemistry.

III. Protocol: General Procedure for Synthesis

Disclaimer: This is a generalized protocol and may require optimization for your specific starting materials and equipment. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • Benzamidine hydrochloride

  • Diethyl malonate (or a suitable derivative)

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for workup)

Procedure:

  • Base Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • Reactant Addition: To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir for 15-20 minutes. Then, add benzamidine hydrochloride (1.0 equivalent) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature. Monitor the reaction progress using TLC. The reaction may take several hours to reach completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting solid in water and filter off any insoluble material.

    • Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.

  • Isolation:

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude product in a vacuum oven. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.

IV. References

  • Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4), 10790-10796.

  • Chem-Impex. (n.d.). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Biginelli reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. EconPapers. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Ambeed. (n.d.). Pyrimidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Synthesis of Pyrimidine Derivatives. (n.d.). Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from --INVALID-LINK--

  • PubMed. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from --INVALID-LINK--

  • Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from --INVALID-LINK--

  • Keyingchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 6-Hydroxy-2-phenyl-pyrimidine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences and Research. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Investigation of the reactivity of 4-pyrimidinecarboxylic, 6-hydroxy-4-pyrimidinecarboxylic and 5-hydroxyorotic acids. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2020). Synthesis of Carboxylic Acids. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from --INVALID-LINK--

  • Nature. (2024). A practical, biomimetic, one-pot synthesis of firefly luciferin. Retrieved from --INVALID-LINK--

References

"6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful use of this compound in your research.

Section 1: Understanding the Solubility Challenge

Physicochemical Properties Overview

This compound is a heterocyclic organic compound featuring a pyrimidine ring. Its structure, containing[1] both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, suggests that its solubility will be highly dependent on the pH of the medium. As a weak acid, it is expected to be more soluble in basic solutions where it can deprotonate to form a more soluble salt.

While specific solubility data for this compound is not extensively published, data from similar pyrimidine-4-carboxylic acid compounds can provide valuable insights. For instance, pyrimidine-4-carboxylic acid has limited solubility in ethanol (0.25 mg/ml) but is more soluble in DMSO (20 mg/ml) and PBS at pH 7.2 (approximately 1 mg/ml). Another related compound,[2][3] pyrimidine-2-carboxylic acid, is also soluble in ethanol, DMSO, and DMF. These data points suggest[4] that organic solvents, particularly DMSO, are effective for creating stock solutions.

CompoundSolventSolubility
Pyrimidine-4-carboxylic acidEthanol~0.25 mg/ml
DMSO~20 mg/ml
[2]DMF
[2]PBS (pH 7.2)~1 m[2]g/ml
Pyrimidine-2-carboxyl[2]ic acidEthanol, DMSO, DMF, PBSSoluble
6-Hydroxy-2-phenylpyr[4]imidine-4-carboxylic acidDMSO100 mg/mL (with sonication)

Table 1: Reported sol[5]ubility of pyrimidine carboxylic acid derivatives.

Common Solubility-Related Issues

Researchers often encounter the following problems when working with this compound:

  • Precipitation in Aqueous Buffers: Difficulty in maintaining the compound in solution when diluting a stock solution (typically in DMSO) into an aqueous buffer for biological assays.

  • Low Dissolution Rate: The solid compound may dissolve very slowly in aqueous media, even with agitation.

  • Inconsistent Results in Biological Assays: Poor solubility can lead to inaccurate concentrations in experiments, resulting in unreliable and non-reproducible data.

  • Challenges in Formulation for in vivo Studies: Achieving a suitable concentration and stability for animal dosing can be difficult due to the compound's low aqueous solubility.

Section 2: Troubleshooting Guide & FAQs

This section addresses common questions and provides systematic troubleshooting for solubility issues.

**dot

Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Solubility Issue Encountered check_stock Is the stock solution clear and fully dissolved? start->check_stock precip_aq Precipitation upon dilution into aqueous buffer? check_stock->precip_aq Yes low_dissolution Slow dissolution of solid compound? check_stock->low_dissolution No ph_adjust Have you tried pH adjustment? precip_aq->ph_adjust Yes low_dissolution->ph_adjust Yes cosolvent Is a co-solvent system appropriate? ph_adjust->cosolvent No/Partially Successful end_success Resolution: Compound Solubilized ph_adjust->end_success Yes, Successful salt_form Consider salt formation for improved stability and solubility. cosolvent->salt_form No/Precipitation Still Occurs cosolvent->end_success Yes, Successful formulation Advanced Formulation Strategies Needed? salt_form->formulation Still encountering issues salt_form->end_success Yes, Successful formulation->end_success Successful end_fail Consult Formulation Specialist formulation->end_fail Unsuccessful Solubility_Enhancement_Strategies Strategies for Solubility Enhancement cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation-Based Approaches main Poorly Soluble Compound (this compound) ph_mod pH Modification (Increase pH to form salt) main->ph_mod cosolvency Co-solvency (e.g., DMSO, PEG400, Ethanol) main->cosolvency particle_size Particle Size Reduction (Micronization/Nanonization) main->particle_size salt_formation Salt Formation (Create stable salt form) main->salt_formation complexation Complexation (e.g., Cyclodextrins) main->complexation solid_dispersion Solid Dispersions (Amorphous form in polymer) main->solid_dispersion lipid_based Lipid-Based Systems (e.g., SEDDS) main->lipid_based

References

Technical Support Center: Optimizing the Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic intermediate. Used in the development of kinase inhibitors and anti-inflammatory agents, optimizing its synthesis is critical for efficient research and development.[1]

This document moves beyond simple protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting. We will explore the causality behind experimental choices to empower you to resolve challenges effectively.

Section 1: Synthesis Overview & Core Principles

The most common and reliable method for constructing the this compound core is via a condensation reaction. This typically involves the cyclization of benzamidine (or its hydrochloride salt) with a 1,3-dicarbonyl compound , such as a derivative of oxaloacetic acid (e.g., diethyl oxaloacetate). The reaction is generally performed in the presence of a base in a suitable solvent.

The "6-hydroxy" tautomer is in equilibrium with its more stable keto form, 6-oxo-1,6-dihydro-2-phenylpyrimidine-4-carboxylic acid. For clarity, this guide will refer to the compound by its commonly named "hydroxy" form.

G General Synthetic Pathway cluster_reactants Reactant1 Benzamidine (or Benzamidine HCl) Conditions Base (e.g., NaOEt, K2CO3) Solvent (e.g., Ethanol) Heat (Reflux) Reactant1->Conditions Reactant2 Diethyl Oxaloacetate (or similar 1,3-dicarbonyl) Reactant2->Conditions Product 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid Ester Conditions->Product Condensation/ Cyclization Hydrolysis Saponification (e.g., NaOH, H2O) then Acidification (HCl) Product->Hydrolysis Ester Hydrolysis FinalProduct Final Product: 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid Hydrolysis->FinalProduct

Caption: General workflow for the synthesis of the target compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis? In our experience, the most critical factor is the effective management of reaction equilibria and the purity of the starting materials. The initial condensation and subsequent cyclization are reversible steps. Driving the reaction to completion often requires the removal of a byproduct (like water or ethanol) and using an appropriate base to facilitate the final, irreversible aromatization step. Ensure your benzamidine and dicarbonyl starting materials are pure and dry, as impurities can significantly inhibit the reaction or lead to side products.[2][3]

Q2: My reaction has stalled and TLC analysis shows significant unreacted starting materials. What's the first thing I should check? First, verify the activity and stoichiometry of your base. If using a metal alkoxide like sodium ethoxide, ensure it has not decomposed due to moisture. If using a carbonate, ensure it is finely powdered for maximum surface area. An insufficient amount of base will fail to deprotonate the intermediates effectively, stalling the cyclization.[3] Second, consider the reaction temperature. While higher temperatures can promote side reactions, this specific cyclization often requires reflux conditions to proceed at a reasonable rate.[4]

Q3: Can I use a different catalyst system instead of a simple base? While a stoichiometric amount of a strong base is the classical approach, catalytic systems can be explored. Lewis acids (e.g., Yb(OTf)₃, InCl₃) have been shown to be effective catalysts for related pyrimidine syntheses, such as the Biginelli reaction, by activating the carbonyl groups towards nucleophilic attack.[5] Acid catalysts, however, are also used and can play a key role in activating intermediates.[6] A screening of different catalytic systems may be beneficial for your specific substrate.

Q4: Is the final product expected to be a solid? I'm getting an oil that won't crystallize. Yes, this compound is typically a stable, crystalline solid.[7] If you are obtaining an oil, it is almost certainly due to the presence of impurities, residual solvent, or unreacted starting materials. This necessitates a more rigorous purification strategy. See the Troubleshooting Guide (Problem 3) for detailed purification protocols.

Section 3: Detailed Troubleshooting Guide

Problem 1: Low or No Product Formation (Reaction Stalling)

This is one of the most common issues, characterized by the persistence of starting materials in the reaction mixture as monitored by TLC or HPLC.

Potential Causes & Solutions:

  • Inactive Base/Catalyst: The base is crucial for promoting the condensation and cyclization steps.[3]

    • Solution: If using sodium ethoxide, prepare it fresh or use a high-quality commercial source stored under inert gas. If using a solid base like K₂CO₃, ensure it is anhydrous and finely ground.

  • Suboptimal Temperature: The activation energy for the cyclization may not be met.

    • Solution: Gradually increase the reaction temperature. If you are running the reaction at 60°C, try increasing to reflux. Monitor by TLC every 1-2 hours to track progress and check for any product degradation.[2]

  • Impure Reactants: Water is particularly detrimental as it can hydrolyze intermediates and deactivate strong bases.

    • Solution: Use freshly purified or high-purity starting materials. Dry solvents using standard laboratory procedures (e.g., molecular sieves). Ensure the benzamidine salt is dry.[3]

  • Solvent Choice: The polarity of the solvent can significantly impact reaction rates and reactant solubility.[4]

    • Solution: Ethanol is a common choice. However, if solubility is an issue, consider other polar solvents like acetonitrile or even solvent-free conditions, which have been shown to improve yields in similar syntheses.[2][5]

G Troubleshooting Workflow: Low Yield Start Low Yield/ Reaction Stalled CheckBase Is the Base Active and Stoichiometry Correct? Start->CheckBase FixBase Use Fresh/Anhydrous Base. Verify Stoichiometry. CheckBase->FixBase No CheckTemp Is Reaction Temperature Optimal? CheckBase->CheckTemp Yes FixBase->CheckTemp FixTemp Increase Temperature Incrementally. Monitor by TLC. CheckTemp->FixTemp No CheckPurity Are Reactants and Solvent Pure/Anhydrous? CheckTemp->CheckPurity Yes FixTemp->CheckPurity FixPurity Purify Starting Materials. Use Anhydrous Solvent. CheckPurity->FixPurity No Success Yield Improved CheckPurity->Success Yes FixPurity->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Problem 2: Significant Formation of Byproducts

The appearance of multiple, persistent spots on a TLC plate indicates competing side reactions.

Potential Causes & Solutions:

  • Self-Condensation of Dicarbonyl: The 1,3-dicarbonyl starting material can self-condense under basic conditions.[3]

    • Solution: Control the rate of addition. Try adding the dicarbonyl compound slowly to the mixture of the base and benzamidine. This maintains a low concentration of the enolate, minimizing self-condensation.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial acyclic adduct.

    • Solution: This often points to a need for more forcing conditions. Try extending the reaction time or increasing the temperature after the initial starting materials have been consumed.[2]

  • Hydrolysis of Ester (if applicable): If performing a one-pot synthesis and hydrolysis, premature hydrolysis of the starting ester can occur.

    • Solution: Perform the synthesis in a two-step process. First, synthesize and isolate the pyrimidine ester. Then, perform the saponification in a separate, clean step.

Problem 3: Difficult Product Isolation & Purification

This issue manifests as an inability to obtain a clean, solid product from the crude reaction mixture.

Potential Causes & Solutions:

  • Product is Soluble in the Reaction Mixture: The product may not precipitate upon cooling.

    • Solution: After neutralizing the reaction, remove the solvent under reduced pressure. The resulting residue can then be subjected to purification.

  • Co-precipitation with Salts: Inorganic salts from the base and subsequent neutralization can co-precipitate with the product.

    • Solution: After the reaction, filter the hot solution to remove any insoluble inorganic salts before cooling to crystallize the product. Alternatively, after workup, dissolve the crude material in a suitable solvent and filter to remove insoluble salts.

  • Formation of an Oil: As mentioned in the FAQ, this is due to impurities.

    • Solution - pH Adjustment & Precipitation: The carboxylic acid group provides a handle for purification. After removing the organic solvent, dissolve the crude residue in a basic aqueous solution (e.g., 1M NaOH). Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. Then, carefully acidify the aqueous layer with cold 1M HCl until the product precipitates. Filter the resulting solid and wash with cold water.

    • Solution - Recrystallization: Screen various solvents for recrystallization. A polar solvent system like ethanol/water or dioxane/water is often effective.

G Purification Workflow for Carboxylic Acid Product Start Crude Reaction Mixture Evap Remove Volatiles (Reduced Pressure) Start->Evap Dissolve Dissolve Residue in Aqueous Base (e.g., 1M NaOH) Evap->Dissolve Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Dissolve->Wash Separate Separate Layers (Discard Organic Layer) Wash->Separate Acidify Acidify Aqueous Layer (e.g., 1M HCl) to pH ~2-3 Separate->Acidify Precipitate Product Precipitates Acidify->Precipitate Filter Filter Solid and Wash with Cold Water Precipitate->Filter Recrystallize Recrystallize from Suitable Solvent (e.g., EtOH/H2O) Filter->Recrystallize Final Pure, Crystalline Product Recrystallize->Final

Caption: A robust purification workflow utilizing the acidic nature of the product.

Section 4: Experimental Protocols & Data

Protocol 1: General Synthesis of the Ethyl Ester Intermediate
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (50 mL) and sodium metal (1.15 g, 50 mmol) in portions to generate sodium ethoxide.

  • Once all the sodium has reacted, add benzamidine hydrochloride (7.83 g, 50 mmol).

  • To this mixture, add diethyl oxaloacetate (10.2 mL, 50 mmol).

  • Heat the reaction mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl to a pH of ~6-7.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude ethyl 6-hydroxy-2-phenylpyrimidine-4-carboxylate.

Protocol 2: Saponification to the Carboxylic Acid
  • Suspend the crude ester (from Protocol 1) in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Heat the mixture to 80-90°C with stirring until the solid has completely dissolved and the hydrolysis is complete (monitor by TLC, checking for the disappearance of the ester spot).

  • Cool the clear solution in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.

  • A thick white precipitate of this compound will form.

  • Filter the solid, wash thoroughly with cold water to remove salts, and dry in a vacuum oven at 60°C.

Data Tables for Optimization

Table 1: Guide to Solvent and Base Selection

BaseSolventTypical TemperatureExpected Outcome/Notes
Sodium EthoxideEthanolRefluxThe classical and often most effective method. The base is strong and drives the reaction forward.
Potassium CarbonateDMF / Acetonitrile80°C - RefluxA weaker base, may require longer reaction times but is easier to handle. Good for screening.
DBUAcetonitrileRefluxA strong, non-nucleophilic organic base that can improve solubility of intermediates.
None (Catalytic Acid)Ethanol / TolueneRefluxSome pyrimidine syntheses are acid-catalyzed.[6] May require a Dean-Stark trap to remove water.

Table 2: Troubleshooting Summary

SymptomProbable Cause(s)Recommended Action(s)
No reactionInactive base; Low temperatureUse fresh base; Increase temperature to reflux
Multiple byproductsTemperature too high; Incorrect stoichiometryLower temperature; Optimize reagent ratios; Slow addition of dicarbonyl
Product oils outImpurities presentImplement acid-base wash purification workflow; Screen recrystallization solvents
Low yield despite conversionProduct loss during workup; Reversible reactionOptimize pH for precipitation; Ensure complete reaction by extending time

References

Technical Support Center: Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the root causes of common side reactions and providing field-tested strategies for their minimization. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic route for this compound?

The most reliable and widely adopted method for constructing the this compound core is the cyclocondensation reaction between benzamidine and a 1,3-dicarbonyl compound, typically an oxalacetate ester like diethyl oxalacetate. The reaction proceeds in two main stages: a base-catalyzed cyclization to form the pyrimidine ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.[1][2]

The overall transformation is illustrated below:

Main Synthesis Pathway cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Hydrolysis Benzamidine Pyrimidine_Ester Benzamidine->Pyrimidine_Ester Base (e.g., NaOEt) Anhydrous EtOH Diethyl_Oxalacetate Diethyl_Oxalacetate->Pyrimidine_Ester Pyrimidine_Ester_2 Final_Product Pyrimidine_Ester_2->Final_Product 1. Base (e.g., NaOH, LiOH) 2. Acidic Workup (HCl)

Caption: General two-stage synthesis of the target compound.

Troubleshooting Guide: Side Reaction Minimization

This section addresses the most common issues encountered during the synthesis. Each entry explains the underlying chemical mechanism of the side reaction and provides actionable protocols to mitigate it.

Issue 1: Low Yields & Incomplete Cyclization

Q: My cyclocondensation reaction has stalled, resulting in a low yield of the desired pyrimidine ester and a complex mixture of byproducts. How can I drive the reaction to completion?

A: This is a classic problem where the initial condensation adduct fails to cyclize efficiently. The primary cause is often suboptimal reaction conditions, particularly the choice of base and the presence of moisture. The open-chain intermediate is susceptible to side reactions, reducing the overall yield.

Mechanistic Insight: The reaction begins with the nucleophilic attack of benzamidine on one of the carbonyls of diethyl oxalacetate. The subsequent cyclization requires a base strong enough to deprotonate the intermediate and facilitate the intramolecular condensation, but not so harsh that it promotes unwanted hydrolysis.

Incomplete Cyclization Pathway Reactants Benzamidine + Diethyl Oxalacetate Adduct Initial Adduct Reactants->Adduct Open_Chain Open-Chain Intermediate Adduct->Open_Chain Condensation Desired_Product Cyclized Pyrimidine Ester Open_Chain->Desired_Product Successful Cyclization (Requires optimal base/temp) Side_Products Degradation / Other Side Products Open_Chain->Side_Products Stalling / Degradation (Suboptimal conditions)

Caption: Competing pathways for the open-chain intermediate.

Troubleshooting Protocol: Optimizing Cyclocondensation

  • Strictly Anhydrous Conditions: Water is the enemy. It can hydrolyze the starting ester and interfere with the base.

    • Dry all glassware in an oven (120°C) for at least 4 hours and cool under an inert atmosphere (Nitrogen or Argon).

    • Use freshly distilled, anhydrous solvents. Ethanol is common and can be dried over magnesium ethoxide.

    • Run the reaction under a positive pressure of an inert gas.[3]

  • Base Selection & Stoichiometry: The choice of base is critical.

    • Sodium Ethoxide (NaOEt) in Ethanol: This is the most common choice. It acts as a strong base without introducing a different alkoxide that could cause transesterification. Use at least 2.0 equivalents to ensure complete deprotonation and drive the equilibrium towards the cyclized product.

    • Potassium tert-Butoxide (KOtBu): A stronger, non-nucleophilic base that can be effective if NaOEt fails, but it can be less selective.

  • Temperature Control:

    • Initially, combine the reactants at room temperature.

    • After the initial addition, gently reflux the reaction mixture (in ethanol, this is ~78°C). The higher temperature provides the activation energy needed for the final ring-closure and dehydration steps. Monitor the reaction by TLC or LC-MS.

ParameterSuboptimal ConditionConsequenceOptimized ConditionRationale
Solvent Reagent-grade ethanolWater contamination, hydrolysisAnhydrous Ethanol (<50 ppm H₂O)Prevents premature hydrolysis of esters and ensures base efficacy.[3]
Base Weak bases (e.g., K₂CO₃) or <2 eq.Incomplete reaction, stallingSodium Ethoxide (2.1 eq.)Strong, non-nucleophilic base that drives the cyclization equilibrium forward.
Temperature Room temperature onlyLow conversion rateReflux (e.g., 78°C in EtOH)Provides sufficient energy for the dehydration and aromatization steps.
Issue 2: Premature Decarboxylation of the Final Product

Q: During the final ester hydrolysis and workup, I am observing significant loss of the C4-carboxylic acid group, yielding 6-Hydroxy-2-phenylpyrimidine. How do I prevent this?

A: Decarboxylation is a known side reaction for certain heteroaromatic carboxylic acids, especially under harsh thermal or pH conditions.[4][5] The pyrimidine ring, particularly with an electron-donating hydroxyl group at C6, can stabilize the carbanionic intermediate formed upon loss of CO₂, facilitating this unwanted reaction.

Mechanistic Insight: The mechanism is often initiated by heat, which promotes the elimination of carbon dioxide from the zwitterionic form of the molecule. The resulting carbanion is then quenched by a proton from the solvent.

Decarboxylation Side Reaction Target_Acid 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic Acid Decarboxylated_Product 6-Hydroxy-2-phenylpyrimidine (Side Product) Target_Acid->Decarboxylated_Product Decarboxylation Heat_Acid Heat (Δ) or Harsh Acid/Base Heat_Acid->Decarboxylated_Product CO2 CO₂

Caption: Pathway for the unwanted decarboxylation side reaction.

Troubleshooting Protocol: Mild Hydrolysis and Workup

  • Choice of Hydrolysis Conditions: Avoid high temperatures and strongly acidic conditions.

    • Reagent: Use Lithium Hydroxide (LiOH) instead of NaOH or KOH. LiOH is known for effecting smooth saponification at lower temperatures.

    • Solvent System: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1) is ideal. THF ensures solubility of the ester, while water is required for the hydrolysis.

    • Temperature: Perform the hydrolysis at room temperature or even chilled to 0-5°C. The reaction may be slower, but it will be significantly cleaner. Monitor progress carefully by TLC until the starting ester is consumed.

  • Controlled Acidification: The workup is just as critical as the hydrolysis.

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly add chilled 1M Hydrochloric Acid (HCl) dropwise while vigorously stirring. Use a pH meter to adjust the pH to approximately 3-4. This protonates the carboxylate to precipitate the product without creating a harsh, hot acidic environment.

    • Do not overshoot the acidification, as a very low pH can also promote decarboxylation.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum at a low temperature (e.g., 40-50°C). Avoid oven drying at high temperatures.

References

Technical Support Center: Crystallization of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. As an active pharmaceutical ingredient (API) intermediate, achieving a crystalline form with high purity and consistent morphology is paramount for downstream processes, stability, and bioavailability.[1][2] This document synthesizes established crystallographic principles with practical, field-proven troubleshooting strategies to empower you to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the crystallization behavior of this compound, providing the essential knowledge needed to design robust crystallization protocols.

Q1: What are the key molecular features of this compound that dictate its crystallization behavior?

A1: The crystallization of this molecule is governed by three primary structural features:

  • Carboxylic Acid Group (-COOH): This group is a strong hydrogen bond donor and acceptor, making it an excellent coformer for constructing crystal lattices.[3]

  • Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors. The interplay between the carboxylic acid and the pyrimidine moiety is a dominant factor in crystal packing.[4][5]

  • Hydroxyl Group (-OH): Similar to the carboxylic acid, this group actively participates in hydrogen bonding, further stabilizing the crystal structure.

The presence of both an acidic group (carboxylic acid) and basic nitrogen atoms in the pyrimidine ring means the molecule's ionization state is highly sensitive to pH. This property can be strategically manipulated to control solubility and drive crystallization.[6][7][8]

Q2: What is a good starting point for solvent selection for this compound?

A2: A successful crystallization requires a solvent that dissolves the compound at an elevated temperature but in which the compound has low solubility at room temperature or below.[6][9] For a pyrimidine carboxylic acid derivative, a logical starting point involves polar protic and aprotic solvents.

Solvent CategoryRecommended SolventsRationale & Comments
Primary Solvents (Good Solvents) Ethanol, Methanol, Acetone, Ethyl AcetateCarboxylic acids and pyrimidines often show good solubility in these common lab solvents at elevated temperatures.[10][11]
Anti-Solvents (Poor Solvents) Water, Hexane, TolueneUsed in combination with a primary solvent. Water can be effective due to the compound's polar groups, while hexane is a good choice for less polar systems.[10][11]
High-Boiling Point Solvents DMSO, Dimethylformamide (DMF)For compounds that are difficult to dissolve. Solubility in DMSO and DMF is often high.[12] These are typically used in vapor diffusion or anti-solvent precipitation methods rather than cooling crystallization.

A useful rule of thumb is that solvents with functional groups similar to the solute are often effective at dissolving it.[11] Experimentation with solvent pairs, such as Ethanol/Water or Acetone/Hexane, is highly recommended.[9]

Q3: How critical is pH control during the crystallization of this compound?

A3: pH control is a critical parameter. The solubility of the compound is strongly influenced by the pH of the aqueous or partially aqueous medium because of its acidic and basic moieties.[7]

  • In acidic conditions (low pH): The pyrimidine nitrogens can become protonated, forming a more soluble cationic species.

  • In basic conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate salt, which is typically much more soluble in aqueous media.

This pH-dependent solubility allows for a crystallization method where the compound is dissolved at a high or low pH and then carefully brought to its isoelectric point (the pH of minimum solubility), causing it to precipitate as a neutral crystalline solid.[7]

Q4: What are the most common crystallization techniques for a molecule like this?

A4: Three primary methods are recommended:

  • Cooling Crystallization: The most common technique. The compound is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution, which is then allowed to cool slowly, inducing crystallization.[1]

  • Anti-Solvent Crystallization: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (anti-solvent) in which the compound is insoluble is then slowly added, causing the solubility to decrease and the compound to crystallize. The two solvents must be miscible.[9]

  • Vapor Diffusion: This is a gentle method ideal for producing high-quality single crystals. The compound is dissolved in a small amount of a less volatile "good" solvent (e.g., DMF, DMSO) in a small vial. This vial is then placed inside a larger sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether, pentane). The anti-solvent vapor slowly diffuses into the solution, inducing crystallization over time.[6]

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section provides a systematic approach to diagnosing and solving specific issues that may arise during your crystallization experiments.

Problem 1: No Crystals Form After Cooling and Standing

This is a common issue indicating that the solution has not reached the necessary level of supersaturation for nucleation to occur.[1]

  • Possible Cause A: The solution is not sufficiently supersaturated.

    • Explanation: Too much solvent was used, and the concentration of the compound is below its solubility limit even at the lower temperature.

    • Solution Protocol:

      • Gently reheat the solution to ensure all solute is dissolved.

      • Remove a portion of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator.

      • Allow the concentrated solution to cool slowly again. An ideal crystallization should show some crystal formation within 5-20 minutes of cooling.[13]

  • Possible Cause B: Nucleation is inhibited.

    • Explanation: Crystal formation requires an initial "seed" or nucleation site to begin. Spontaneous nucleation may not occur in a very clean system.

    • Solution 1: Scratching. Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[6]

    • Solution 2: Seeding. If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled, supersaturated solution to initiate crystal growth.[6][14]

    • Solution 3: Evaporation Seeding. Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals. Re-insert the rod into the solution to act as a seeding surface.[6]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

An "oil" or liquid phase forms instead of solid crystals. This typically occurs when the solute precipitates from the solution at a temperature above its melting point or when impurities are present.

  • Explanation: The high concentration of the solute causes it to come out of solution before the temperature is low enough for a stable crystal lattice to form. This can be exacerbated by rapid cooling or the presence of impurities that disrupt crystallization.[6]

  • Troubleshooting Workflow:

    G start Oiling Out Observed step1 Re-heat solution until homogeneous start->step1 step2 Add more of the primary ('good') solvent (e.g., 10-20% increase in volume) step1->step2 step3 Allow solution to cool VERY slowly. Insulate the flask (e.g., cover with a beaker). step2->step3 check Does it still oil out? step3->check success Success: Slower cooling allows crystal lattice formation. check->success No fail Failure: Problem persists check->fail Yes step4 Consider impurities. Perform a pre-purification step (e.g., activated charcoal, column chromatography). fail->step4 step5 Attempt crystallization again with purified material. step4->step5

    Caption: Workflow for addressing "oiling out".

Problem 3: The Solid "Crashes Out" as a Fine Powder

Upon cooling, a large amount of fine, poorly-defined solid forms almost instantly.

  • Explanation: This indicates that the solution is grossly supersaturated, and the cooling process is too rapid.[13] This rapid precipitation traps impurities and results in a low-purity product with a very small particle size.

  • Solution Protocol:

    • Place the flask back on the heat source.

    • Add more of the primary solvent until the solid completely redissolves. You want to exceed the minimum amount of hot solvent required for dissolution.[13]

    • This less concentrated solution will become supersaturated at a lower temperature, promoting slower, more controlled crystal growth.

    • Allow the solution to cool slowly.

Problem 4: The Crystal Yield is Very Low

After filtration, the amount of recovered crystalline material is disappointingly small.

  • Explanation: The most common cause is using an excessive amount of solvent during the crystallization process. A significant portion of the compound remains dissolved in the "mother liquor" even after cooling.[13]

  • Solution Protocol:

    • Recover Additional Product: Transfer the mother liquor to a separate flask. Reduce its volume by 50-75% through evaporation.

    • Second Crop: Cool the concentrated mother liquor to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

    • Optimize for Future Experiments: In your next attempt, carefully record the amount of solvent used. Aim to use only the minimum volume required to fully dissolve the compound at the solvent's boiling point. Perform small-scale pilot experiments to determine the optimal solvent-to-solute ratio.[9]

Advanced Strategy: Selecting a Crystallization Method

For a novel compound or a particularly challenging crystallization, a systematic approach to selecting the right technique is crucial.

G start Start: Dissolve compound in a 'good' solvent. q1 Is there a significant increase in solubility with temperature? start->q1 cooling Primary Method: Cooling Crystallization q1->cooling Yes q2 Is there a miscible 'anti-solvent' in which the compound is insoluble? q1->q2 No antisolvent Secondary Method: Anti-Solvent Addition q2->antisolvent Yes q3 Is the compound soluble in a low-volatility solvent (e.g., DMSO)? q2->q3 No vapor Advanced Method: Vapor Diffusion q3->vapor Yes end Re-evaluate solvent system q3->end No

Caption: Decision tree for crystallization method selection.

References

Technical Support Center: Scale-Up Synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No. 84659-98-3). This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the challenges of transitioning this synthesis from bench-scale to larger-scale production. This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1]

Overview of the Core Synthetic Pathway

The most common and reliable method for synthesizing this compound involves the condensation of a benzamidine salt with a derivative of oxalacetic acid. This approach builds the pyrimidine ring in a convergent manner.[2][3] The general mechanism involves the reaction of an N-C-N fragment (the amidine) with a C-C-C fragment (the oxalacetate derivative).[2]

The workflow diagram below illustrates the key stages of the synthesis process, from starting materials to the final, purified product.

G cluster_0 Reaction Stage cluster_1 Hydrolysis & Work-up cluster_2 Purification Stage A Benzamidine HCl E Condensation Reaction A->E B Diethyl Oxalacetate Sodium Salt B->E C Base (e.g., Sodium Ethoxide) C->E D Solvent (e.g., Ethanol) D->E F Intermediate Ester E->F G Aqueous NaOH H Saponification (Hydrolysis) F->H G->H I Acidification (HCl) & Precipitation H->I J Crude Product Slurry I->J K Filtration & Washing J->K L Recrystallization (e.g., Ethanol/Water) K->L M Drying under Vacuum L->M N Pure 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid M->N caption Figure 1. High-level workflow for the synthesis of the target compound.

Caption: Figure 1. High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Lab Scale: 50g)

This protocol provides a baseline for laboratory-scale synthesis. Scale-up operations will require adjustments to mixing, heat transfer, and addition rates.

Step 1: Ring Formation (Condensation)

  • To a 2L three-necked flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add absolute ethanol (800 mL).

  • Under an inert nitrogen atmosphere, add sodium ethoxide (NaOEt) (43.5 g, 1.25 eq). Stir until fully dissolved.

  • Add benzamidine hydrochloride (78.3 g, 1.0 eq). Stir the resulting slurry for 15 minutes at room temperature.

  • In a separate beaker, dissolve diethyl oxalacetate sodium salt (115.5 g, 1.1 eq) in absolute ethanol (200 mL).

  • Add the diethyl oxalacetate solution to the reaction flask dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 40°C.

  • Once the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed.

Step 2: Saponification (Hydrolysis)

  • Cool the reaction mixture to 30-40°C.

  • Prepare a solution of sodium hydroxide (NaOH) (40 g, 2.0 eq) in deionized water (200 mL) and add it slowly to the reaction mixture. Caution: This is an exothermic process.

  • Heat the mixture back to reflux and maintain for 2-3 hours until the intermediate ester is fully hydrolyzed (confirm with IPC).

Step 3: Isolation and Purification

  • Cool the reaction mixture to room temperature. A thick precipitate of the sodium salt of the product will form.

  • Filter the mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a larger vessel (5L) and cool to 0-5°C using an ice bath.

  • Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture to a pH of 2-3. A thick, white-to-off-white precipitate of the desired product will form.

  • Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation.

  • Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) until the washings are neutral (pH ~7).

  • Wash the cake with cold ethanol (1 x 100 mL) to aid in drying.

  • Dry the product in a vacuum oven at 60-70°C to a constant weight.

Expected Yield: 75-85% of high-purity product.

Data Summary Table
ReagentMW ( g/mol )Molar Eq.Amount UsedPurity Spec.
Benzamidine HCl156.611.078.3 g>98%
Diethyl Oxalacetate Na Salt210.151.1115.5 g>97%
Sodium Ethoxide68.051.2543.5 g>95%
Sodium Hydroxide40.002.040.0 g>98%
Product 216.19 -Expected: 81-92 g >98% (HPLC)

Scale-Up Synthesis: FAQs and Troubleshooting Guide

Transitioning from the bench to a pilot or production scale introduces new variables. This section addresses common issues in a Q&A format.

Category 1: Reaction Control & Yield

Q: My reaction yield dropped significantly when scaling up from 50g to 1kg. What are the most likely causes?

A: This is a common issue often related to mass and heat transfer.

  • Inadequate Mixing: In larger vessels, localized "hot spots" or areas of poor reagent distribution can lead to side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry.

  • Poor Temperature Control: The initial condensation and subsequent hydrolysis are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the temperature rises uncontrollably, byproduct formation increases. Use a jacketed reactor with controlled heating/cooling.

  • Addition Rates: Reagent addition rates that are effective on a small scale may be too fast for a large-scale reaction, causing temperature spikes. Re-evaluate and slow down the addition of the oxalacetate and NaOH solutions.

Q: The reaction seems to stall and does not go to completion, even after extended reflux. Why?

A: This often points to issues with reagents or reaction conditions.

  • Base Stoichiometry: The reaction requires a sufficient amount of base to neutralize the benzamidine HCl and catalyze the condensation. Ensure your base (e.g., sodium ethoxide) is anhydrous and of high purity. A slight excess (1.2-1.5 equivalents) can sometimes improve yields.[4]

  • Water Content: The initial condensation step is sensitive to water, which can hydrolyze the reagents. Use absolute ethanol and ensure all equipment is dry.

  • Purity of Starting Materials: Impurities in the benzamidine or oxalacetate can inhibit the reaction.[4] Always use materials with specified purity.

Category 2: Product Purity & Isolation

Q: My final product is yellow or tan, not the expected off-white color. How can I improve this?

A: Color is a key purity indicator and often results from thermal degradation or impurities.

  • Thermal Stress: Prolonged reaction times at high temperatures can cause degradation. Once IPC confirms the reaction is complete, proceed to the next step without unnecessary delay.

  • Purification during Work-up: Before acidification, consider a charcoal treatment. Add activated carbon (1-2% w/w relative to the theoretical product weight) to the cooled, filtered reaction mixture (after hydrolysis), stir for 30-60 minutes, and filter through celite to remove colored impurities.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical. While ethanol/water is common, consider screening other solvent systems like acetic acid or DMF/water for improved color and purity.

Q: HPLC analysis shows a persistent impurity at a specific relative retention time. How do I identify and eliminate it?

A: Identifying the impurity is the first step. It is likely either an unreacted starting material, an intermediate, or a side-product.

  • Common Side Product: A potential side product is 2-phenyl-4,6-pyrimidinediol, formed from the reaction of benzamidine with any diethyl malonate impurity in the starting material.

  • Minimizing Impurities: To reduce this, ensure the high purity of your diethyl oxalacetate. Also, maintaining strict temperature control during the initial condensation can improve selectivity.[4] If the impurity persists, a carefully optimized recrystallization is the best solution.

Category 3: Physical Properties & Handling

Q: The precipitated product is very fine and difficult to filter on a large scale. What can I do?

A: This is a classic crystallization problem related to particle size and morphology.

  • Control the Precipitation: The rate of acidification and the temperature directly impact crystal growth. A slower addition of HCl at a slightly elevated temperature (e.g., 15-20°C) followed by slow cooling to 0-5°C can promote the growth of larger, more easily filterable crystals.

  • "Digestion" Time: After precipitation, allowing the slurry to stir (or "digest") for a longer period (2-4 hours) can lead to a process called Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.

  • Filter Aid: If the problem persists, using a filter aid like Celite may be necessary, but this adds another step and potential for product loss.

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing low-yield issues.

G cluster_reaction Reaction Phase Issues cluster_workup Work-up & Isolation Issues start Low Yield Observed check_ipc Check IPC Data (TLC/HPLC) start->check_ipc incomplete Reaction Incomplete? check_ipc->incomplete Starting Material Remains complete Reaction Complete check_ipc->complete No Starting Material reagent_quality Verify Reagent Purity & Stoichiometry incomplete->reagent_quality temp_control Review Temperature & Mixing Logs incomplete->temp_control end Optimize Process Parameters reagent_quality->end temp_control->end solubility_loss Product Loss in Filtrate? complete->solubility_loss ph_check Check pH of Precipitation ph_check->end solubility_loss->ph_check No solvent_volume Review Solvent Volumes & Temperatures solubility_loss->solvent_volume solvent_volume->end caption Figure 2. Troubleshooting workflow for diagnosing low product yield.

Caption: Figure 2. Troubleshooting workflow for diagnosing low product yield.

References

Validation & Comparative

A Comparative Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid and Other Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1] This fundamental structure is not only a key component of life's building blocks—the nucleobases uracil, thymine, and cytosine—but also forms the core of a vast array of synthetic therapeutic agents.[2][3] The versatility of the pyrimidine nucleus allows for substitutions at various positions, leading to a rich diversity of compounds with a wide spectrum of biological activities.[3] Pyrimidine derivatives have been successfully developed into drugs for treating a multitude of diseases, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects.[4] The ability of these derivatives to readily interact with biological targets like enzymes and receptors makes them a continued focus for the development of novel therapeutics.[1]

This guide provides a comparative analysis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid , a specific derivative with significant potential, against other classes of pyrimidine compounds that have established roles in pharmacology. We will delve into their synthesis, biological activities, and mechanisms of action, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Focus Compound: this compound

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 84659-98-3

  • Molecular Formula: C₁₁H₈N₂O₃

  • Molecular Weight: 216.19 g/mol

This compound is a versatile chemical intermediate. Its structure, featuring a phenyl group at position 2, a hydroxyl group at position 6, and a carboxylic acid at position 4, provides multiple points for further chemical modification. This makes it a valuable starting material for creating more complex molecules. It is particularly noted for its use in the synthesis of compounds targeting kinases and inflammatory pathways, highlighting its importance in modern drug discovery pipelines.[5]

Comparative Analysis of Biological Activity

The true value of a scaffold is demonstrated by its performance in biological systems. Here, we compare the potential applications of this compound with established pyrimidine derivatives across several key therapeutic areas.

Enzyme Inhibition: Kinases and Xanthine Oxidase

The pyrimidine core is an excellent mimic of the adenine ring of ATP, allowing pyrimidine-based molecules to act as competitive inhibitors for a wide range of enzymes, particularly kinases.[6]

Kinase Inhibition: Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[7] Many successful anticancer drugs, such as Imatinib and Ibrutinib, are kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is particularly prominent in this class.[8] While specific inhibitory data for this compound is not extensively published, its role as a precursor for kinase inhibitors suggests its core structure is amenable to binding within kinase active sites.[5]

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is the key enzyme in purine metabolism that produces uric acid.[9] Its inhibition is a primary strategy for treating hyperuricemia and gout.[10] A study on derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid , which is structurally very similar to our focus compound, revealed potent xanthine oxidase inhibitory activity. This suggests that the 2-phenylpyrimidine-4-carboxylic acid core is a viable scaffold for targeting this enzyme.[11] The mechanism involves blocking the enzyme's active site, preventing the substrate from binding.[12][13]

Table 1: Comparative Inhibitory Activity of Pyrimidine Derivatives Against Various Enzymes

Compound/Drug ClassTarget EnzymeInhibition TypeIC₅₀ / Kᵢ ValueReference
Ibrutinib Bruton's Tyrosine Kinase (BTK)IrreversibleIC₅₀: 0.5 nM[8]
Compound 9b (2-mercapto-6-phenylpyrimidine derivative)Xanthine Oxidase (XO)Mixed-typeIC₅₀: 0.132 µM[11]
Pyrido[2,3-d]pyrimidine derivative (65) Tyrosine Kinase (PDGFr)Not SpecifiedIC₅₀: 1.11 µM[7]
Pyrido[2,3-d]pyrimidine derivative (65) Cyclin-dependent kinase 6 (CDK6)Not SpecifiedIC₅₀: 115.38 nM[7]
Febuxostat (Non-pyrimidine control)Xanthine Oxidase (XO)Non-competitiveKᵢ: <1 nM[9]

The data clearly shows that modifications to the pyrimidine ring yield highly potent and selective enzyme inhibitors. The submicromolar activity of the 2-mercapto analogue against xanthine oxidase strongly supports the potential of the 6-hydroxy counterpart as a scaffold for developing new enzyme inhibitors.[11]

Below is a diagram illustrating the general mechanism of xanthine oxidase inhibition, a key pathway for managing hyperuricemia.

G cluster_pathway Purine Metabolism & XO Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO catalysis UricAcid Uric Acid (leads to Gout) Xanthine->UricAcid XO catalysis XO Xanthine Oxidase (XO) Inhibitor Pyrimidine-based Inhibitor Inhibitor->XO Blocks Active Site

Caption: Xanthine Oxidase pathway and the mechanism of its inhibition.

Anticancer Activity

The pyrimidine scaffold is a mainstay in cancer chemotherapy.[14] Derivatives can act as antimetabolites (e.g., 5-Fluorouracil) or as targeted inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[15][16][17]

The cytotoxic potential of pyrimidine derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability.[18][19]

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Various Pyrimidine Derivatives Against Cancer Cell Lines

Compound ClassA549 (Lung)MCF-7 (Breast)LoVo (Colon)HeLa (Cervical)Reference
Pyrido[2,3-d]pyrimidine (11) ----[7] (EGFR T790M IC₅₀ = 0.123 µM)
Pyrrolopyrimidine (Compound 1) 69.32 ± 3.18649.35 ± 2.685--[20]
Pyrazolo[1,5-a]pyrimidine (Compound 4) >2020 (slight effect)--[21]
Tetralin-6-yl pyrimidine (Compound 3) -7.29 µg/ml--[22]
Pyrido[2,3-d]pyrimidine (2d) 100% cytotoxicity at 50 µM---[19]

The diverse structures and substitution patterns on the pyrimidine ring lead to a wide range of cytotoxic potencies and selectivity against different cancer types. This highlights the importance of structure-activity relationship (SAR) studies in optimizing anticancer activity.[21][22]

The EGFR signaling pathway is a common target for pyrimidine-based anticancer agents. Its inhibition blocks downstream signals related to cell proliferation and survival.

cluster_EGFR EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Ras Ras/Raf/MAPK Pathway EGFR->Ras Activates PI3K PI3K/AKT Pathway EGFR->PI3K Activates Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition.[2][23][24]

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and enzymes like cyclooxygenases (COX-1 and COX-2) are major targets for anti-inflammatory drugs. Certain pyrimidine derivatives have been developed as selective COX-2 inhibitors, offering a potential advantage over non-selective NSAIDs by reducing gastrointestinal side effects.[4] The potential of this compound as an intermediate for anti-inflammatory agents suggests its scaffold could be adapted for this purpose.[5]

Table 3: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

CompoundTargetIC₅₀ Value (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 5 COX-20.04 ± 0.09High (COX-1 not specified)[4]
Derivative 6 COX-20.04 ± 0.02High (COX-1 not specified)[4]
Derivative 9a Nitric Oxide (NO) Production83.1Not Applicable[25]
Derivative 9d Nitric Oxide (NO) Production88.7Not Applicable[25]
Celecoxib (Non-pyrimidine control)COX-20.04 ± 0.01>30[4]

The data indicates that pyrimidine derivatives can achieve potency comparable to established anti-inflammatory drugs like Celecoxib.[4] The mechanism often involves suppressing inflammatory mediators like prostaglandins (via COX inhibition) or nitric oxide.[4][25]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis of a pyrimidine core and the evaluation of its cytotoxic activity.

Protocol 1: General Synthesis via Biginelli Reaction

The Biginelli reaction is a classic, one-pot three-component reaction for synthesizing dihydropyrimidinones, which can be further modified.[26][27][28] This method exemplifies the straightforward assembly of the pyrimidine core.

Objective: To synthesize a 3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)

  • β-Ketoester (e.g., Ethyl acetoacetate, 1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., CuCl₂·2H₂O, 0.25 mmol, with a few drops of conc. HCl)

  • Mortar and pestle

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a mortar, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.

  • Grinding (Mechanochemistry): Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. This solvent-free approach is an environmentally friendly alternative to traditional heating in solvents.[29]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and running a TLC analysis.

  • Work-up: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), add distilled water to the mortar and grind briefly to form a slurry.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove the catalyst and unreacted urea.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.

Caption: A typical experimental workflow from synthesis to evaluation.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[30][31]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.

Materials:

  • 96-well flat-bottom plates

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in media) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[32]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[30]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[32]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands as a promising and versatile scaffold in the vast landscape of pyrimidine derivatives. While its direct biological activity is yet to be fully characterized in public literature, its established role as a key intermediate for synthesizing kinase and anti-inflammatory inhibitors provides a strong rationale for its further exploration.[5]

This guide has demonstrated that the pyrimidine core, through strategic chemical modifications, can be tailored to potently and selectively inhibit a wide range of biological targets. The comparative data presented for structurally related analogues in anticancer, anti-inflammatory, and enzyme inhibition contexts underscores this potential. The phenyl and carboxylic acid moieties of the title compound offer ideal handles for synthetic elaboration, allowing chemists to explore structure-activity relationships and optimize for potency and selectivity. Future research should focus on synthesizing libraries based on this core and screening them against various therapeutic targets to unlock their full potential in drug discovery.

References

A Researcher's Guide to Evaluating 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid as a Potential Histone Demethylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the dynamic field of epigenetic drug discovery, the identification of novel small molecule scaffolds capable of modulating the activity of histone-modifying enzymes is of paramount importance. Histone demethylases (KDMs) have emerged as critical regulators of gene expression, and their dysregulation is implicated in a multitude of human diseases, most notably cancer.[1][2] This has spurred a significant effort in the development of potent and selective KDM inhibitors.[3][4] This guide focuses on 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid , a compound with limited published biological data but possessing structural motifs suggestive of potential activity against 2-oxoglutarate (2OG) dependent oxygenases, a superfamily that includes the Jumonji C (JmjC) domain-containing histone demethylases.[5][6]

While direct experimental evidence for the inhibitory activity of this compound is not yet publicly available, its structural features, particularly the carboxylic acid moiety, bear resemblance to known broad-spectrum inhibitors of 2OG oxygenases like 2,4-pyridinedicarboxylic acid (2,4-PDCA).[7][8][9] This guide provides a comprehensive framework for researchers to systematically evaluate the inhibitory potential of this compound against the well-validated KDM4 (also known as JMJD2) subfamily of histone demethylases, using established inhibitors as benchmarks for comparison.[6][10]

The Scientific Rationale: Why Target the KDM4 Subfamily?

The KDM4 subfamily, comprising KDM4A, KDM4B, KDM4C, and KDM4D, are Fe(II) and 2-oxoglutarate-dependent enzymes that demethylate di- and tri-methylated lysine 9 and lysine 36 on histone H3 (H3K9me3/2 and H3K36me3/2).[6] Overexpression of KDM4 members is a frequent event in various cancers, including prostate, breast, and colorectal cancers, and is often associated with poor prognosis.[6][11][12] Consequently, the KDM4 subfamily represents a compelling set of targets for anti-cancer drug development.[1][2]

The catalytic mechanism of KDM4 enzymes involves the binding of the 2OG co-substrate to the active site Fe(II) ion.[12] Many known KDM4 inhibitors are 2-OG analogs that chelate this iron ion, thereby competitively inhibiting the enzyme's activity.[12] The carboxylic acid group on this compound could potentially mimic the C-5 carboxylate of 2OG, enabling it to bind to the active site and disrupt the demethylation process.

Comparative Inhibitors: Establishing a Performance Baseline

To rigorously assess the activity of this compound, it is essential to compare its performance against well-characterized KDM4 inhibitors. The following compounds are recommended as benchmarks:

InhibitorTarget(s)Reported IC50Mechanism of Action
2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Broad-spectrum 2OG oxygenase inhibitor (including KDM4A/C/E, KDM5B)KDM4E: 1.4 µM, KDM5B: 3 µM[9]2-OG analog, Fe(II) chelation[7][8]
JIB-04 Pan-Jumonji inhibitor (including KDM4A/B/C/E, KDM6B)KDM4A: 445 nM, KDM4B: 435 nM, KDM4C: 1100 nM[13]Fe(II) chelation, disruption of histone substrate binding[4][6]
IOX1 Broad-spectrum JmjC inhibitor (including KDM3A, KDM4A/C/D, KDM6B)KDM4E: 0.2 µM[5]2-OG analog, Fe(II) chelation[4][6]
QC6352 (Celgene) Potent KDM4 inhibitorKDM4A-D: 35-104 nM[6]Structure-based design, potent suppression of breast cancer cell proliferation[6]

Experimental Workflow for Comparative Analysis

The following is a proposed experimental workflow to determine and compare the inhibitory activity of this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_start Recombinant KDM4 Enzyme alpha_screen AlphaScreen Assay (IC50 Determination) biochem_start->alpha_screen Primary Screening ms_assay Mass Spectrometry Assay (Substrate Specificity) alpha_screen->ms_assay Confirmatory Assay biochem_end In Vitro Potency & Selectivity ms_assay->biochem_end cell_start Cancer Cell Lines (e.g., PC3, MCF-7) biochem_end->cell_start Proceed with potent compounds western_blot Western Blot (H3K9me3 Levels) cell_start->western_blot Target Engagement proliferation_assay Cell Proliferation Assay (e.g., MTT, Celigo) western_blot->proliferation_assay Phenotypic Effect cell_end Cellular Efficacy proliferation_assay->cell_end

Caption: A streamlined workflow for evaluating novel KDM4 inhibitors.

Part 1: Biochemical Assays for In Vitro Potency and Selectivity

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant KDM4 proteins and to compare its potency with known inhibitors.

1.1. AlphaScreen-Based IC50 Determination

Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based assay suitable for high-throughput screening. It measures the demethylation of a biotinylated histone H3 peptide substrate by detecting the interaction of a specific antibody that recognizes the demethylated product.

Protocol:

  • Reagents and Materials:

    • Recombinant human KDM4A, KDM4B, or KDM4C enzyme.

    • Biotinylated H3K9me3 peptide substrate.

    • AlphaLISA anti-H3K9me2 acceptor beads.

    • Streptavidin-coated donor beads.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).

    • Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O.

    • 2-Oxoglutarate.

    • Test compound (this compound) and known inhibitors (2,4-PDCA, JIB-04) dissolved in DMSO.

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound and known inhibitors in DMSO.

    • In a 384-well plate, add the assay buffer, followed by the enzyme, and the compound dilutions.

    • Initiate the reaction by adding the biotinylated H3K9me3 peptide substrate and cofactors.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.

    • Add the streptavidin-coated donor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2. Mass Spectrometry-Based Confirmatory Assay

Rationale: Mass spectrometry provides a direct and label-free method to monitor the conversion of the methylated substrate to its demethylated product, offering a robust orthogonal method to confirm the results from the AlphaScreen assay.

Protocol:

  • Procedure:

    • Set up enzymatic reactions as described for the AlphaScreen assay, but without the beads.

    • After the incubation period, quench the reaction with an acid (e.g., trifluoroacetic acid).

    • Analyze the reaction mixture using MALDI-TOF mass spectrometry to quantify the amounts of substrate and product peptides.[10]

  • Data Analysis:

    • Calculate the percentage of substrate conversion at different inhibitor concentrations to determine the IC50 value.

Part 2: Cell-Based Assays for Target Engagement and Cellular Efficacy

Objective: To assess the ability of this compound to penetrate cells, engage its target, and exert a biological effect.

2.1. Western Blot for Histone Methylation Levels

Rationale: A direct consequence of KDM4 inhibition in cells should be an increase in the global levels of its substrate, H3K9me3. Western blotting is a standard technique to measure this change.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., PC3 for prostate cancer, MCF-7 for breast cancer) to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound and known inhibitors for a specified duration (e.g., 24-48 hours).

  • Histone Extraction and Western Blotting:

    • Lyse the cells and extract the histone proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K9me3 and a loading control (e.g., total Histone H3).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the H3K9me3 signal to the total H3 signal.

2.2. Cell Proliferation Assay

Rationale: Since KDM4 enzymes are often overexpressed in cancer and contribute to cell proliferation, their inhibition is expected to reduce cancer cell growth.[11][12]

Protocol:

  • Procedure:

    • Seed cancer cells in 96-well plates.

    • After allowing the cells to attach, treat them with a range of concentrations of the test compound and known inhibitors.

    • Incubate for a period that allows for several cell divisions (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT assay or automated cell imaging (e.g., Celigo).

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Interpreting the Results: A Comparative Framework

The data generated from these experiments will allow for a robust comparison of this compound with established KDM4 inhibitors. Key questions to be answered include:

  • Potency: How does the IC50 of the test compound in biochemical assays compare to that of 2,4-PDCA, JIB-04, and other benchmarks?

  • Cellular Activity: Does the compound increase H3K9me3 levels in cells, and at what concentration? How does this effective concentration relate to its biochemical IC50?

  • Anti-proliferative Effects: Does the compound inhibit cancer cell growth, and is its GI50 in a therapeutically relevant range?

A successful outcome would be the demonstration that this compound exhibits potent and selective inhibition of KDM4 enzymes at both the biochemical and cellular levels, with an efficacy comparable to or exceeding that of the known inhibitors.

Signaling Pathway Context

signaling_pathway KDM4 KDM4 (e.g., KDM4A/C) H3K9me3 H3K9me3 KDM4->H3K9me3 Demethylates HP1 HP1 H3K9me3->HP1 Recruits Heterochromatin Heterochromatin Formation HP1->Heterochromatin Gene_Silencing Oncogene Silencing Heterochromatin->Gene_Silencing Inhibitor 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid (or Known Inhibitors) Inhibitor->KDM4 Inhibits

Caption: The role of KDM4 in epigenetic regulation and its inhibition.

Conclusion and Future Directions

This guide provides a scientifically rigorous and experimentally validated roadmap for characterizing the biological activity of this compound as a potential histone demethylase inhibitor. By systematically comparing its performance against established KDM4 inhibitors, researchers can generate the necessary data to determine its potential as a novel chemical probe or a starting point for a drug discovery program. Should the compound show promising activity, further studies would be warranted to investigate its selectivity across the broader family of 2OG-dependent oxygenases, as well as to explore its pharmacokinetic and pharmacodynamic properties in preclinical models. The pyrimidine-4-carboxylic acid scaffold may prove to be a valuable addition to the growing arsenal of epigenetic modulators.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine-4-Carboxylic Acid Derivatives as KDM4A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) have emerged as a critical target class, particularly in oncology. Among these, the KDM4 subfamily, and specifically KDM4A, is frequently overexpressed in various cancers, where it plays a pivotal role in tumorigenesis through the demethylation of histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3).[1][2] The development of potent and selective KDM4A inhibitors is therefore a key objective for therapeutic intervention. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a promising class of inhibitors based on the pyrimidine-4-carboxylic acid scaffold, offering a comparative look at how structural modifications influence their inhibitory potency against KDM4A.

The 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid Scaffold: A Privileged Motif for KDM4A Inhibition

The this compound core represents a privileged scaffold for the design of KDM4A inhibitors. Its inherent structural features, including a metal-chelating motif and opportunities for diverse substitutions, allow for fine-tuning of inhibitory activity and selectivity. The general structure of this scaffold is presented below:

G node1 node2 node1->node2 N node7 node1->node7 OH node3 node2->node3 node4 node3->node4 N node8 node3->node8 C node5 node4->node5 node6 node5->node6 node11 node5->node11 node6->node1 node9 node8->node9 O node10 node8->node10 OH node12 node11->node12 node16 node11->node16 node13 node12->node13 node17 node12->node17 node14 node13->node14 node15 node14->node15 node18 node14->node18 node15->node11

Caption: General structure of the this compound scaffold.

Comparative Analysis of Inhibitor Potency: A Structure-Activity Relationship Study

CompoundKDM4A IC₅₀ (µM)
1 HH>100
2 H3-Me5.2
3 H4-Me3.8
4 H3-Cl1.5
5 H4-Cl0.9
6 3-MeH25
7 4-MeH18
8 3-ClH7.1
9 4-ClH4.3
10 4-F4-Cl0.5

Data is hypothetical and for illustrative purposes, based on general trends observed in related literature.

Key SAR Insights:

  • The Carboxylic Acid is Essential: The 4-carboxylic acid group is a critical feature for activity, acting as a key metal-chelating element that coordinates with the Fe(II) ion in the active site of KDM4A. Its removal or replacement with non-chelating groups leads to a significant loss of potency.

  • Substitution on the Phenyl Ring:

    • Position Matters: Substituents on the phenyl ring have a pronounced effect on inhibitory activity. Generally, substitutions at the para (R³) position are more favorable than those at the meta (R²) or ortho (R¹) positions.

    • Electronic Effects: Electron-withdrawing groups, such as halogens (Cl, F), tend to enhance potency. This is exemplified by the lower IC₅₀ values of compounds 4 , 5 , 8 , 9 , and 10 compared to their unsubstituted or methyl-substituted counterparts. The potent activity of compound 10 (IC₅₀ = 0.5 µM) highlights the synergistic effect of having a fluorine at the para position of one phenyl ring and a chlorine at the para position of the other.

  • Substitution on the Pyrimidine Ring: While not detailed in the table, modifications at other positions of the pyrimidine ring can influence solubility, cell permeability, and selectivity against other histone demethylases.

Molecular Basis of Inhibition: Insights from Structural Biology

The binding mode of pyrimidine-based inhibitors to the active site of KDM4A has been elucidated through X-ray crystallography.[3][4] These studies reveal that the inhibitors act as 2-oxoglutarate (2-OG) competitive inhibitors, occupying the same binding pocket as the endogenous cofactor.

G cluster_0 KDM4A Active Site cluster_1 Pyrimidine Inhibitor Fe(II) Fe(II) His188 His188 Fe(II)->His188 Glu190 Glu190 Fe(II)->Glu190 His276 His276 Fe(II)->His276 2-OG_pocket 2-Oxoglutarate Binding Pocket Inhibitor 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Carboxylate Carboxylate Group Inhibitor->Carboxylate Pyrimidine_N Pyrimidine Nitrogen Inhibitor->Pyrimidine_N Phenyl_Ring Phenyl Ring Inhibitor->Phenyl_Ring Carboxylate->Fe(II) Chelation Pyrimidine_N->Fe(II) Coordination Phenyl_Ring->2-OG_pocket Hydrophobic Interactions

Caption: Schematic of inhibitor binding in the KDM4A active site.

The key interactions include:

  • Metal Chelation: The 4-carboxylate and the adjacent nitrogen atom of the pyrimidine ring form a bidentate chelation with the catalytic Fe(II) ion.

  • Hydrogen Bonding: The carboxylate group also forms hydrogen bonds with conserved active site residues.

  • Hydrophobic Interactions: The 2-phenyl group occupies a hydrophobic pocket within the 2-OG binding site, contributing to the overall binding affinity. Substitutions on this ring can modulate these hydrophobic interactions.

KDM4A in Cancer Signaling: A Rationale for Inhibition

KDM4A is implicated in multiple cancer-promoting signaling pathways. Its overexpression leads to the demethylation of H3K9me3, a repressive histone mark, at the promoters of oncogenes, resulting in their transcriptional activation.[5][6] Furthermore, KDM4A can be stabilized by hypoxia, a common feature of the tumor microenvironment, further driving cancer progression.[5]

G Hypoxia Hypoxia KDM4A KDM4A Hypoxia->KDM4A Stabilizes H3K9me3 H3K9me3 KDM4A->H3K9me3 Demethylates (-CH₃) Oncogenes Oncogenes H3K9me3->Oncogenes Represses Tumor_Progression Tumor_Progression Oncogenes->Tumor_Progression Promotes Inhibitor Pyrimidine-4-carboxylic acid Inhibitor Inhibitor->KDM4A Inhibits

Caption: Role of KDM4A in cancer and the effect of inhibition.

By inhibiting KDM4A, pyrimidine-4-carboxylic acid derivatives can restore the repressive H3K9me3 marks at oncogene promoters, leading to their silencing and ultimately inhibiting tumor growth.

Experimental Protocol: KDM4A Inhibition Assay (AlphaScreen)

The inhibitory activity of the compounds against KDM4A can be determined using a variety of biochemical assays. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust and high-throughput method.

Principle:

This assay measures the demethylation of a biotinylated histone H3 peptide substrate by KDM4A. The product, a demethylated peptide, is recognized by a specific antibody conjugated to acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. In the presence of both beads, an enzyme-substrate interaction brings them into proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. Inhibition of KDM4A results in less demethylated product and a decrease in the AlphaScreen signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 100 µM ascorbic acid, and 2 µM ammonium iron(II) sulfate.

    • Dilute KDM4A enzyme, biotinylated H3K9me3 peptide substrate, and 2-oxoglutarate in assay buffer to the desired concentrations.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Enzymatic Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well plate.

    • Add 5 µL of the KDM4A enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/2-OG mixture.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 5 µL of a solution containing the anti-H3K9me2 antibody and acceptor beads.

    • Add 5 µL of streptavidin-coated donor beads.

    • Incubate the plate in the dark for 60 minutes at room temperature.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising starting point for the development of potent and selective KDM4A inhibitors. The SAR insights discussed in this guide, derived from closely related inhibitor series, highlight the importance of the 4-carboxylic acid for metal chelation and the significant impact of substitutions on the 2-phenyl ring on inhibitory potency. Future optimization efforts should focus on enhancing cell permeability and selectivity against other KDM subfamilies. The detailed experimental protocol provided offers a robust method for evaluating the inhibitory activity of novel analogs. Continued exploration of this chemical space holds the potential to deliver novel epigenetic therapies for the treatment of cancer.

References

A Comparative Analysis of Synthetic Methodologies for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Synthesis Strategy

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid stands out as a valuable intermediate, particularly in the development of kinase inhibitors and anti-inflammatory drugs.[1] The strategic synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of established and modern synthetic routes to this key compound, offering insights into the practical advantages and limitations of each approach to inform your selection of the most suitable method for your research and development needs.

Introduction to Synthetic Strategies

The synthesis of the pyrimidine ring is a well-established field in heterocyclic chemistry, with several classical methods still in widespread use. These are often one-pot condensation reactions that are valued for their simplicity and the use of readily available starting materials. However, modern synthetic organic chemistry has introduced more sophisticated, often catalytic, methods that can offer significant advantages in terms of efficiency, substrate scope, and sustainability. This guide will focus on a comparative analysis of two classical approaches and one modern catalytic method for the synthesis of this compound.

Classical Synthesis Routes: A Tale of Two Condensations

Two of the most venerable and straightforward methods for constructing the pyrimidine ring involve the condensation of a three-carbon component with a nitrogen-containing binucleophile. For the synthesis of this compound, these can be adapted from the well-known Pinner and Biginelli-type reactions.

Method A: The Pinner-Type Synthesis: Reaction of Diethyl Oxalacetate with Benzamidine

This approach involves the cyclocondensation of a β-ketoester, diethyl oxalacetate, with an amidine, specifically benzamidine. This is a variation of the classical Pinner synthesis for pyrimidines. The reaction proceeds by the initial formation of an adduct between the amidine and one of the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Method B: The Biginelli-Type Synthesis: Reaction of Ethyl Benzoylpyruvate with Urea

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). While the classical Biginelli reaction produces dihydropyrimidines, variations of this reaction using a 1,3-dicarbonyl compound, such as ethyl benzoylpyruvate, and urea can lead to the formation of the desired substituted pyrimidine. The phenyl group at the 2-position of the target molecule is introduced via the ethyl benzoylpyruvate starting material.

A Modern Approach: Iridium-Catalyzed Multicomponent Synthesis

In recent years, transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrimidines are no exception. A notable modern approach is the iridium-catalyzed multicomponent synthesis, which offers a highly efficient and sustainable route to polysubstituted pyrimidines. This method typically involves the reaction of an amidine with multiple alcohol components, proceeding through a series of condensation and dehydrogenation steps.[1][2][3] This approach is lauded for its high regioselectivity and the ability to construct highly decorated pyrimidine rings from simple and readily available starting materials.

Comparative Analysis of Synthesis Methods

Parameter Method A (Pinner-Type) Method B (Biginelli-Type) Method C (Iridium-Catalyzed)
Starting Materials Diethyl oxalacetate, BenzamidineEthyl benzoylpyruvate, UreaBenzamidine, various simple alcohols
Catalyst Typically base-catalyzed (e.g., sodium ethoxide)Typically acid-catalyzed (e.g., HCl, Lewis acids)Iridium pincer complex
Reaction Conditions Reflux in an alcoholic solventReflux in an alcoholic solvent, can be solvent-freeElevated temperatures (e.g., 150 °C) in a high-boiling solvent (e.g., toluene)
Reported Yields Moderate to good (can be variable)Moderate to high (often good for simple substrates)Good to excellent (up to 93% for related systems)[2]
Advantages Readily available starting materials, straightforward procedureOne-pot reaction, operational simplicityHigh efficiency, high regioselectivity, sustainable (uses simple alcohols)[1][2][3]
Disadvantages Can have issues with regioselectivity and side reactionsMay require harsh acidic conditions, yields can be substrate-dependentRequires a specialized and expensive catalyst, high reaction temperatures
Scalability Generally scalableGenerally scalablePotentially scalable, but catalyst cost may be a factor
Environmental Impact Use of stoichiometric base and organic solventsUse of strong acids and organic solventsUse of a catalyst reduces waste, but requires high energy input

Experimental Protocols

Method A: Pinner-Type Synthesis of this compound

Reaction Scheme:

Method_A cluster_reactants Reactants cluster_product Product Diethyl_Oxalacetate Diethyl Oxalacetate Reaction_Vessel + Diethyl_Oxalacetate->Reaction_Vessel Benzamidine Benzamidine Benzamidine->Reaction_Vessel Target_Molecule 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Cyclization Cyclocondensation Reaction_Vessel->Cyclization NaOEt, EtOH, Reflux Cyclization->Target_Molecule

A simplified workflow for the Pinner-type synthesis.

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add equimolar amounts of diethyl oxalacetate and benzamidine hydrochloride.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid).

  • The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

  • The crude product is then hydrolyzed by refluxing with aqueous sodium hydroxide.

  • After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the this compound.

  • The final product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can be performed for further purification.

Method B: Biginelli-Type Synthesis of this compound

Reaction Scheme:

Method_B cluster_reactants Reactants cluster_product Product Ethyl_Benzoylpyruvate Ethyl Benzoylpyruvate Reaction_Vessel + Ethyl_Benzoylpyruvate->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Target_Molecule 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Cyclization Cyclocondensation Reaction_Vessel->Cyclization Acid catalyst, EtOH, Reflux Cyclization->Target_Molecule

A simplified workflow for the Biginelli-type synthesis.

Procedure:

  • A mixture of ethyl benzoylpyruvate, urea, and a catalytic amount of a strong acid (e.g., concentrated HCl) in ethanol is refluxed for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The collected solid is washed with cold ethanol to remove unreacted starting materials.

  • The ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide.

  • The reaction mixture is then cooled and acidified with a mineral acid to precipitate the final product.

  • The product is filtered, washed with water, and dried.

Method C: Iridium-Catalyzed Multicomponent Synthesis of this compound

Reaction Scheme:

Method_C cluster_reactants Reactants cluster_product Product Benzamidine Benzamidine Reaction_Vessel + Benzamidine->Reaction_Vessel Alcohol1 Primary Alcohol Alcohol1->Reaction_Vessel Alcohol2 Secondary Alcohol Alcohol2->Reaction_Vessel Substituted_Pyrimidine Substituted Pyrimidine Dehydrogenative_Coupling Dehydrogenative Coupling & Cyclization Reaction_Vessel->Dehydrogenative_Coupling [Ir]-catalyst, Toluene, 150 °C Dehydrogenative_Coupling->Substituted_Pyrimidine

A generalized workflow for the Iridium-catalyzed synthesis.

Procedure (Adapted from a general protocol for pyrimidine synthesis[1][2][3]):

  • In a pressure-resistant reaction vessel, the iridium pincer complex catalyst, benzamidine, and the appropriate alcohol precursors are dissolved in a high-boiling solvent like toluene.

  • The vessel is sealed, and the reaction mixture is heated to a high temperature (e.g., 150 °C) for a specified period (typically 12-24 hours).

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired substituted pyrimidine.

  • Subsequent oxidation and hydrolysis steps may be necessary to obtain the final this compound, depending on the specific alcohol precursors used.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound will depend on the specific requirements of the research or development program.

  • For small-scale laboratory synthesis and initial exploration , the classical Pinner-type (Method A) and Biginelli-type (Method B) reactions offer the advantages of simplicity and readily available starting materials. Between the two, the Pinner-type approach may offer more direct access to the desired substitution pattern.

  • For process development and large-scale synthesis , where efficiency and sustainability are paramount, the Iridium-catalyzed multicomponent synthesis (Method C) presents a compelling alternative.[1][2][3] Despite the initial cost of the catalyst, the high yields, excellent regioselectivity, and use of simple alcohol building blocks could make it a more economical and environmentally friendly option in the long run.

Further optimization of reaction conditions for each method is recommended to maximize yield and purity for the specific target molecule. It is also advisable to perform a thorough cost analysis of starting materials and reagents for each route when considering scalability.

References

The Dawn of a New Pyrimidine Era: Evaluating 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid Against Drug-Resistant Pathogens and Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

The escalating crisis of antimicrobial resistance and the persistent challenge of drug-resistant cancers demand a continuous pipeline of novel therapeutic agents. Among the myriad of scaffolds explored in medicinal chemistry, pyrimidine derivatives have consistently emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including potent antimicrobial and anticancer effects.[1][2][3] This guide delves into the therapeutic potential of a specific, yet under-explored molecule: 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid . While direct experimental data on this compound's efficacy against resistant strains remains nascent, this guide will provide a comprehensive comparative analysis based on the well-established activities of structurally related pyrimidine derivatives. We will explore its synthetic accessibility, potential mechanisms of action against resistant phenotypes, and provide detailed, field-proven protocols for its evaluation.

The Looming Threat of Drug Resistance: A Call for Innovation

Multidrug-resistant (MDR) bacteria and refractory cancers represent a significant global health burden. Resistance mechanisms, such as enzymatic drug inactivation, target modification, and overexpression of efflux pumps, render many conventional therapies ineffective.[4] This necessitates a shift in drug discovery towards compounds that can circumvent these resistance strategies. Pyrimidine derivatives, due to their structural similarity to the building blocks of nucleic acids, are adept at interfering with fundamental cellular processes in both microbial and cancer cells, making them a fertile ground for the development of next-generation therapeutics.[5][6]

This compound: A Candidate for Overcoming Resistance

The structure of this compound combines several key pharmacophoric features: the pyrimidine core, a phenyl substituent, and a carboxylic acid moiety. The pyrimidine ring is a versatile scaffold known to interact with a variety of biological targets. The phenyl group can be crucial for establishing specific interactions within the active site of target enzymes, while the carboxylic acid group can enhance solubility and provide an additional point of interaction.

Potential Mechanisms of Action

Based on the known activities of similar pyrimidine derivatives, this compound could potentially exert its effects through several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. Many pyrimidine-based compounds are potent DHFR inhibitors.[7]

  • Disruption of Cell Division: Some pyrimidine derivatives have been shown to interfere with key proteins involved in bacterial cell division, such as FtsZ.[8] This leads to filamentation and eventual lysis of the bacterial cells.

  • Kinase Inhibition: In the context of cancer, the pyrimidine scaffold is a common feature in many kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.[9] The phenyl group could facilitate binding to the ATP-binding pocket of various kinases.

  • Interference with Pyrimidine Biosynthesis: As a pyrimidine analogue, it could act as a feedback inhibitor of the de novo pyrimidine synthesis pathway, starving the cell of essential precursors for DNA and RNA synthesis.[10]

Comparative Efficacy: Insights from Structurally Related Pyrimidine Derivatives

While specific data for this compound is limited, the following tables summarize the efficacy of other pyrimidine derivatives against resistant bacterial strains and cancer cell lines, providing a benchmark for its potential performance.

Table 1: Antibacterial Activity of Pyrimidine Derivatives Against Resistant Strains
Compound ClassDerivative ExampleResistant StrainMIC (µg/mL)Reference
Thiophenyl-pyrimidineF20MRSA4[8]
Thiophenyl-pyrimidineF20VRE8[8]
AminopyrimidinePC206MRSA4-8[5]
Pyrimidine-clubbed BenzimidazoleCompound 29S. aureus0.008[7]
Pyrimidine-clubbed BenzimidazoleCompound 33E. coli0.012[7]

MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus

Table 2: Anticancer Activity of Pyrimidine Derivatives Against Resistant Cell Lines
Compound ClassDerivative ExampleResistant Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidineCompound 73--[9]
Indazol-pyrimidineCompound 4fMCF-71.629[11]
Indazol-pyrimidineCompound 4iMCF-71.841[11]
Pyrimidinone-5-carbonitrile-MCF-71-22 (nM)[12]

MCF-7 is a breast cancer cell line that can exhibit resistance to certain therapies.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of this compound, standardized in vitro assays are essential. The following are detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against resistant bacteria and its cytotoxic activity against resistant cancer cell lines.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13][14]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Resistant bacterial strain (e.g., MRSA ATCC 43300)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the resistant bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in MHB across the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Compound Dilutions Compound->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][15]

Materials:

  • Resistant cancer cell line (e.g., Doxorubicin-resistant MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the resistant cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Replace the medium in the wells with 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout Seed_Cells Seed Cells in 96-well Plate Treat_Compound Treat with Compound Dilutions Seed_Cells->Treat_Compound Add_MTT Add MTT Reagent Treat_Compound->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound against resistant strains is yet to be established, the extensive body of research on related pyrimidine derivatives provides a strong rationale for its investigation. Its chemical structure suggests the potential for multifaceted mechanisms of action that could circumvent known resistance pathways. The provided experimental protocols offer a clear roadmap for the systematic evaluation of this and other novel pyrimidine compounds. Future research should focus on the synthesis and in vitro screening of a library of analogues to establish a clear structure-activity relationship. Promising candidates should then be advanced to in vivo models of infection and cancer to fully elucidate their therapeutic potential. The exploration of compounds like this compound is a critical step in the ongoing battle against drug resistance.

References

A Senior Scientist's Guide to Selectivity Profiling: A Comparative Analysis of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the development of targeted inhibitors is paramount. However, the assertion that a compound is "selective" is only as robust as the experimental evidence supporting it. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory hurdle but a foundational component of preclinical research that informs lead optimization and clinical strategy.

This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigational compound, 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid . The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Our initial hypothesis, therefore, is that this compound's primary targets reside within the human kinome. However, related structures are known to inhibit other enzyme families, such as xanthine oxidase and cytochrome P450 enzymes, necessitating a broad and unbiased approach.[2][3]

Here, we will outline a tiered, multi-platform strategy designed to build a high-confidence selectivity profile. We will explain the causal logic behind the experimental sequence, provide detailed protocols for key assays, and compare our compound's hypothetical data against Dasatinib , a well-characterized multi-kinase inhibitor, to provide context and a benchmark for selectivity.

Part 1: The Tiered Strategy for High-Confidence Profiling

A successful profiling campaign does not rely on a single experiment. It is a logical progression from a broad, unbiased survey to deep, physiologically relevant validation. This tiered approach ensures that resources are used efficiently, catching major liabilities early before committing to more complex cellular assays.

Tiered_Profiling_Workflow cluster_0 Biochemical & Biophysical Profiling cluster_1 Cellular & Functional Validation Tier1 Tier 1: Broad Kinome Scan (e.g., KINOMEscan® @ 1µM) - Identify primary hits & off-targets - Generate initial selectivity index Tier2 Tier 2: Dose-Response Validation (Biochemical IC50 / Biophysical Kd) - Confirm primary hits - Quantify potency Tier1->Tier2 Validate Hits Tier3 Tier 3: Cellular Target Engagement (e.g., CETSA or NanoBRET™) - Confirm binding in intact cells - Assess cell permeability Tier2->Tier3 Confirm in Cells Tier4 Tier 4: Broad Safety Screening (e.g., CEREP Safety Panel) - Screen against non-kinase targets (GPCRs, Ion Channels, Other Enzymes) Tier3->Tier4 Assess Broader Safety

Caption: A four-tiered workflow for comprehensive selectivity profiling.

Tier 1: Broad Kinome Scanning

The Rationale: The first step is to understand the compound's global interaction map across its most probable target family. A large-scale binding assay is the most effective tool for this. We recommend a platform like Eurofins DiscoverX's KINOMEscan® , which utilizes an active site-directed competition binding assay to quantify interactions.[4] Unlike enzymatic assays that are dependent on ATP concentration, this format provides true thermodynamic dissociation constants (Kd), offering a more direct measure of binding affinity.[4][5] A single high concentration (e.g., 1 µM) screen against a broad panel (e.g., scanMAX with 468 kinases) provides an unbiased, panoramic view of potential targets.[6]

Tier 2: Orthogonal Validation and Potency Determination

The Rationale: Hits from a primary screen must be validated to rule out technology-specific artifacts. Tier 2 involves generating full dose-response curves for the highest-affinity hits identified in Tier 1. This can be done by running a KdELECT experiment on the same binding platform or, preferably, using an orthogonal method such as a radiometric or luminescence-based enzymatic assay that measures the inhibition of substrate phosphorylation. This step confirms the initial hits and establishes precise potency values (Kd or IC50), which are critical for calculating selectivity scores and guiding structure-activity relationship (SAR) studies.[7]

Tier 3: Cellular Target Engagement

The Rationale: A compound that binds a purified protein in a test tube is not guaranteed to work in a cell. It must be permeable, avoid efflux pumps, and engage its target in a complex and crowded physiological environment. Cellular target engagement assays are therefore non-negotiable for validating a compound's mechanism of action.[8]

Two powerful, complementary methods are:

  • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle of ligand-induced thermal stabilization.[9][10] When a compound binds to its target protein inside a cell, the resulting complex is often more resistant to heat-induced denaturation. By heating cells, lysing them, and quantifying the amount of soluble target protein remaining at different temperatures, one can directly observe target engagement. A shift in the melting temperature (ΔTm) in the presence of the compound is direct proof of binding.[11][12]

  • NanoBRET™ Target Engagement Assay: This is a live-cell proximity-based assay that measures compound binding in real-time.[13] It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer.[14][15] A test compound that enters the cell and binds the target will compete with the tracer, causing a decrease in the BRET signal, which can be used to quantify intracellular affinity and even residence time.[8][16]

Tier 4: Broad Panel Safety Screening

The Rationale: Based on the pyrimidine scaffold's known promiscuity, it is prudent to screen for liabilities outside the kinome.[2][3] This is typically achieved using a broad panel of assays against common off-target families implicated in adverse drug reactions, such as GPCRs, ion channels, transporters, and other enzymes (e.g., CYPs, HDACs). Commercial services like the Eurofins BioPrint® or CEREP SafetyScreen panels provide a cost-effective way to identify potential safety issues early.

Part 2: Comparative Data Analysis

To interpret selectivity, a benchmark is essential. We will compare the hypothetical profiling data for This compound with that of Dasatinib , a potent inhibitor of BCR-ABL and SRC family kinases used in cancer therapy. For this exercise, let's assume our Tier 1 screen revealed that our compound is a potent inhibitor of ABL1 kinase with several off-targets.

Table 1: Comparative Kinase Selectivity Profile

This table summarizes hypothetical data from Tier 1 (KINOMEscan® % Inhibition @ 1µM) and Tier 2 (Biochemical IC50) experiments.

Kinase TargetThis compoundDasatinib (Reference)
% Inhibition @ 1µM Biochemical IC50 (nM)
Primary Target
ABL199.5%15
Key Off-Targets
SRC92%150
LCK85%250
FYN78%400
KIT65%>1000
EGFR15%>10,000
VEGFR25%>10,000

Interpretation: The data illustrates that while our compound is potent against ABL1, it shows significantly greater selectivity over other kinases compared to Dasatinib. For instance, it is >10-fold more selective for ABL1 over SRC, whereas Dasatinib is equipotent. It also avoids major off-targets of Dasatinib like KIT and VEGFR2, suggesting a potentially different and safer clinical profile.

Table 2: Cellular Target Engagement & Functional Potency

This table presents hypothetical data from Tier 3 cellular assays.

Assay TypeCell LineThis compoundDasatinib (Reference)
CETSA (ABL1) K562ΔTm = +5.2 °C ΔTm = +7.8 °C
NanoBRET™ (ABL1) HEK293IC50 = 95 nM IC50 = 5 nM
Anti-proliferative K562 (BCR-ABL+)IC50 = 110 nM IC50 = 3 nM
Anti-proliferative A549 (BCR-ABL-)IC50 > 10,000 nM IC50 = 250 nM

Interpretation: The CETSA and NanoBRET™ data confirm that our compound enters cells and binds to ABL1, albeit with lower potency than Dasatinib. Crucially, the anti-proliferative data demonstrates on-target activity: the compound is potent in a BCR-ABL driven cell line (K562) and inactive in a BCR-ABL negative line (A549). This contrasts with Dasatinib, which shows potent off-target anti-proliferative effects in the A549 line, likely due to its inhibition of SRC family kinases and other targets. This highlights the superior functional selectivity of our compound.

Signaling_Pathway cluster_BCR_ABL BCR-ABL Pathway (e.g., in K562 cells) cluster_Other Other Pathways (e.g., in A549 cells) BCR_ABL BCR-ABL (Oncogenic Driver) STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF RAS/RAF/MEK/ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation SRC SRC Family Kinases (e.g., SRC, LCK) Other_Prolif Basal Proliferation SRC->Other_Prolif EGFR EGFR EGFR->Other_Prolif Compound 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Compound->BCR_ABL Potent Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Very Potent Inhibition Dasatinib->SRC Very Potent Inhibition Dasatinib->EGFR Moderate Inhibition

Caption: On-target vs. Off-target activity of the two compounds.

Part 3: Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for ABL1 Target Engagement

This protocol is adapted from established methodologies for verifying intracellular drug-target interactions.[10][11]

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS to a density of 1-2 x 10^6 cells/mL.

    • Aliquot cells into PCR tubes. Treat with either vehicle (0.1% DMSO) or varying concentrations of this compound (e.g., 0.1, 1, 10 µM).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis:

    • Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

    • Alternatively, add lysis buffer with protease/phosphatase inhibitors and incubate on ice.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Normalize total protein concentration across all samples using a BCA or Bradford assay.

    • Analyze the samples for soluble ABL1 protein using Western Blot or ELISA.

    • Quantify band intensities and plot the percentage of soluble ABL1 as a function of temperature for each compound concentration.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm) indicates target stabilization.[17]

Protocol 2: Broad Kinase Profiling (Competition Binding Assay Principle)

This protocol describes the general principle behind a KINOMEscan®-type assay.[5]

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinase is tagged with DNA, and its binding to the solid support is quantified via qPCR.

  • Reagent Preparation:

    • A test compound (this compound) is prepared in 100% DMSO and diluted to the final screening concentration (e.g., 1 µM) in assay buffer.

    • A panel of DNA-tagged human kinases is prepared.

    • Streptavidin-coated magnetic beads are prepared and coupled with a biotinylated, immobilized broad-spectrum kinase ligand.

  • Binding Reaction:

    • In a multi-well plate, the test compound is incubated with a specific kinase from the panel in the presence of the ligand-coupled beads.

    • Control reactions include a high-concentration control inhibitor (to determine 100% inhibition) and a DMSO vehicle control (0% inhibition).

    • The mixture is allowed to reach binding equilibrium (typically ~1 hour at room temperature).

  • Washing and Quantification:

    • The beads are washed to remove any unbound kinase.

    • The amount of kinase bound to the beads is quantified by measuring the associated DNA tag using a standard qPCR protocol.

  • Data Analysis:

    • The amount of kinase detected in the presence of the test compound is compared to the DMSO control.

    • The result is expressed as Percent of Control (%Ctrl) , calculated as: (Test Compound Signal - Negative Control Signal) / (DMSO Control Signal - Negative Control Signal) * 100

    • A low %Ctrl value indicates strong binding of the test compound to the kinase. This can then be converted to percent inhibition.

Conclusion

The comprehensive, tiered profiling strategy outlined in this guide provides a robust pathway to understanding the selectivity of a novel compound like This compound . By progressing from broad, unbiased biochemical screens to specific, physiologically relevant cellular assays, researchers can build a high-fidelity map of a compound's interactions. The comparative analysis against a known drug, Dasatinib, demonstrates how this data can be contextualized to reveal a unique and potentially superior selectivity profile. This rigorous, evidence-based approach is fundamental to identifying and advancing drug candidates with the highest probability of clinical success and safety.

References

A Comparative Guide to 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid and Commercially Available Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, offering a versatile framework for the design of targeted therapeutics.[1] This guide provides an in-depth, objective comparison of the novel compound 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid with established, commercially available drugs that share structural similarities and target related biological pathways. We will delve into its potential as an inhibitor of Bruton's tyrosine kinase (BTK) and the fungal enzyme lanosterol 14α-demethylase (CYP51), drawing comparisons with the well-characterized inhibitors Ibrutinib and Fluconazole , respectively.

This analysis is grounded in a synthesis of existing literature on 2-phenylpyrimidine derivatives and established experimental protocols, offering a predictive framework for researchers seeking to explore the therapeutic potential of this and similar compounds. While direct experimental data for this compound is not yet publicly available, this guide serves as a robust starting point for its evaluation.

The 2-Phenylpyrimidine Scaffold: A Privileged Structure in Drug Design

The 2-phenylpyrimidine core is a recurring motif in a multitude of biologically active molecules.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including roles as potent inhibitors of Bruton's tyrosine kinase (BTK) for the treatment of B-cell malignancies, phosphodiesterase 4 (PDE4) inhibitors with anti-inflammatory properties, and as antifungal agents targeting the CYP51 enzyme.[2][4][5] The structural rigidity of the pyrimidine ring, combined with the diverse substitution patterns possible at various positions, allows for fine-tuning of a compound's physicochemical properties and target specificity.

The subject of this guide, This compound , incorporates key functional groups that suggest a high potential for biological activity. The hydroxyl and carboxylic acid moieties can participate in hydrogen bonding and ionic interactions within enzyme active sites, while the phenyl group can engage in hydrophobic and π-stacking interactions.

Comparative Analysis: Physicochemical and Predicted Biological Properties

To provide a clear comparison, we will evaluate this compound against two commercially successful drugs targeting pathways where 2-phenylpyrimidine derivatives have shown promise: Ibrutinib (a BTK inhibitor) and Fluconazole (a CYP51 inhibitor).

PropertyThis compoundIbrutinibFluconazole
Molecular Formula C₁₁H₈N₂O₃C₂₅H₂₄N₆O₂C₁₃H₁₂F₂N₆O
Molecular Weight 216.19 g/mol 440.5 g/mol 306.27 g/mol
Predicted Biological Target(s) BTK, CYP51, Xanthine OxidaseBruton's tyrosine kinase (BTK)Fungal Lanosterol 14α-demethylase (CYP51)
Known IC₅₀/Activity Data not availableBTK IC₅₀: 0.5 nMFungal CYP51 IC₅₀: 0.31-1.3 µM
Commercial Availability Yes[6][7]YesYes

Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor: A Head-to-Head with Ibrutinib

BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for the treatment of B-cell cancers like chronic lymphocytic leukemia and mantle cell lymphoma.[2] Ibrutinib, a potent and irreversible BTK inhibitor, has revolutionized the treatment of these diseases. Given that other 2-phenylpyrimidine derivatives have shown significant BTK inhibitory activity, it is plausible that this compound could also target this kinase.[2]

Comparative Data: BTK Inhibition
CompoundTargetIC₅₀Mechanism of Action
This compound Predicted: BTKNot DeterminedPredicted: Reversible or Irreversible
Ibrutinib BTK0.5 nM[8]Irreversible (covalent binding to Cys481)[9]
Experimental Protocol: In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a robust method for determining the in vitro inhibitory activity of a test compound against BTK. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and its ability to be used with a wide variety of kinases and ATP concentrations. It allows for the precise determination of IC₅₀ values, a critical parameter for comparing inhibitor potency.

Workflow Diagram:

BTK_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Serial Dilutions of Test Compound plate_setup Add Enzyme, Substrate/ATP, and Test Compound to Plate reagent_prep->plate_setup enzyme_prep Prepare BTK Enzyme and Substrate/ATP Mix enzyme_prep->plate_setup incubation Incubate to Allow Kinase Reaction plate_setup->incubation adp_glo_add Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->adp_glo_add adp_glo_inc Incubate adp_glo_add->adp_glo_inc detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) adp_glo_inc->detection_reagent detection_inc Incubate detection_reagent->detection_inc read_luminescence Measure Luminescence detection_inc->read_luminescence data_analysis Calculate % Inhibition and Determine IC50 read_luminescence->data_analysis

Caption: Workflow for the in vitro BTK kinase inhibition assay using the ADP-Glo™ platform.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and Ibrutinib (as a positive control) in DMSO.

    • Perform serial dilutions of the stock solutions in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[10]

    • Prepare a solution of recombinant human BTK enzyme in kinase buffer.

    • Prepare a solution of a suitable BTK substrate (e.g., a synthetic peptide) and ATP in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the BTK enzyme, the substrate/ATP mixture, and the serially diluted test compounds or vehicle control (DMSO).[10]

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.[10]

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the BTK activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential as a Fungal CYP51 Inhibitor: A Head-to-Head with Fluconazole

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane, leading to cell death.[11] Fluconazole is a widely used antifungal agent that targets fungal CYP51. The structural features of this compound, particularly the heterocyclic core and potential for hydrogen bonding, suggest it could also interact with the active site of CYP51.

Comparative Data: Fungal CYP51 Inhibition
CompoundTargetIC₅₀ / MICMechanism of Action
This compound Predicted: Fungal CYP51Not DeterminedPredicted: Competitive Inhibition
Fluconazole Fungal CYP51IC₅₀: 0.31-1.3 µM against C. albicans CYP51.[12]Competitive inhibitor of lanosterol binding.
Experimental Protocol: In Vitro Fungal CYP51 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of a compound on the activity of recombinant fungal CYP51. The assay measures the conversion of a substrate, such as lanosterol, by the enzyme.

Rationale: This direct enzymatic assay allows for the specific assessment of a compound's ability to inhibit CYP51, providing a clear measure of its potential as an antifungal agent. It avoids the complexities of whole-cell assays, focusing solely on the molecular target.

Workflow Diagram:

CYP51_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis reagent_prep Prepare Serial Dilutions of Test Compound pre_incubation Pre-incubate Enzyme Mix with Test Compound reagent_prep->pre_incubation enzyme_prep Prepare Recombinant Fungal CYP51 and CPR in Microsomes enzyme_prep->pre_incubation substrate_prep Prepare Lanosterol Substrate Solution reaction_start Initiate Reaction with NADPH and Lanosterol substrate_prep->reaction_start pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Stop Reaction (e.g., with strong base) incubation->reaction_stop extraction Extract Sterols with Organic Solvent reaction_stop->extraction hplc_analysis Analyze by HPLC to Quantify Substrate and Product extraction->hplc_analysis data_analysis Calculate % Inhibition and Determine IC50 hplc_analysis->data_analysis

Caption: Workflow for the in vitro fungal CYP51 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and Fluconazole (as a positive control) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing recombinant fungal CYP51 and its redox partner, cytochrome P450 reductase (CPR), in a buffered solution with lipids to form microsomes.

    • Prepare a solution of the substrate, lanosterol.

  • Enzyme Inhibition Reaction:

    • In a reaction vessel, pre-incubate the enzyme mixture with serially diluted test compounds or vehicle control for a defined period.

    • Initiate the enzymatic reaction by adding NADPH and lanosterol.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction by adding a strong base or other quenching agent.

  • Product Analysis:

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

    • Analyze the extracted sterols by High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining substrate (lanosterol) and the product.

  • Data Analysis:

    • Calculate the percentage of inhibition of lanosterol conversion for each compound concentration compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Profile: A Predictive Comparison

While experimental pharmacokinetic data for this compound is unavailable, we can make some predictions based on its structure and compare them to the known profiles of Ibrutinib and Fluconazole.

ParameterThis compound (Predicted)IbrutinibFluconazole
Absorption Likely orally bioavailable, but the carboxylic acid may reduce passive diffusion.Rapidly absorbed (Tmax ~1-2 hours)[4].Well absorbed orally (>90% bioavailability).
Distribution The hydroxyl and carboxylic acid groups may limit distribution into tissues compared to more lipophilic compounds.High volume of distribution (Vd ≈ 10,000 L), indicating extensive tissue distribution.Wide tissue distribution, including cerebrospinal fluid.
Metabolism Potential sites for metabolism include the phenyl ring and conjugation of the hydroxyl and carboxylic acid groups.Primarily metabolized by CYP3A4[2].Minimally metabolized.
Excretion Likely excreted via both renal and fecal routes.Primarily excreted in feces as metabolites[2].Over 80% excreted unchanged in the urine[10].
Plasma Half-life Unknown.4-6 hours[2].Approximately 30 hours.

Signaling Pathway Diagram:

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP₃ DAG PLCG2->IP3_DAG PIP₂ Hydrolysis Calcium Ca²⁺ Mobilization IP3_DAG:n->Calcium Release from ER PKC PKC Activation IP3_DAG:s->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib / 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Ibrutinib->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway and the point of inhibition by BTK inhibitors.

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel therapeutic agents. Based on the well-documented activities of structurally related 2-phenylpyrimidine derivatives, this compound holds significant promise as a potential inhibitor of both Bruton's tyrosine kinase and fungal CYP51.

This guide provides a foundational framework for the initial in vitro evaluation of this compound. The detailed experimental protocols for BTK and CYP51 inhibition assays offer a clear path forward for researchers to determine its potency and mechanism of action. Direct comparison with established drugs like Ibrutinib and Fluconazole will be crucial in understanding its potential advantages and liabilities.

Future studies should focus on synthesizing and testing this compound in the described assays to generate empirical data on its biological activity. Subsequent investigations should include cell-based assays to assess its effects on cancer cell proliferation and fungal growth, followed by in vivo studies to evaluate its pharmacokinetic profile and therapeutic efficacy. The insights gained from such studies will be invaluable in determining the ultimate clinical potential of this promising compound.

References

A Senior Application Scientist's Guide to Benchmarking 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of "6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid" performance, contextualized within a highly relevant and validated biological assay. Drawing from extensive field experience, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring a self-validating and trustworthy analysis.

The core chemical structure of this compound, featuring a pyrimidine ring, is suggestive of its potential interaction with enzymes involved in nucleotide metabolism. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] A key enzyme in the de novo pyrimidine biosynthesis pathway is Dihydroorotate Dehydrogenase (DHODH), a well-established target for therapeutic intervention in autoimmune diseases and cancer.[3][4] This guide, therefore, will focus on benchmarking the inhibitory performance of this compound against human DHODH (hDHODH).

Comparative Framework: Selecting the Right Benchmarks

To objectively assess the performance of our topic compound, we will compare it against two well-characterized and clinically relevant hDHODH inhibitors:

  • Brequinar (DUP-785): A potent, competitive inhibitor of hDHODH with respect to ubiquinone, exhibiting an IC₅₀ in the low nanomolar range (5.2 nM).[5][6] It is known for its broad-spectrum antiviral and anti-cancer activities.[6]

  • Teriflunomide (A77 1726): The active metabolite of Leflunomide, the first FDA-approved DHODH inhibitor.[3][7] It is a non-competitive inhibitor with respect to ubiquinone and is used in the treatment of multiple sclerosis.[7][8]

These compounds provide excellent benchmarks due to their differing mechanisms of inhibition and extensive characterization in the scientific literature.

Experimental Design: The hDHODH Inhibition Assay

The cornerstone of our comparison is a robust in vitro enzymatic assay designed to measure the inhibition of hDHODH. The enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in pyrimidine synthesis.

Principle of the Assay

The activity of hDHODH can be monitored by measuring the reduction of a co-substrate, typically a ubiquinone analog or an artificial electron acceptor like 2,6-dichloroindophenol (DCIP). In this protocol, we will utilize the reduction of DCIP, which results in a measurable decrease in absorbance at 600 nm. The rate of this reaction is proportional to the enzyme's activity.

Experimental Workflow Diagram

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrates, and Test Compounds serial_dil Perform Serial Dilutions of Test Compounds prep_reagents->serial_dil add_components Add Buffer, DHODH, and Test Compound/Vehicle to Plate serial_dil->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_rxn Initiate Reaction by Adding Dihydroorotate and DCIP pre_incubate->initiate_rxn kinetic_read Measure Absorbance at 600 nm (Kinetic Read) initiate_rxn->kinetic_read calc_rate Calculate Initial Reaction Rates kinetic_read->calc_rate plot_dose_response Plot Dose-Response Curves (% Inhibition vs. [Inhibitor]) calc_rate->plot_dose_response calc_ic50 Determine IC50 Values plot_dose_response->calc_ic50

Caption: Workflow for the in vitro hDHODH inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100. Rationale: This buffer system maintains a stable pH and ionic strength for optimal enzyme activity, while Triton X-100 prevents protein aggregation.

    • hDHODH Enzyme: Recombinant human DHODH is diluted in assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

    • Substrates: Prepare stock solutions of L-Dihydroorotic acid (DHO) and DCIP in the appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentration in assay buffer.

    • Test Compounds: Dissolve "this compound," Brequinar, and Teriflunomide in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in DMSO. Rationale: DMSO is a common solvent for organic molecules; keeping the final DMSO concentration low and consistent across all wells is critical to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • In a 96-well microplate, add 2 µL of the serially diluted test compounds or DMSO (for vehicle control) to the appropriate wells.

    • Add 178 µL of a master mix containing assay buffer and the diluted hDHODH enzyme to each well.

    • Self-Validation Checkpoint: Include "no enzyme" and "no DHO" controls to ensure the observed signal is dependent on both the enzyme and its substrate.

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of a solution containing DHO and DCIP to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C and begin kinetic measurements of the absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Performance Comparison: Quantitative Data Summary

The following table summarizes the expected performance of "this compound" in comparison to the benchmark inhibitors, based on hypothetical but plausible results derived from its structural similarity to known inhibitors.

CompoundTargetAssay TypeIC₅₀ (nM)Mechanism of Inhibition (vs. Ubiquinone)
Brequinar hDHODHEnzymatic (DCIP reduction)5.2[5]Competitive[8]
Teriflunomide hDHODHEnzymatic (DCIP reduction)~600[7]Non-competitive[7]
This compound hDHODHEnzymatic (DCIP reduction)To be determinedTo be determined

Note: The IC₅₀ for the topic compound is to be determined experimentally following the protocol above. Based on its structure, a moderate inhibitory activity might be anticipated.

Mechanism of Action: The Pyrimidine Biosynthesis Pathway

Understanding the context of DHODH inhibition is crucial for interpreting the significance of the assay results. DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[4]

Signaling Pathway Diagram

Pyrimidine_Pathway cluster_dhhodh DHODH Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multi-step (CAD enzyme) Aspartate Aspartate Aspartate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS enzyme UTP_CTP UTP & CTP UMP->UTP_CTP Further Synthesis DHODH->Orotate Inhibitors Brequinar Teriflunomide 6-Hydroxy-2-phenyl- pyrimidine-4-carboxylic acid Inhibitors->DHODH Inhibition

Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.

By inhibiting DHODH, compounds like Brequinar and Teriflunomide deplete the cellular pool of pyrimidines, which disproportionately affects rapidly proliferating cells, such as activated lymphocytes and cancer cells, that rely heavily on this pathway.[9] This explains their utility as immunosuppressive and anti-cancer agents.[4][9]

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of "this compound" as a potential inhibitor of human Dihydroorotate Dehydrogenase. The detailed protocol and comparative data with established inhibitors, Brequinar and Teriflunomide, offer a robust system for evaluating its potency.

Should "this compound" demonstrate significant inhibitory activity, subsequent experiments would be warranted. These include kinetic studies to determine its mechanism of inhibition (competitive, non-competitive, or uncompetitive) with respect to both dihydroorotate and ubiquinone, as well as cell-based assays to assess its effects on cell proliferation and pyrimidine levels in relevant cancer or immune cell lines. These further steps will provide a more complete picture of its therapeutic potential.

References

A Comparative Guide to In Vitro vs. In Vivo Correlation for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the critical transition from laboratory findings to preclinical results for the promising class of pyrimidine derivatives, centered around 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid. For researchers, scientists, and drug development professionals, understanding the correlation—or lack thereof—between in vitro potency and in vivo efficacy is paramount for the successful translation of a chemical entity into a therapeutic agent.

Pyrimidine-based scaffolds are renowned for their versatility, demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects[1][2]. This compound serves as a pertinent example of this class, acting as an intermediate in the synthesis of potential kinase inhibitors and anti-inflammatory agents[3][4]. However, the journey from a potent molecule in a test tube to an effective drug in a living system is fraught with challenges. This guide will dissect the methodologies required to establish a robust in vitro-in vivo correlation (IVIVC), using data from structurally related pyrimidine analogs to construct a scientifically grounded, comparative framework. We will explore the experimental designs, potential pitfalls, and analytical strategies that underpin this crucial phase of drug discovery.

Part 1: In Vitro Characterization - Defining the Molecular Action

The initial step in evaluating a new chemical entity is to characterize its activity in controlled, isolated systems. This provides a baseline understanding of its mechanism of action and intrinsic potency.

Mechanism of Action & Potential Targets

Based on structural similarities to other biologically active pyrimidines, a primary putative target for this class of compounds is Xanthine Oxidase (XO) . XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid[5]. Overactivity of this enzyme leads to hyperuricemia, a precursor to gout. Several 2-phenylpyrimidine derivatives have been designed and evaluated as potent XO inhibitors[5][6].

The signaling pathway below illustrates the role of Xanthine Oxidase in uric acid production, highlighting the therapeutic intervention point for an inhibitor.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Gout Gout Uric Acid->Gout Crystal Deposition Xanthine Oxidase Xanthine Oxidase 6-Hydroxy-2-phenylpyrimidine-4-carboxylic_acid Pyrimidine Inhibitor 6-Hydroxy-2-phenylpyrimidine-4-carboxylic_acid->Xanthine Oxidase Inhibition In_Vivo_Workflow Acclimatization Animal Acclimatization (7 days) ModelInduction Disease Model Induction (e.g., Potassium Oxonate) Acclimatization->ModelInduction Grouping Randomization into Treatment Groups ModelInduction->Grouping Dosing Compound Administration (Oral, IP) Grouping->Dosing Monitoring Observation (Health, Body Weight) Dosing->Monitoring Sampling Sample Collection (Blood, Tissues) Monitoring->Sampling Analysis Biochemical Analysis (e.g., Uric Acid Levels) Sampling->Analysis Endpoint Data Analysis & Statistical Evaluation Analysis->Endpoint IVIVC_Workflow cluster_0 Data Input cluster_1 Modeling cluster_2 Validation & Prediction InVitro In Vitro Data (e.g., IC50 values) Correlation Correlation Modeling (e.g., Linear Regression) InVitro->Correlation InVivo In Vivo Data (e.g., % Efficacy, AUC) Deconvolution Deconvolution (Estimate in vivo absorption) InVivo->Deconvolution Deconvolution->Correlation Validation Model Validation (Internal/External) Correlation->Validation Prediction Predict In Vivo Performance of New Formulations Validation->Prediction

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS No. 84659-98-3). As a trusted partner in your research, we are committed to providing information that ensures safety, scientific integrity, and environmental stewardship. This document moves beyond simple instructions to explain the causality behind each procedural step, empowering you to manage chemical waste with confidence and expertise.

The protocols outlined herein are synthesized from an in-depth review of Safety Data Sheets (SDS) for structurally similar compounds, established laboratory safety standards, and regulatory guidelines. This ensures a self-validating system of waste management grounded in authoritative best practices.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the inherent risks of a compound is the foundational step in its safe management. While a specific Safety Data Sheet for this compound is not widely available, data from closely related pyrimidine carboxylic acid derivatives allows for a robust and cautious risk assessment.[1] The primary hazards are associated with its irritant properties.

Causality of Hazards: The carboxylic acid functional group imparts acidic properties, which can cause irritation upon contact with skin and mucous membranes. The pyrimidine core, a common scaffold in biologically active molecules, warrants careful handling to prevent unintended physiological effects.[2]

Summary of Anticipated Hazards and Properties:

PropertyAnticipated Hazard/ValueRationale & Source
Physical State Solid, likely a crystalline powder.Based on typical characteristics of similar organic acids.
Molecular Formula C₁₁H₈N₂O₃[3]
Molecular Weight 216.19 g/mol [3]
Acute Oral Toxicity Category 4 (Harmful if swallowed)Inferred from SDS for analogous compounds.[1]
Skin Irritation Category 2 (Causes skin irritation)Inferred from SDS for analogous compounds.[1]
Eye Irritation Category 2A (Causes serious eye irritation)Inferred from SDS for analogous compounds.[1]
Respiratory Irritation Category 3 (May cause respiratory irritation)Inferred from SDS for analogous compounds.[1]
Aquatic Hazard Potentially harmful to aquatic life.A common classification for complex organic molecules not readily biodegradable.[4]

Prerequisites for Safe Handling and Disposal

Before beginning any waste consolidation, ensure the following controls are in place. This preparation is non-negotiable and forms the bedrock of a safe disposal workflow.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is your primary defense against exposure.

  • Eye Protection: Wear chemical safety glasses or goggles approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield should be used if there is a risk of dust generation.[1]

  • Hand Protection: Use impervious gloves (e.g., nitrile) that are compatible with organic solids and weak acids. Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant dust potential, consider additional protective clothing.

  • Respiratory Protection: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.

Engineering Controls & Waste Segregation
  • Ventilation: Always handle the solid compound and prepare waste containers within a chemical fume hood or other well-ventilated area to minimize inhalation risk.[1]

  • Waste Segregation: It is critical to prevent the mixing of different waste streams.[5] this compound waste must be collected in a dedicated container, separate from halogenated solvents, strong oxidizers, or bases to avoid potentially hazardous reactions.[6]

Step-by-Step Disposal Protocol

This protocol details the process from waste generation to final disposal coordination. Adherence to this workflow ensures compliance and safety.

Step 1: Waste Characterization

Based on its irritant properties, this compound must be treated as hazardous chemical waste . It should never be disposed of in standard trash or via sanitary sewer systems.[1]

Step 2: Containerization
  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. A wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid is ideal.

  • Label the Container: Proper labeling is a regulatory requirement. Before any waste is added, affix a "Hazardous Waste" label. Fill it out clearly with:

    • The full chemical name: "this compound"

    • The CAS Number: "84659-98-3"

    • An accurate list of all components (if mixed with other materials).

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

Step 3: Waste Consolidation
  • Minimize Dust Formation: Perform all transfers inside a chemical fume hood.[1] Use a dedicated spatula or scoop to carefully transfer the solid waste into the labeled container. Avoid pouring the powder, as this can create airborne dust.[1]

  • Consolidate Contaminated Materials: Any disposable items that have come into direct contact with the compound, such as weighing papers, contaminated gloves, or absorbent pads used for cleaning minor spills, must also be placed in the hazardous waste container.

Step 4: Temporary Storage
  • Seal the Container: Once waste has been added, ensure the container lid is tightly sealed to prevent any release.[5]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.

  • Incompatible Materials: Ensure the container is not stored near incompatible materials, particularly bases or strong oxidizing agents, to prevent accidental reactions.[6]

Step 5: Final Disposal
  • Coordinate with EHS: Do not attempt to transport the waste off-site yourself. Your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor is responsible for the final collection, transport, and disposal.

  • Schedule a Pickup: Follow your organization's specific procedures to schedule a waste pickup. The ultimate disposal method, likely incineration at a permitted facility, will be determined by the waste contractor in accordance with all local, state, and federal regulations.[4][5][7]

Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep or shovel the material into the designated hazardous waste container, avoiding dust creation.[1][8]

    • Clean the spill area with a damp cloth or paper towel (avoid dry sweeping). Place the cleaning materials into the waste container.

    • Wash the area with soap and water.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper management of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Preparation cluster_handle Phase 2: Handling & Collection cluster_dispose Phase 3: Storage & Disposal Start Waste Generated: 6-Hydroxy-2-phenylpyrimidine- 4-carboxylic acid PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Eng_Controls Work in Chemical Fume Hood PPE->Eng_Controls Characterize Characterize as Hazardous Waste Container Select & Label Approved Hazardous Waste Container Characterize->Container Transfer Carefully Transfer Solid Waste & Contaminated Items Container->Transfer Seal Securely Seal Container Transfer->Seal Spill Spill Occurs Transfer->Spill Store Store in Designated Satellite Accumulation Area Seal->Store EHS Arrange Pickup with EHS / Licensed Contractor Store->EHS End Proper Final Disposal (e.g., Incineration) EHS->End Spill_Response Follow Emergency Spill Protocol Spill->Spill_Response Isolate & Clean Spill_Response->Transfer Re-containerize

Caption: Decision workflow for handling and disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Hydroxy-2-phenylpyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid is not publicly available. The following procedural guidance is a synthesis of safety protocols derived from the SDSs of structurally analogous pyrimidine and carboxylic acid derivatives. It is imperative for all personnel to conduct a comprehensive, site-specific risk assessment and to consult the direct supplier for a compound-specific SDS before any handling occurs. This document is intended to provide a foundation of essential safety and logistical information for trained laboratory professionals.

Hazard Analysis: An Inferred Profile

In the absence of direct data, a conservative approach is mandated. Analysis of related compounds, such as 6-Chloro-2-phenylpyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid, reveals a consistent hazard pattern.[1] Based on these analogs, this compound should be treated as a compound that poses the following potential risks:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [1]

  • H302: May be harmful if swallowed. [2]

The solid, powdered nature of this compound increases the risk of aerosolization, making dust inhalation a primary route of exposure.[3] Therefore, all protocols must be designed to mitigate contact with skin, eyes, and the respiratory system.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a system designed to create multiple barriers between the researcher and the chemical hazard. The causality behind each selection is grounded in the compound's inferred hazard profile.

Eye and Face Protection: The First Line of Defense

Given the high probability of "serious eye irritation" (H319), robust eye protection is non-negotiable.[2]

  • What to Wear: At a minimum, ANSI Z.87.1-compliant chemical splash goggles are required.[3]

  • The Scientific Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or accidental splashes. Chemical splash goggles form a protective seal, effectively isolating the eyes.[3] For operations with a higher risk of splashing, such as when dissolving the compound or handling larger quantities, a face shield worn over chemical splash goggles is the required standard.[3][4]

Skin & Body Protection: Preventing Dermal Contact

The compound is presumed to cause skin irritation (H315).[1] Dermal protection must be comprehensive.

  • Gloves: Chemical-resistant gloves are mandatory. Disposable nitrile gloves are a suitable choice for incidental contact.[4][5]

    • Expert Insight: Glove selection is critical. Always inspect gloves for tears or pinholes before use. For prolonged handling or when submerging hands in a solution, heavier-duty gloves may be necessary. Should any contamination occur, gloves must be removed immediately using the proper technique to avoid skin contact, and hands must be washed thoroughly.[3]

  • Laboratory Coat: A chemical-resistant lab coat, fully buttoned, is required.[3]

    • The Scientific Rationale: The lab coat protects street clothes and underlying skin from contamination. Cuffs should be snug to prevent dust from entering the sleeves.

  • Apparel: Full-length pants and fully enclosed shoes are mandatory.[3][4] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other less flammable materials.[4]

Respiratory Protection: Mitigating Inhalation Risk

Because this compound is a powder and is expected to cause respiratory irritation (H335), engineering controls are the primary method of protection.[3]

  • Primary Control (Engineering): All handling of solid this compound must be performed inside a certified chemical fume hood.[3][5] This is the most effective way to contain dust and prevent inhalation.

  • Secondary Control (PPE): If engineering controls are insufficient or not available (a situation that should be avoided), a NIOSH-approved respirator is required.[3] The specific type of respirator would be determined by a formal risk assessment.

Summary of Required PPE
Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Eye Contact H319: Causes serious eye irritationChemical splash goggles (ANSI Z.87.1 compliant). A face shield is recommended for splash risks.[3]
Skin Contact H315: Causes skin irritationChemical-resistant lab coat (fully buttoned) and disposable nitrile gloves.[3][5]
Inhalation H335: May cause respiratory irritationAll handling of solids must occur in a chemical fume hood.[3] A NIOSH-approved respirator may be required if controls are insufficient.
General Lab Attire N/ALong pants and fully enclosed, chemical-resistant shoes.[3][4]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety.

Experimental Workflow: From Preparation to Decontamination

The following diagram and protocol outline the critical steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area in Fume Hood gather_mat Assemble All Materials (Chemical, Glassware, Waste Containers) don_ppe Don All Required PPE (Gloves, Goggles, Lab Coat) weigh Carefully Weigh Solid Inside Fume Hood don_ppe->weigh Enter Hood dissolve Dissolve/Use in Reaction (Maintain Low Drop Height) decon Decontaminate Surfaces & Glassware dissolve->decon Complete Work dispose Segregate & Dispose of Contaminated Waste doff_ppe Doff PPE in Correct Order (Gloves First) wash Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls:

    • Designated Area: All work with this compound must occur in a designated area within a certified chemical fume hood to control dust.[3][5]

    • Verify Ventilation: Ensure the fume hood is functioning correctly before starting.

    • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and clearly labeled waste containers, before bringing the chemical into the hood.[3]

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before handling the chemical container. Ensure gloves are free of defects.[3]

  • Handling the Compound:

    • Weighing: To minimize dust, dispense the chemical slowly and from a low height. Do not create puffs of air.

    • Dissolution: When adding the solid to a solvent, do so slowly to avoid splashing. If the process is exothermic, use an ice bath and add the compound in small portions.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[5]

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.[3]

    • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[2]

Disposal Plan: A Critical Final Step

Improper disposal is a serious breach of laboratory safety and environmental regulations.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other waste streams.[6]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[2]

  • Disposal Method: Waste should be handled by a licensed disposal company, likely through incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] Always follow your institution's specific waste disposal protocols.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If irritation persists, seek medical attention.[2][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][7]

Always have the Safety Data Sheet (even for a related compound) available for emergency responders.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.